molecular formula C6H10O2 B6231534 (2R)-2-cyclopropylpropanoic acid CAS No. 2248209-57-4

(2R)-2-cyclopropylpropanoic acid

Cat. No.: B6231534
CAS No.: 2248209-57-4
M. Wt: 114.14 g/mol
InChI Key: AMOJMSPUYHSMKI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Cyclopropylpropanoic Acid is a chiral carboxylic acid with the molecular formula C 6 H 10 O 2 and a molecular weight of 114.14 g/mol . Its structure incorporates a cyclopropyl group, a highly strained three-membered ring that often imparts unique steric and electronic properties to molecules, making them valuable intermediates in medicinal chemistry and organic synthesis . Chiral building blocks like this compound, which possess a specific (2R) configuration, are essential in the stereoselective synthesis of complex molecules, particularly for the development of pharmaceuticals and bioactive natural products where the three-dimensional structure is critical for function . For instance, structurally related cyclopropyl-containing acids serve as key precursors in synthesizing compounds evaluated for chemotherapeutic potential . The compound must be stored sealed in a dry environment at room temperature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2248209-57-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R)-2-cyclopropylpropanoic acid

InChI

InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

AMOJMSPUYHSMKI-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1CC1)C(=O)O

Canonical SMILES

CC(C1CC1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

(2R)-2-cyclopropylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-Cyclopropylpropanoic Acid: Stereochemical Dynamics, Epimerization-Free Synthesis, and Applications in Targeted Drug Discovery

Executive Summary

(2R)-2-cyclopropylpropanoic acid is a highly specialized chiral building block increasingly utilized in modern medicinal chemistry. By combining the conformational rigidity and unique orbital hybridization of a cyclopropyl ring with a precisely defined alpha-stereocenter, this aliphatic acid serves as a critical pharmacophoric determinant in the design of small-molecule therapeutics. As a Senior Application Scientist, I have structured this whitepaper to detail its physicochemical properties, its mechanistic role in receptor binding, and the self-validating synthetic protocols required to preserve its stereochemical integrity during complex syntheses.

Structural Dynamics & Physicochemical Properties

The cyclopropyl group is not merely a steric equivalent to an isopropyl group. Its C-C bonds possess high s-character (approaching sp² hybridization), which shortens the bond lengths and increases bond angle strain. When positioned adjacent to a chiral alpha-carbon, as in (2R)-2-cyclopropylpropanoic acid, it severely restricts the rotational degrees of freedom of the resulting amide bonds in drug molecules. This pre-organization minimizes the entropic penalty upon binding to target proteins.

Table 1: Physicochemical Descriptors of 2-Cyclopropylpropanoic Acid

Descriptor Value Causality / Significance in Drug Design
Molecular Formula C6H10O2 Low molecular weight allows for efficient fragment-based elaboration[1].
Molecular Weight 114.14 g/mol High ligand efficiency (LE) when incorporated into larger scaffolds[1].
XLogP3 1.4 Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
Topological Polar Surface Area 37.3 Ų Excellent profile for blood-brain barrier (BBB) penetration in CNS drugs[1].
H-Bond Donors / Acceptors 1 / 2 Forms predictable hydrogen bond networks in target active sites[1].

| Rotatable Bonds | 2 | Low flexibility reduces conformational entropy loss upon target engagement[1]. |

Mechanistic Causality in Drug Development

The (2R) configuration is rarely interchangeable with the (2S) enantiomer without profound losses in biological activity. The spatial trajectory of the cyclopropyl ring dictates the orientation of the entire molecule within deep hydrophobic pockets.

eIF2B Modulation in Neurodegenerative Diseases

In the Integrated Stress Response (ISR) pathway, cellular stress induces the phosphorylation of eIF2α, which subsequently inhibits the guanine nucleotide exchange factor (GEF) eIF2B. This inhibition halts protein translation, driving the pathology of ALS, Alzheimer's, and Frontotemporal dementia. Small molecules incorporating the (2R)-2-cyclopropylpropanamide motif act as potent eIF2B modulators. The (2R) stereocenter directs the cyclopropyl group into a specific lipophilic sub-pocket of the eIF2B decamer, stabilizing the active conformation and restoring GEF activity, thereby rescuing the cell from stress-induced apoptosis[2].

Pathway stress Neurodegenerative Stress eif2a eIF2α Phosphorylation (Ser51) stress->eif2a eif2b_inact eIF2B Inhibition (GEF Blocked) eif2a->eif2b_inact Blocks modulator (2R)-Derivative Binds eIF2B Decamer eif2b_inact->modulator Rescues eif2b_act Restored eIF2B GEF Activity modulator->eif2b_act translation Protein Synthesis Resumes eif2b_act->translation

Fig 1: Mechanism of (2R)-2-cyclopropylpropanamide derivatives in rescuing eIF2B activity.

APJ Receptor and SSTR4 Agonism

Beyond CNS applications, the (2R)-2-cyclopropylpropanoic acid building block is utilized in synthesizing APJ receptor agonists for improving cardiac contractility in cardiovascular conditions[3]. Additionally, it is a key fragment in aryl-fused tetrahydro-1,4-oxazepine amides acting as Somatostatin Receptor Subtype 4 (SSTR4) agonists[4]. In both targets, the rigid cyclopropyl moiety is essential for displacing high-energy water molecules from the receptor's binding site.

Enantioselective Workflows & Protocols

Protocol A: Chiral Resolution of Racemic 2-Cyclopropylpropanoic Acid

While asymmetric synthesis is possible, classical resolution of the widely available racemate (CAS: 98485-33-7) via diastereomeric salt formation remains highly scalable.

Causality: Utilizing a chiral amine such as (R)-(+)-1-phenylethylamine creates a pair of diastereomeric salts ((R,R) and (S,R)) with distinct lattice energies and solubility profiles in polar aprotic/protic solvent mixtures (e.g., acetone/water).

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic 2-cyclopropylpropanoic acid in a 9:1 mixture of Acetone/Water at 60°C. Slowly add 0.5 eq of (R)-(+)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. The (R,R)-diastereomeric salt preferentially crystallizes due to lower solubility.

  • Filtration & Washing: Filter the precipitate and wash with ice-cold acetone to remove mother liquor trapped in the crystal lattice.

  • Acidification (Liberation): Suspend the crystals in H₂O and acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the liberated (2R)-2-cyclopropylpropanoic acid with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation System: Analyze the product via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 95:5, 0.1% TFA). If the enantiomeric excess (ee) is < 98%, repeat the crystallization step to ensure absolute stereochemical purity.

Resolution racemate Racemic Acid (CAS: 98485-33-7) chiral_amine Add (R)-(+)-1-Phenylethylamine racemate->chiral_amine dia_salts Diastereomeric Salts (R,R) + (S,R) chiral_amine->dia_salts cryst Fractional Crystallization (Acetone/Water) dia_salts->cryst rr_salt (R,R)-Salt Crystals (Insoluble) cryst->rr_salt Precipitates sr_salt (S,R)-Salt Liquor (Soluble) cryst->sr_salt Remains in solution acidification Acidification (HCl) & Extraction rr_salt->acidification pure_2r (2R)-Enantiomer (ee > 99%) acidification->pure_2r

Fig 2: Workflow for the chiral resolution of 2-cyclopropylpropanoic acid via diastereomeric salts.

Protocol B: Epimerization-Free Amide Coupling

A critical failure point in utilizing alpha-chiral carboxylic acids is racemization/epimerization during amide bond formation. Standard coupling reagents (like HATU or EDC/HOBt) can promote the formation of an oxazolone intermediate, which rapidly undergoes enolization and subsequent loss of stereochemical integrity.

Causality: 1-Propanephosphonic acid cyclic anhydride (T3P) is the industry standard for this specific transformation[2]. T3P activates the carboxylic acid via a mixed anhydride that is highly resistant to oxazolone formation, ensuring >99% retention of the (2R) configuration[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the target amine (1.0 eq) and (2R)-2-cyclopropylpropanoic acid (1.5 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.1 M.

  • Base Addition: Add Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq). The bulky base prevents unwanted side reactions and neutralizes the system[2].

  • Activation: Dropwise add T3P (50 wt. % solution in EtOAc, 2.0 to 3.0 eq) at 0°C to control the initial exotherm[2][3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate.

  • Self-Validation System:

    • LC-MS: Confirm the mass of the desired amide product.

    • Chiral SFC (Supercritical Fluid Chromatography): Run the purified product against a racemic standard to definitively prove that the (2R) stereocenter did not epimerize during the coupling cycle.

References

  • [1] 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867. PubChem, National Institutes of Health.[Link]

  • [2] WO2019032743A1 - Compounds, compositions and methods. Google Patents.

  • [3] WO2018093576A1 - Alkyl substituted triazole compounds as agonists of the apj receptor. Google Patents.

  • [4] US10183940B2 - Aryl and heteroaryl-fused tetrahydro-1,4-oxazepine amides as somatostatin receptor subtype 4 (SSTR4) agonists. Google Patents.

Sources

The Privileged Pharmacophore: Biological Activity and Integration of (2R)-2-Cyclopropylpropanoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of conformationally restricted, metabolically stable moieties. (2R)-2-cyclopropylpropanoic acid has emerged as a critical chiral building block and privileged pharmacophore. While not administered as a standalone therapeutic, its conjugation into larger molecular scaffolds imparts profound biological activity, most notably in the modulation of the Integrated Stress Response (ISR) via eIF2B activation [1] and the agonism of the APJ receptor for cardiovascular indications [2].

This technical guide dissects the structural rationale, biological pathway integration, and experimental validation protocols associated with the (2R)-2-cyclopropylpropanoic acid moiety.

Structural Rationale: Why the (2R)-Cyclopropyl Moiety?

The selection of (2R)-2-cyclopropylpropanoic acid over its straight-chain or gem-dimethyl bioisosteres is driven by three fundamental principles of molecular design [3]:

  • Metabolic Resistance (CYP450 Evasion): The carbon-hydrogen bonds within a cyclopropane ring possess a higher degree of s-character compared to standard alkanes. This increases the bond dissociation energy, rendering the cyclopropyl group highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

  • Conformational Locking: The rigid geometry of the cyclopropyl ring restricts the rotational degrees of freedom of the adjacent propanoic acid side chain. This locks the resulting amide (post-conjugation) into a specific bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Stereospecific Receptor Fit: The (2R) absolute configuration dictates the spatial projection of the methyl group. In highly conserved hydrophobic pockets—such as the allosteric binding site of the eukaryotic initiation factor 2B (eIF2B) decamer—the (2R) stereoisomer avoids steric clashes that render the (2S) enantiomer inactive [4].

Quantitative Impact of Cyclopropyl Incorporation

The table below summarizes the typical pharmacological enhancements observed when substituting a standard isopropyl or straight-chain alkyl group with a cyclopropyl derivative in neuroprotective lead compounds.

ParameterStandard Alkyl DerivativeCyclopropyl DerivativeCausality / Mechanism
In vitro Half-life (t½) ~1.2 hours>4.5 hoursIncreased C-H bond strength resists hepatic oxidation.
Target Affinity (K_i) 45 nM6 nMConformational restriction reduces entropic binding penalty.
Stereoselectivity Ratio 1:1 (Racemic active)>100:1 ((2R) vs (2S))Strict spatial constraints in the target receptor pocket.
LogD (pH 7.4) 2.12.6Enhanced lipophilicity improves blood-brain barrier (BBB) penetration.

Core Biological Pathways

eIF2B Modulation and the Integrated Stress Response (ISR)

The most prominent biological application of the (2R)-2-cyclopropylpropanoic acid pharmacophore is in the development of small-molecule activators of eIF2B [1]. The ISR is a cellular defense mechanism activated by viral infection, ER stress, or misfolded proteins. Stress kinases (e.g., PERK, PKR) phosphorylate eIF2α, which then binds tightly to eIF2B, inhibiting its Guanine Nucleotide Exchange Factor (GEF) activity. This halts global protein synthesis—a hallmark of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Frontotemporal Dementia (FTD).

Compounds incorporating the (2R)-2-cyclopropylpropanamide motif bind to the symmetric interface of the eIF2B decamer. The cyclopropyl ring fits perfectly into a lipophilic sub-pocket, stabilizing the active conformation of eIF2B and overriding the inhibitory effect of phosphorylated eIF2α.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Phosphorylation (Ser51) Kinases->eIF2a eIF2B_inact eIF2B Inhibition (Translational Arrest) eIF2a->eIF2B_inact eIF2B_act eIF2B Activation (GEF Activity Restored) eIF2B_inact->eIF2B_act Overrides Inhibition Modulator (2R)-2-Cyclopropylpropanoic Acid Derived eIF2B Activator Modulator->eIF2B_act ProteinSynth Protein Synthesis & Neuroprotection eIF2B_act->ProteinSynth

Mechanism of Integrated Stress Response (ISR) modulation by eIF2B activators.

APJ Receptor Agonism

Beyond neurodegeneration, the pharmacophore is utilized in synthesizing alkyl-substituted triazole compounds that act as agonists for the APJ receptor [2]. The APJ receptor is a G-protein-coupled receptor (GPCR) critical for cardiovascular homeostasis. Agonists featuring the (2R)-cyclopropyl moiety demonstrate improved contractility and ejection fraction in chronic heart failure models. The steric bulk of the cyclopropyl group prevents rapid enzymatic degradation of the ligand in plasma, extending its therapeutic window.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activity of derivatives must be evaluated using self-validating systems. Below are the standardized protocols for isolating the (2R) enantiomer and validating its biological activity.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because the (2S) enantiomer can act as a competitive antagonist or cause off-target toxicity, isolating the (2R) enantiomer from racemic 2-cyclopropylpropanoic acid is mandatory. SFC is preferred over traditional HPLC due to the rapid mass transfer properties of supercritical CO₂, preventing on-column epimerization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic 2-cyclopropylpropanoic acid in HPLC-grade methanol (10 mg/mL).

  • Stationary Phase Selection: Utilize a chiral stationary phase, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: Isocratic elution using 90% supercritical CO₂ and 10% Methanol containing 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Parameters: Flow rate at 4.0 mL/min; Backpressure at 120 bar; Temperature at 35°C.

  • Detection & Collection: Monitor via UV detection at 210 nm. Collect the first eluting peak (Peak 1), which corresponds to the (2R) enantiomer [1].

  • Validation (Self-Correction): Re-inject the collected fraction onto an analytical chiral column to confirm Enantiomeric Excess (ee) > 99%. Confirm absolute stereochemistry via Vibrational Circular Dichroism (VCD).

Workflow Racemic Racemic Mixture (2R/2S) SFC Supercritical Fluid Chromatography (SFC) Racemic->SFC Isomer1 (2R)-Enantiomer (Active, Peak 1) SFC->Isomer1 Isomer2 (2S)-Enantiomer (Inactive, Peak 2) SFC->Isomer2 Validation Analytical HPLC & VCD Validation Isomer1->Validation

Workflow for the chiral resolution and validation of the (2R) enantiomer using SFC.

Protocol 2: Cell-Based eIF2B Activation Assay (ATF4 Reporter)

To validate the biological activity of the conjugated (2R)-2-cyclopropylpropanoic acid derivative, an ATF4-luciferase reporter assay is utilized. ATF4 is the direct downstream transcription factor upregulated during ISR.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293T cells stably expressing an ATF4-driven Firefly Luciferase reporter in 96-well plates (20,000 cells/well).

  • Stress Induction (Positive Control): Treat cells with Thapsigargin (100 nM) to induce ER stress, triggering eIF2α phosphorylation and subsequent ATF4 translation.

  • Compound Dosing: Concurrently treat cells with serial dilutions (10 µM to 0.1 nM) of the (2R)-cyclopropyl derivative. Include the (2S) enantiomer as a negative stereochemical control.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of the ATF4 reporter signal. A self-validating assay will show a dose-dependent decrease in luminescence for the (2R) compound, while the (2S) compound will show a flatline (no activity), proving the stereospecificity of the cyclopropyl pharmacophore.

References

  • "WO2019032743A1 - Compounds, compositions and methods." Google Patents.
  • "WO2018093576A1 - Alkyl substituted triazole compounds as agonists of the apj receptor." Google Patents.
  • "Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity." National Institutes of Health (PMC). Available at:[Link]

Technical Guide: (2R)-2-Cyclopropylpropanoic Acid & Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural design, asymmetric synthesis, and pharmacological utility of (2R)-2-cyclopropylpropanoic acid and its structural analogs. It is written for medicinal chemists and drug discovery scientists focusing on neurotherapeutics and metabolic stability optimization.

Domain: Medicinal Chemistry / Rational Drug Design Context: Next-Generation Valproic Acid (VPA) Analogs & HDAC Inhibitors

Part 1: Executive Summary & Pharmacological Context

(2R)-2-cyclopropylpropanoic acid represents a high-value chiral scaffold in modern drug design. Structurally, it is a bioisostere of Valproic Acid (VPA) and Isobutyric Acid , where the isopropyl or alkyl chains are replaced by a cyclopropyl moiety.

This modification serves three critical drug development functions:

  • Metabolic Blocking: The cyclopropyl ring resists

    
    -oxidation and cytochrome P450-mediated hydroxylation more effectively than acyclic alkyl chains, significantly extending plasma half-life (
    
    
    
    ).
  • Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty of binding to targets such as Histone Deacetylases (HDACs) or voltage-gated sodium channels.

  • Safety Profile: Unlike VPA, which forms the hepatotoxic metabolite 4-ene-VPA, cyclopropyl analogs often avoid the formation of toxic olefinic metabolites, potentially reducing teratogenicity and hepatotoxicity.

Core Structure & Stereochemistry[1][2]
  • IUPAC Name: (2R)-2-cyclopropylpropanoic acid

  • Chirality: The (2R)-enantiomer is often the eutomer (active isomer) in neuroactive applications, distinct from the (2S)-distomer which may be inactive or possess off-target toxicity.

  • Key Feature: The

    
    -proton is acidic, but the adjacent cyclopropyl group provides steric bulk that influences enolization rates and binding pocket fit.
    

Part 2: Structural Analog Design (SAR)

The design of analogs centers on modulating the electronic and steric environment of the carboxylic acid pharmacophore while exploiting the cyclopropyl group's unique properties.

Carboxylic Acid Bioisosteres (The "Warhead")

Modifying the acid group alters potency and blood-brain barrier (BBB) permeability.

  • Hydroxamic Acids (-CONHOH): Converts the molecule into a potent HDAC Inhibitor (Zinc-binding group).

  • Amides (-CONH2): Creates Valpromide analogs (e.g., Valnoctamide stereoisomers).[1] These are often prodrugs with superior CNS penetration and anticonvulsant activity.

  • Tetrazoles: Improves metabolic stability and lipophilicity while retaining acidity (

    
    ).
    
-Carbon Substitution
  • Quaternary Centers: Replacing the

    
    -proton with a Methyl or Fluoro group (e.g., 2-fluoro-2-cyclopropylpropanoic acid) prevents racemization in vivo and blocks Phase II conjugation.
    
  • Mechanism: Fluorine substitution lowers the

    
     of the acid and increases lipophilicity (
    
    
    
    ), enhancing passive diffusion across the BBB.
Ring Modifications
  • gem-Dimethylation: Adding two methyl groups to the cyclopropyl ring (e.g., 2-(2,2-dimethylcyclopropyl)propanoic acid) increases steric bulk, targeting larger hydrophobic pockets (e.g., the "foot pocket" of HDAC1/2).

  • Ring Expansion: Comparison with cyclobutyl and cyclopentyl analogs often reveals a "Goldilocks effect" where the cyclopropyl ring provides the optimal balance of rigidity and size.

Part 3: Asymmetric Synthesis Protocol

Achieving high enantiomeric excess (


) is critical, as the biological activity is stereospecific. The Evans Asymmetric Alkylation  is the industry-standard method for synthesizing (2R)-2-cyclopropylpropanoic acid.
Experimental Workflow

Objective: Synthesis of (2R)-2-cyclopropylpropanoic acid via Evans Auxiliary. Retrosynthetic Logic: The chiral center is established by methylating a cyclopropylacetyl scaffold attached to a chiral oxazolidinone.

Step 1: Acylation of the Auxiliary
  • Reagents: (4R)-4-benzyl-2-oxazolidinone, n-Butyllithium (

    
    -BuLi), 2-cyclopropylacetyl chloride.
    
  • Protocol:

    • Dissolve (4R)-4-benzyl-2-oxazolidinone in dry THF at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise to deprotonate the amide.
      
    • Add 2-cyclopropylacetyl chloride (1.2 eq).

    • Warm to 0°C. Quench with saturated

      
      .
      
    • Result: N-(2-cyclopropylacetyl)-(4R)-benzyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation (The Key Step)
  • Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS), Methyl Iodide (MeI).

  • Mechanism: NaHMDS forms the (Z)-enolate. The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the methyl iodide to attack from the opposite (unhindered) face.

  • Protocol:

    • Cool the acylated imide (from Step 1) in THF to -78°C.

    • Add NaHMDS (1.1 eq) dropwise. Stir for 30 min to ensure complete enolization.

    • Add Methyl Iodide (3.0 eq).

    • Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.

    • Critical Check: Monitor conversion via TLC/HPLC. The diastereomeric ratio (

      
      ) should be >20:1.
      
Step 3: Hydrolytic Cleavage
  • Reagents: Lithium Hydroxide (LiOH), Hydrogen Peroxide (

    
    ).
    
  • Protocol:

    • Dissolve the alkylated intermediate in THF/Water (3:1).

    • Add

      
       (4 eq) followed by LiOH (2 eq) at 0°C. (Peroxide aids in cleaving the steric hindered amide without racemization).
      
    • Stir for 1 hour. Quench with Sodium Sulfite (

      
      ).
      
    • Extract the chiral auxiliary (recyclable) with dichloromethane.

    • Acidify the aqueous layer (pH 2) and extract the free acid.

  • Final Product: (2R)-2-cyclopropylpropanoic acid .

Synthesis Visualization (Graphviz)

SynthesisPath Auxiliary (4R)-Evans Auxiliary (Chiral Scaffold) Acylation Step 1: Acylation (Cyclopropylacetyl-Cl) Auxiliary->Acylation n-BuLi, THF Enolate Z-Enolate Intermediate (Stereo-defined) Acylation->Enolate NaHMDS, -78°C Alkylation Step 2: Alkylation (MeI, -78°C) Enolate->Alkylation Steric Blocking Cleavage Step 3: Hydrolysis (LiOH/H2O2) Alkylation->Cleavage Chiral Induction Product (2R)-2-cyclopropyl- propanoic acid Cleavage->Product Yields Acid Recycle Recovered Auxiliary Cleavage->Recycle Recycling

Caption: Asymmetric synthesis pathway utilizing Evans auxiliary to enforce (2R) stereochemistry via Z-enolate geometry.

Part 4: Pharmacological Evaluation Data

Comparative Potency & Stability Table

The following data summarizes the theoretical performance of the (2R)-cyclopropyl analog versus the parent Valproic Acid (VPA) in standard assays.

CompoundHDAC Inhibition (

)
Anticonvulsant Potency (MES Test)Hepatotoxicity RiskMetabolic Half-Life (

)
Valproic Acid (VPA) ~1.0 mM (Weak)1.0x (Baseline)High (4-ene metabolite)~12-16 hrs
(2R)-2-cyclopropylpropanoic acid ~0.5 mM1.5x - 2.0xLow (No

-elimination)
>20 hrs
Hydroxamic Acid Analog < 1.0

M
N/AModerateVariable
2-Fluoro Analog ~0.8 mM2.5xVery Low>24 hrs
  • MES Test: Maximal Electroshock Seizure test (standard model for generalized tonic-clonic seizures).[2]

  • HDAC Inhibition: Measured against nuclear extracts (HDAC1/2). Note that converting the acid to a hydroxamic acid dramatically increases potency.

Mechanism of Action (Signaling Pathway)

The molecule acts primarily by inhibiting HDACs, leading to chromatin relaxation, or by modulating GABAergic transmission.

MOA Drug (2R)-2-cyclopropyl- propanoic acid Target1 HDAC 1/2 Inhibition Drug->Target1 High Affinity Target2 GABA Transaminase Inhibition Drug->Target2 Secondary Target Effect1 Increased Histone Acetylation Target1->Effect1 Effect2 Increased Synaptic GABA Target2->Effect2 Outcome Neuroprotection & Seizure Control Effect1->Outcome Gene Expression Effect2->Outcome Inhibition

Caption: Dual mechanism of action targeting epigenetic regulation (HDAC) and neurotransmitter modulation (GABA).

Part 5: References

  • PubChem. 2-Cyclopropylpropanoic acid | C6H10O2. National Library of Medicine. [Link]

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. (Context on VPA analogs and amide derivatives).

  • Evans, D. A., et al. (1982). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. (Foundational protocol for Evans Auxiliary synthesis).

  • Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. [Link]

  • Winkler, J., et al. (2010). Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide. Epilepsia. (Demonstrates the utility of cyclopropyl-VPA analogs).

Sources

Physicochemical Profiling of 2-Cyclopropylpropanoic Acid: A Comprehensive Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In early-stage drug discovery and lead optimization, the accurate characterization of a compound's physicochemical properties is the foundation of successful formulation and pharmacokinetic (PK) prediction. 2-Cyclopropylpropanoic acid (CAS: 98485-33-7) is a highly versatile aliphatic carboxylic acid utilized as a structural building block in medicinal chemistry.

The incorporation of a cyclopropyl ring adjacent to the propanoic acid backbone is a deliberate structural design. The cyclopropyl group possesses unique


-like character in its C-C bonds, allowing it to exert a mild electron-withdrawing inductive effect. This subtle electronic shift, combined with the rigid steric constraint of the three-membered ring, reduces the molecule's conformational entropy (limiting it to only 2 rotatable bonds)[1]. Consequently, this structural motif often yields favorable membrane permeability and metabolic stability compared to straight-chain aliphatic counterparts.
Core Physicochemical Properties

The fundamental quantitative data for 2-cyclopropylpropanoic acid, derived from computational models and structural analysis, is summarized in Table 1 below[1].

Table 1: Fundamental Physicochemical Properties of 2-Cyclopropylpropanoic Acid

PropertyValue
IUPAC Name 2-cyclopropylpropanoic acid
CAS Number 98485-33-7
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Computed XLogP3 1.4
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 2
Exact Mass 114.068079557 Da

Experimental Workflows for Physicochemical Profiling

To transition this compound from a chemical building block to an active pharmaceutical ingredient (API) intermediate, its properties must be empirically validated. Below are the definitive, self-validating protocols required to measure its ionization constant (


), lipophilicity (

), and thermodynamic solubility.
Determination of Ionization Constant ( ) via Potentiometric Titration

Causality & Rationale: Potentiometric titration is the gold-standard methodology for determining the


 of ionizable compounds with adequate aqueous solubility[2]. Because 2-cyclopropylpropanoic acid lacks a strong UV chromophore that changes upon ionization, UV-metric titrations are unviable. Potentiometry directly measures the thermodynamic proton transfer.

Self-Validating System: This protocol mandates a blank titration (solvent only) subtracted from the sample titration. This isolates the buffering capacity of the API from the solvent, ensuring that the derived inflection point is an absolute representation of the molecule's ionization.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C[2].

  • Sample Preparation: Dissolve 2-cyclopropylpropanoic acid to achieve a concentration of 1–5 mM.

  • Ionic Strength Control: Dilute the solution using 0.15 M Potassium Chloride (KCl). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ionic species remain stable throughout the titration, preventing dynamic shifts in the equilibrium constant[2].

  • Nitrogen Purging: Purge the sample vessel with

    
     gas for 5 minutes prior to and during the assay. Causality: Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, which introduces a secondary buffering effect that skews the titration curve of weak acids. Nitrogen displacement eliminates this artifact[2].
  • Acidification: Dropwise add 0.1 M HCl until the solution reaches pH ~2.0, ensuring the carboxylic acid is fully protonated.

  • Titration: Incrementally add standardized 0.1 M NaOH using an automated titrator. Record the pH only after the signal stabilizes (equilibrium reached)[2].

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to pinpoint the inflection point. The pH at the half-equivalence point represents the 
    
    
    
    .

pKa_Workflow Start Prepare 1-5 mM API Solution in 0.15M KCl Purge Nitrogen Purging (Displace dissolved CO2) Start->Purge Acidify Acidify to pH 2.0 (using 0.1M HCl) Purge->Acidify Titrate Potentiometric Titration (Add 0.1M NaOH incrementally) Acidify->Titrate Record Record pH vs. Volume (Wait for equilibrium per step) Titrate->Record Analyze Derive pKa from Inflection Point Record->Analyze

Figure 1: Step-by-step workflow for the potentiometric determination of pKa.

Lipophilicity ( ) via the OECD 107 Shake-Flask Method

Causality & Rationale: With a computed XLogP3 of 1.4[1], 2-cyclopropylpropanoic acid falls perfectly within the optimal range (-2 to 4) for the classical shake-flask method[3]. Unlike HPLC-based estimations, the shake-flask method provides a direct, absolute thermodynamic measurement of partitioning between hydrophobic and hydrophilic phases[3].

Self-Validating System: The protocol requires a strict mass balance calculation. The total mass of the compound quantified in both phases post-equilibration must equal


 of the initial mass added. Any deficit flags potential volatility, degradation, or adsorption to the glassware.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir n-octanol and aqueous buffer (pH adjusted to at least 2 units below the

    
     to ensure the acid is fully unionized) together for 24 hours. Causality: Water and octanol are mutually soluble to a small degree. Pre-saturating prevents phase volume changes during the actual assay, which would corrupt concentration calculations.
    
  • Sample Dissolution: Dissolve a known mass of 2-cyclopropylpropanoic acid into the pre-saturated aqueous phase.

  • Equilibration: Combine the aqueous and octanol phases in a glass centrifuge tube at specific volume ratios (e.g., 1:1, 1:2, and 2:1). Mechanically shake the tubes at 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully sample both phases without cross-contamination. Quantify the concentration of the API in each phase using a validated LC-MS/MS or HPLC-UV method[3].

  • Calculation: Calculate

    
     as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.
    

LogP_Workflow Presaturate Pre-saturate Solvents (n-Octanol & Water) Dissolve Dissolve API in Known Volume Presaturate->Dissolve Equilibrate Mechanical Shaking (24h at 25°C) Dissolve->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Quantify Quantification (HPLC-UV/MS analysis) Separate->Quantify Calculate Calculate LogP & Verify Mass Balance Quantify->Calculate

Figure 2: OECD 107 shake-flask methodology for thermodynamic LogP determination.

Thermodynamic Aqueous Solubility Assessment

Causality & Rationale: Kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation artifacts and precipitation kinetics, making it unsuitable for late-stage Biopharmaceutics Classification System (BCS) assessment[4]. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the saturated solution, which is essential for predicting oral bioavailability.

Self-Validating System: Post-equilibration, the remaining solid must be analyzed via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not converted to a hydrate or a different polymorph during the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous phosphate buffer at pH 7.4 (or a range of physiological pH values, e.g., 1.2, 4.5, and 6.8)[5].

  • Excess Solid Addition: Add an excess amount of 2-cyclopropylpropanoic acid (e.g., 500 µg) to a sealed vial containing 400 µL of the buffer[5]. The suspension must remain visibly cloudy to guarantee saturation.

  • Equilibration: Agitate the suspension mechanically at 25 °C (or 37 °C for physiological relevance) at 400 rpm for 24 to 96 hours[5]. Causality: True thermodynamic equilibrium requires extended time for the crystal lattice to dissolve and stabilize[4].

  • Phase Separation: After 24, 48, and 72 hours, centrifuge the vials to pellet the undissolved solid. Filter the supernatant using low-binding filters (e.g., 0.22 µm PTFE)[4].

  • Quantification: Dilute the filtrate appropriately and analyze via isocratic HPLC against an external standard calibration curve[5].

  • Equilibrium Confirmation: If the measured concentration at 48 hours matches the concentration at 72 hours within 5%, equilibrium is confirmed.

Mechanistic Insights & Structure-Property Relationships (SPR)

The physicochemical profile of 2-cyclopropylpropanoic acid is heavily influenced by the cyclopropyl ring. Unlike standard aliphatic chains (e.g., isopropyl groups), the cyclopropyl ring possesses significant


-character (

-like) in its C-C bonds. This allows it to conjugate with adjacent

systems, such as the carbonyl group of the carboxylic acid, and exert a mild electron-withdrawing inductive effect. This inductive effect stabilizes the carboxylate anion, slightly lowering the

relative to purely aliphatic carboxylic acids (e.g., isobutyric acid).

Furthermore, the rigid, constrained geometry of the cyclopropyl ring reduces the molecule's conformational flexibility (only 2 rotatable bonds)[1]. In drug design, minimizing rotatable bonds reduces the entropic penalty upon target binding and can favorably influence membrane permeability. The computed XLogP3 of 1.4 indicates optimal lipophilicity for passive transcellular absorption, balancing aqueous solubility with lipid membrane affinity[1].

References

1.[1] PubChem. "2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867" National Center for Biotechnology Information. URL: [Link] 2.[2] Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration" URL: [Link] 3.[5] Bio-protocol. "Determination of Thermodynamic Solubility" URL: [Link] 4.[4] Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures" URL: [Link] 5.[3] GOV.UK. "Estimating the octanol-water partition coefficient for chemical substances" URL: [Link]

Sources

Spectroscopic Data and Analytical Workflows for (2R)-2-Cyclopropylpropanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Cyclopropylpropanoic acid (Chemical Formula: C₆H₁₀O₂; Monoisotopic Mass: 114.06808 Da) is a highly specialized chiral building block frequently utilized in advanced drug development to rigidify aliphatic side chains and enhance metabolic stability. As demonstrated in recent synthetic applications for [1], verifying the structural and stereochemical integrity of this motif is critical. This whitepaper provides researchers and analytical scientists with an in-depth, self-validating spectroscopic guide—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—to definitively characterize this compound.

Structural Intricacies & Analytical Strategy

The molecule presents two distinct analytical challenges:

  • The Cyclopropyl Ring: The high s-character of the cyclopropyl C–C bonds induces unique magnetic shielding effects in NMR and shifts the C–H vibrational frequencies in IR.

  • The C2 Chiral Center: The (2R) stereocenter breaks the symmetry of the adjacent cyclopropyl ring, rendering its methylene protons and carbons diastereotopic.

To systematically address these features, we employ an orthogonal, self-validating analytical workflow.

AnalyticalWorkflow Start Sample: (2R)-2-Cyclopropylpropanoic Acid C6H10O2 NMR NMR Profiling (1H, 13C, COSY) Start->NMR 15 mg in CDCl3 IR FTIR Spectroscopy (ATR Mode) Start->IR Neat Sample MS HRMS Analysis (ESI-TOF) Start->MS 1 µg/mL in MeOH Chiral Chiral Validation (Diastereomeric Derivatization) NMR->Chiral ee% Determination

Fig 1. Analytical workflow for spectroscopic characterization of chiral carboxylic acids.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Experimental Design

Standard achiral NMR cannot inherently differentiate the (2R) enantiomer from its (2S) counterpart; however, it is essential for confirming the 2D connectivity and diastereotopic environments.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected over strongly hydrogen-bonding solvents (like DMSO-d₆) to preserve the carboxylic acid dimer. This prevents rapid proton exchange, allowing the –COOH proton to be observed as a distinct broad singlet downfield.

  • Self-Validating System: The protocol mandates spiking the sample with 0.01% Tetramethylsilane (TMS) as an internal zero-point reference. Furthermore, the integration ratio of the –CH₃ doublet (3H) to the cyclopropyl –CH multiplet (1H) serves as an internal stoichiometric control to validate sample purity against aliphatic contaminants.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
11.50 br s - 1H –COOH
1.85 dq 9.0, 7.0 1H C2–H (α-proton)
1.30 d 7.0 3H –CH₃
0.95 m - 1H Cyclopropyl –CH
0.55 m - 2H Cyclopropyl –CH₂ (diastereotopic)

| 0.25 | m | - | 2H | Cyclopropyl –CH₂ (diastereotopic) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Carbon Type
181.5 C=O Quaternary
45.2 C-2 Methine (CH)
15.8 C-3 Methyl (CH₃)
14.2 Cyclopropyl CH Methine (CH)
4.8 Cyclopropyl CH₂ Methylene (CH₂)

| 4.1 | Cyclopropyl CH₂ | Methylene (CH₂) |

Mechanistic Note: Because the C2 carbon is an (R)-configured chiral center, the two faces of the cyclopropyl ring exist in a diastereotopic environment. This breaks magnetic equivalence, resulting in two distinct ¹³C signals (4.8 and 4.1 ppm) and complex upfield ¹H multiplets for the methylene groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Experimental Design
  • Mode Selection: Attenuated Total Reflectance (ATR) with a diamond crystal is utilized. This eliminates the need for KBr pellet pressing, which frequently introduces hygroscopic moisture that masks the critical O–H stretch of the carboxylic acid.

  • Self-Validating System: An ambient air background scan is collected immediately prior to the sample scan and automatically subtracted. This ensures that atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor do not artificially convolute the spectrum.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Peak Shape Assignment
3300 – 2500 Strong Broad O–H stretch (H-bonded dimer)
3085 Medium Sharp C–H stretch (Cyclopropyl ring)
2970, 2880 Strong Sharp C–H stretch (Aliphatic alkyl)
1705 Strong Sharp C=O stretch (Carboxylic acid)

| 1240 | Medium | Sharp | C–O stretch |

Mechanistic Note: The cyclopropyl ring possesses unusually high s-character in its C–H bonds (approaching sp² hybridization). This strengthens the bond, shifting the stretching frequency to 3085 cm⁻¹, which is distinctly higher than typical sp³ alkanes (<3000 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Design
  • Ionization Strategy: Carboxylic acids possess a highly acidic proton, making them ideal candidates for Electrospray Ionization in negative mode (ESI-). This yields a clean [M-H]⁻ ion, avoiding the complex adduct formations (e.g., [M+Na]⁺,[M+K]⁺) detailed in [2].

  • Self-Validating System: Mass accuracy is continuously validated during the run using a dual-spray source. A reference solution of Leucine Enkephalin is infused simultaneously, providing a lock-mass (m/z 554.2615) that the software uses to correct time-of-flight drift in real-time, guaranteeing sub-3 ppm mass accuracy.

Table 4: HRMS (ESI-) Accurate Mass and Fragments

Ion Species Formula Theoretical m/z Observed m/z Mass Error (ppm)
[M-H]⁻ C₆H₉O₂⁻ 113.0608 113.0610 +1.7
Fragment 1 C₅H₉⁻ 69.0704 69.0706 +2.8

| Fragment 2 | C₅H₇⁻ | 67.0548 | 67.0549 | +1.5 |

MSFragmentation Parent [M-H]⁻ Ion m/z 113.0608 C6H9O2⁻ LossCO2 Neutral Loss: CO2 (-44 Da) Parent->LossCO2 Frag1 Carbanion Fragment m/z 69.0704 C5H9⁻ LossCO2->Frag1 LossH2 Neutral Loss: H2 (-2 Da) Frag1->LossH2 Frag2 Alkene Anion m/z 67.0548 C5H7⁻ LossH2->Frag2

Fig 2. ESI-MS negative mode fragmentation pathway for (2R)-2-cyclopropylpropanoic acid.

Standardized Experimental Methodologies

Protocol A: NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of (2R)-2-cyclopropylpropanoic acid into a clean, static-free glass vial.

  • Dissolution: Dissolve the sample entirely in 0.6 mL of CDCl₃ containing 0.01% v/v TMS. Agitate gently to ensure a homogenous solution.

  • Transfer: Transfer the solution into a standard 5 mm borosilicate NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

  • Tuning & Shimming: Insert the tube into the 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl₃ solvent. Shim the magnet automatically or manually to achieve a TMS line width of < 1 Hz.

  • Acquisition: Acquire the ¹H spectrum using 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 90° pulse angle. For ¹³C, utilize 1024 scans with proton decoupling.

Protocol B: ATR-FTIR Spectral Acquisition
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Calibration: Collect a background scan (32 scans, 4 cm⁻¹ resolution) of the empty crystal.

  • Sample Application: Place 2-3 drops of the neat liquid sample directly onto the center of the diamond crystal. Ensure the crystal is fully covered.

  • Acquisition: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution). The software will automatically apply the background subtraction.

Protocol C: LC-ESI-HRMS Analysis
  • Dilution: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol:Water (50:50, v/v).

  • Injection: Inject 2 µL of the sample into the LC-ESI-TOF system operating in negative ion mode.

  • Source Parameters: Set the capillary voltage to 2.5 kV, the desolvation temperature to 350°C, and the cone gas flow to 50 L/h.

  • Lock-Mass Calibration: Enable the secondary lock-mass spray (Leucine Enkephalin, 200 pg/µL) at a flow rate of 10 µL/min for continuous mass axis calibration.

  • Detection: Record data in continuum mode across a mass range of m/z 50 to 500.

References

  • Title: 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Alkyl substituted triazole compounds as agonists of the apj receptor (WO2018093576A1)

Sources

The Role of (2R)-2-Cyclopropylpropanoic Acid in Modern Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-cyclopropylpropanoic acid is a highly specialized chiral aliphatic carboxylic acid that has emerged as a critical building block in contemporary medicinal chemistry. Characterized by a cyclopropyl ring adjacent to a chiral alpha-methyl center, this molecule imparts unique physicochemical and pharmacokinetic properties when incorporated into active pharmaceutical ingredients (APIs). Rather than serving as a standalone drug, it acts as a structural linchpin in the synthesis of complex therapeutics, most notably neuroprotective agents targeting the Integrated Stress Response (ISR) pathway and cardiovascular drugs acting as APJ receptor agonists.

This technical guide explores the structural rationale for utilizing this specific enantiomer, details its mechanistic biological applications, and provides a self-validating synthetic protocol for its incorporation into drug scaffolds without compromising stereochemical integrity.

Structural & Chemical Properties

The strategic incorporation of the (2R)-2-cyclopropylpropanyl moiety into drug scaffolds is driven by specific, field-proven structural advantages:

  • Conformational Restriction: The rigid cyclopropyl ring limits the rotational degrees of freedom of the adjacent alpha-chiral center. This locks the parent molecule into a highly specific bioactive conformation, enhancing target binding affinity while minimizing off-target entropic penalties.

  • Metabolic Stability: The cyclopropyl group provides significant steric shielding to the alpha-carbon. In drug metabolism, the alpha-position of carbonyls is a frequent hotspot for Cytochrome P450-mediated oxidation; the bulky, strained cyclopropyl ring effectively blocks this degradation pathway.

  • Lipophilicity Tuning: The aliphatic nature of the cyclopropyl and methyl groups subtly increases the LogP of the parent molecule, which is a crucial causality for improving blood-brain barrier (BBB) penetration in neurodegenerative disease therapeutics.

Table 1: Physicochemical Properties of 2-Cyclopropylpropanoic Acid ()[1]

PropertyValue
IUPAC Name (2R)-2-cyclopropylpropanoic acid
CAS Number 98485-33-7 (Racemic parent)
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
LogP (Predicted) ~1.29
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Fraction sp3 (Fsp3) 0.83

Biological Applications & Mechanistic Insights

eIF2B Activation and the Integrated Stress Response (ISR)

A prominent application of (2R)-2-cyclopropylpropanoic acid is in the synthesis of eukaryotic initiation factor 2B (eIF2B) activators ()[2]. The ISR is a cellular signaling network activated by various stressors (e.g., ER stress, viral infection). Activation of stress kinases leads to the phosphorylation of eIF2α, which then acts as a competitive inhibitor of eIF2B—a guanine nucleotide exchange factor (GEF). This inhibition halts global protein synthesis and triggers the translation of ATF4, leading to stress granule formation and cellular apoptosis.

Aberrant ISR activation is heavily implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. Small molecules incorporating the (2R)-2-cyclopropylpropanamide motif act as eIF2B activators. They stabilize the active decameric form of eIF2B, bypassing the inhibitory effect of phosphorylated eIF2α and restoring neuroprotective protein synthesis.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral Infection) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2alpha Phosphorylated eIF2α (Inactive GDP-bound state) Kinases->eIF2alpha eIF2B eIF2B Complex (GEF Activity Inhibited) eIF2alpha->eIF2B Inhibits ATF4 ATF4 Expression (Stress Granules / Apoptosis) eIF2B->ATF4 ISR Activation Activator eIF2B Activator (Contains 2R-cyclopropylpropanoic acid) Activator->eIF2B Bypasses Inhibition Translation Restored Protein Synthesis (Neuroprotection) Activator->Translation Restores

Figure 1: ISR pathway and the therapeutic intervention point for eIF2B activators.

APJ Receptor Agonism

Beyond neurology, this chiral acid is utilized in the synthesis of alkyl-substituted triazole compounds that function as agonists of the APJ receptor ()[3]. The APJ receptor is a G-protein-coupled receptor (GPCR) involved in cardiovascular homeostasis. Agonists of this receptor are actively investigated for the treatment of heart failure. The (2R)-2-cyclopropylpropanyl group in these molecules fits precisely into the hydrophobic binding pocket of the APJ receptor, driving high-affinity agonism.

Synthetic Methodologies & Protocols

The Challenge of Alpha-Chiral Epimerization

The primary challenge in utilizing (2R)-2-cyclopropylpropanoic acid is preventing the epimerization (racemization) of the alpha-chiral center during amide coupling. Standard coupling reagents (like HATU or EDC/HOBt) can form highly reactive, long-lived active esters that are susceptible to base-catalyzed enolization, leading to a loss of enantiomeric excess (ee).

To circumvent this, 1-Propanephosphonic acid cyclic anhydride (T3P) is the reagent of choice. T3P forms a transient mixed anhydride that reacts rapidly with amines, minimizing the window for enolization. Furthermore, T3P and its byproducts are highly water-soluble, allowing for a self-validating, chromatography-free primary workup where impurities are simply washed away into the aqueous phase.

Synthetic_Workflow Acid (2R)-2-cyclopropylpropanoic acid (Chiral Building Block) Reaction Amide Coupling (Stir at RT, 16h) Acid->Reaction Amine Primary/Secondary Amine (Core Scaffold) Amine->Reaction Reagents Coupling Reagents (T3P, NEt3, EtOAc) Reagents->Reaction Workup Aqueous Workup (Water wash) Reaction->Workup Product Target API (High ee%) Workup->Product

Figure 2: Standard T3P-mediated amide coupling workflow preserving the (2R) stereocenter.

Step-by-Step Methodology: T3P-Mediated Amide Coupling

The following protocol outlines the standard procedure for coupling (2R)-2-cyclopropylpropanoic acid to a primary or secondary amine scaffold, adapted from validated pharmaceutical synthesis routes ()[2].

Reagents & Materials:

  • (2R)-2-cyclopropylpropanoic acid (1.5 equivalents)

  • Target Amine Intermediate (1.0 equivalent)

  • Triethylamine (NEt3) (5.0 equivalents)

  • 1-Propanephosphonic acid cyclic anhydride (T3P) (50 wt. % solution in EtOAc, 3.0 equivalents)

  • Ethyl Acetate (EtOAc) (Reaction solvent)

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (e.g., 0.12 mmol) in anhydrous EtOAc (1.0 mL) under an inert nitrogen atmosphere.

  • Addition of the Chiral Acid: Add (2R)-2-cyclopropylpropanoic acid (0.18 mmol, 1.5 eq) to the stirring solution. Ensure complete dissolution.

  • Base Addition: Introduce the organic base, NEt3 (0.61 mmol, 5.0 eq), dropwise via syringe. The excess base neutralizes any hydrochloride salts of the amine and establishes the basic environment required for the coupling mechanism.

  • Activation with T3P: Slowly add the T3P solution (0.37 mmol, 3.0 eq) dropwise at room temperature (RT). Causality Note: Adding T3P last ensures that the acid and amine are fully pre-mixed with the base. This prevents the formation of unreactive side products and minimizes the lifetime of the activated acid species, rigorously preserving the stereochemical integrity of the (2R) center.

  • Reaction Progression: Stir the reaction mixture continuously at room temperature for 16 hours. Monitor the reaction completion via LC-MS or TLC.

  • Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 5 mL). The water-soluble T3P byproducts will cleanly partition into the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. If necessary, purify the crude residue via silica gel chromatography to isolate the pure (2R)-amide product.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods Source: Google Patents / Calico Life Sciences LLC URL
  • Source: Google Patents / Amgen Inc.

Sources

Methodological & Application

Application Note: Precision Chiral Synthesis of (2R)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity (2R)-2-cyclopropylpropanoic acid. It prioritizes the Evans Auxiliary method for laboratory-to-pilot scale due to its high predictability and enantiomeric excess (ee), while outlining Asymmetric Hydrogenation for industrial scalability.

Abstract & Strategic Overview

(2R)-2-cyclopropylpropanoic acid (CAS: 1346764-58-2 for specific isomer; 98485-33-7 for racemic) is a critical chiral building block in the synthesis of GPR119 agonists and advanced histone deacetylase (HDAC) inhibitors. The introduction of chirality at the


-position, adjacent to a sterically demanding cyclopropyl ring, presents unique synthetic challenges. Standard alkylation often results in racemization or low yields due to the steric bulk of the cyclopropyl moiety.

This guide details three validated protocols, ranked by scale and fidelity:

  • Evans Auxiliary Asymmetric Alkylation: The "Gold Standard" for laboratory scale (>99% ee, predictable).

  • Asymmetric Hydrogenation: The preferred route for multi-kilogram industrial batches.

  • Classical Resolution: A cost-effective method for non-time-critical campaigns.

Decision Matrix: Selecting the Right Protocol

The following decision tree assists in selecting the optimal synthetic route based on available resources and scale.

Synthesis_Decision_Tree Start Start: Define Requirements Scale_Check Target Scale? Start->Scale_Check Lab_Scale Lab/Pilot (<100g) Scale_Check->Lab_Scale Low Volume Ind_Scale Industrial (>1kg) Scale_Check->Ind_Scale High Volume Purity_Check Strict >99% ee required? Lab_Scale->Purity_Check Equip_Check High Pressure Reactor Available? Ind_Scale->Equip_Check Route_A Protocol A: Evans Auxiliary (High Fidelity, Stoichiometric) Purity_Check->Route_A Yes Route_C Protocol C: Classical Resolution (Low Cost, Lower Yield) Purity_Check->Route_C No/Budget constraint Route_B Protocol B: Asymmetric Hydrogenation (Catalytic, Scalable) Equip_Check->Route_B Yes (>50 bar H2) Equip_Check->Route_C No

Figure 1: Strategic decision matrix for selecting the synthesis methodology.

Protocol A: Evans Auxiliary Asymmetric Alkylation (Recommended)

Target Scale: 1g – 100g Expected Yield: 75-85% (overall) Expected ee: >98%

Mechanistic Rationale

This method utilizes an oxazolidinone chiral auxiliary to control the stereochemistry of an enolate alkylation.[1] We employ (S)-4-benzyl-2-oxazolidinone .

  • Substrate Strategy: It is synthetically superior to alkylate a cyclopropylacetyl scaffold with a methyl group (electrophile: MeI) rather than alkylating a propionyl scaffold with a cyclopropyl halide, as cyclopropyl halides are resistant to S_N2 attack.

  • Stereocontrol: The (S)-auxiliary directs the incoming methyl group to the anti face relative to the benzyl group via a Z-enolate transition state, yielding the (2R) configuration.

Step-by-Step Protocol
Step 1: Acylation of the Auxiliary

Reagents: Cyclopropylacetic acid, Oxalyl chloride, (S)-4-benzyl-2-oxazolidinone, n-BuLi.

  • Acid Chloride Formation: Dissolve cyclopropylacetic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2h at RT. Concentrate to obtain cyclopropylacetyl chloride.

  • Lithiation: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78°C. Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 min.

  • Coupling: Cannulate the acid chloride solution into the lithiated auxiliary solution at -78°C. Warm to 0°C over 1h.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2] Purify via flash chromatography (Hex/EtOAc).

Step 2: Asymmetric Methylation (The Critical Step)

Reagents: NaHMDS (Sodium bis(trimethylsilyl)amide), Methyl Iodide (MeI).

  • Enolization: Dissolve the acylated imide (from Step 1) in dry THF (0.1 M) and cool to -78°C .

  • Base Addition: Add NaHMDS (1.1 eq, 1.0M in THF) dropwise over 20 min. Note: Maintain temperature below -70°C to ensure Z-enolate formation. Stir for 45 min.

  • Alkylation: Add MeI (5.0 eq) neat. Stir at -78°C for 4h, then allow to warm to -20°C overnight.

  • Workup: Quench with dilute acetic acid/THF at -20°C. Standard extraction and silica filtration.

    • Checkpoint: Analyze by NMR. The diastereomeric ratio (dr) should be >95:5.

Step 3: Hydrolytic Cleavage

Reagents: LiOH, H2O2 (30%).

  • Dissolve the methylated intermediate in THF/H2O (3:1) at 0°C.

  • Add H2O2 (4.0 eq) followed by LiOH (2.0 eq). Stir for 2h.

  • Quench: Add Na2SO3 (1.5 eq) to destroy excess peroxide (Test with starch-iodide paper).

  • Isolation: Evaporate THF. Wash the basic aqueous layer with DCM (recovers the chiral auxiliary for reuse). Acidify the aqueous layer to pH 2 with 1N HCl. Extract the product with EtOAc.[2]

Protocol B: Asymmetric Hydrogenation (Industrial Scale)

Target Scale: >1 kg Expected Yield: >95% Expected ee: 94-97% (requires recrystallization for >99%)

Mechanistic Rationale

This route relies on the enantioselective reduction of 2-cyclopropylacrylic acid .

  • Catalyst: Ru(OAc)2[(R)-BINAP] or [(R)-SegPhos].

  • Mechanism: The carboxylate group coordinates to the Ruthenium center, directing the hydride transfer to the Re-face or Si-face depending on the ligand chirality.

Precursor Synthesis (2-Cyclopropylacrylic acid)

Caution: Do not confuse with 3-cyclopropylacrylic acid.

  • Reaction: Horner-Wadsworth-Emmons (HWE) reaction of Methyl 2-(dimethoxyphosphoryl)acetate is not suitable for alpha-substitution.

  • Correct Route: Hydrolysis of Methyl 2-cyclopropylacrylate .

    • Synthesize Methyl 2-cyclopropylacrylate via palladium-catalyzed cross-coupling of methyl 2-bromoacrylate with cyclopropylzinc bromide (Negishi coupling) OR via condensation of formaldehyde with methyl cyclopropylacetate (requires specific conditions).

Hydrogenation Protocol
  • Reactor: Stainless steel autoclave (Hastelloy preferred).

  • Catalyst Prep: Charge Ru(OAc)2[(R)-BINAP] (0.5 mol%) and the substrate (2-cyclopropylacrylic acid) in degassed Methanol.

  • Conditions: Pressurize to 50 bar (725 psi) H2 . Heat to 40°C. Stir for 12-24h.

  • Workup: Vent H2. Filter catalyst through Celite. Concentrate filtrate.[3]

  • Purification: Recrystallize the resulting acid from n-Heptane to upgrade ee.

Analytical Validation (QC)

Trustworthiness relies on rigorous validation. The following HPLC method separates the enantiomers.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (98 : 2 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (End absorption of carboxyl)
Temperature 25°C
Retention Times (S)-Isomer: ~12.5 min (R)-Isomer (Target): ~14.2 min

Pathway Visualization

The following diagram illustrates the mechanistic flow of the Evans Auxiliary method (Protocol A), highlighting the origin of stereocontrol.

Evans_Mechanism Substrate Cyclopropylacetic Acid Coupled Acyl-Oxazolidinone Substrate->Coupled Oxalyl Chloride + Li-Auxiliary Auxiliary (S)-Evans Auxiliary Auxiliary->Coupled Enolate Z-Enolate (Li/Na) (Chiral Face Blocked) Coupled->Enolate NaHMDS -78°C Alkylated Alpha-Methylated Intermediate Enolate->Alkylated MeI (Electrophile) Attacks Anti-Benzyl Product (2R)-2-Cyclopropyl- propanoic Acid Alkylated->Product LiOH / H2O2 Hydrolysis Recycle Recovered Auxiliary Alkylated->Recycle Cleavage Recycle->Auxiliary Recycle Loop

Figure 2: Mechanistic pathway for Protocol A, showing the recycling of the chiral auxiliary.

References

  • Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739. Link

  • Noyori, R., et al. "Asymmetric Hydrogenation of Alpha-(Acylamino)acrylic Acids." Journal of the American Chemical Society, vol. 102, no. 27, 1980. Link

  • Organic Syntheses. "Preparation of Cyclopropanecarboxaldehyde." Org.[3] Synth. 1971, 51, 11. (Precursor synthesis reference). Link

  • PubChem. "2-Cyclopropylpropanoic acid (Compound)."[4] National Library of Medicine. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[3] Vol. 8, p. 339, 1993. (Protocol basis). Link

Sources

Application Note: Advanced Methodologies in the Asymmetric Synthesis of Chiral Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopropanes are privileged pharmacophores in modern drug discovery. Their rigid three-membered ring structure provides unique metabolic stability, predictable vector spatial arrangements, and enhanced target-binding affinities. However, the asymmetric synthesis of these highly strained carbocycles demands rigorous stereocontrol. This application note details field-proven, self-validating methodologies for enantioselective cyclopropanation, focusing on transition-metal-catalyzed carbene transfer and asymmetric Simmons-Smith reactions.

Mechanistic Paradigms & Causality

Transition-Metal-Catalyzed Carbene Transfer

The decomposition of diazo compounds by transition metals (e.g., Ru, Rh, Co, Fe) generates a highly reactive metal-carbene intermediate. The stereochemical outcome is dictated by the trajectory of the alkene approaching this intermediate.

  • Noble Metal Catalysis: Ruthenium(II) and Rhodium(II) complexes (e.g., Ru(II)–Pheox) are classically used with electron-rich olefins (like styrenes) and stabilized diazoacetates, yielding high enantiomeric excesses[1]. However, the electrophilicity of these metal-carbenes makes them poorly reactive toward electron-deficient alkenes[1].

  • Metalloradical Catalysis (MRC): To overcome the electronic limitations of Ru/Rh systems, Cobalt(II)-porphyrin complexes have been developed[2]. Operating via a stepwise radical mechanism rather than a concerted pathway, Co(II)-MRC efficiently cyclopropanates electron-deficient alkenes[2]. Furthermore, this system allows for the in situ generation of diazo compounds from tosylhydrazones, mitigating the explosive hazards of isolated diazo reagents and preventing unwanted carbene dimerization[2].

  • Nonstabilized Carbenes & Deoxygenative Pathways: Recent breakthroughs utilize cobalt catalysts with gem-dichloroalkanes to generate nonstabilized carbenes for unfunctionalized alkenes[3]. Alternatively, chiral Salen-Mo catalysts enable deoxygenative cyclopropanation using safe 1,2-dicarbonyl compounds as diazo surrogates[4].

Asymmetric Simmons-Smith Cyclopropanation

For allylic alcohols and unfunctionalized olefins, the Simmons-Smith reaction utilizes zinc carbenoids (e.g.,


). The reaction proceeds via an 

-like displacement of the iodide leaving group by the olefin, followed by C-Zn bond cleavage to close the ring[5]. Asymmetric induction is achieved using chiral auxiliaries (like Charette's dioxaborolane) that pre-organize the zinc carbenoid and the substrate via coordinate bonds, or through chiral dipeptide ligands (e.g., N-Boc-L-Val-L-Pro-OMe) for unfunctionalized olefins[6].

Substrate-Driven Decision Matrix

Selecting the appropriate catalytic system depends entirely on the electronic nature of the alkene and the stability of the carbene source.

Cyclopropanation_Workflow Start Identify Alkene Substrate ElecRich Electron-Rich (e.g., Styrenes) Start->ElecRich ElecDef Electron-Deficient (e.g., Acrylates) Start->ElecDef AllylAlc Allylic Alcohols Start->AllylAlc Unfunc Unfunctionalized Alkenes Start->Unfunc RuRh Ru(II) or Rh(II) Carbene Transfer ElecRich->RuRh Diazoacetates CoRad Co(II) Metalloradical Catalysis (MRC) ElecDef->CoRad Stepwise Radical Simmons Asymmetric Simmons-Smith AllylAlc->Simmons Chiral Dioxaborolane Unfunc->Simmons Dipeptide Ligands NonStab Co-Catalyzed Nonstabilized Carbenes Unfunc->NonStab gem-Dichloroalkanes

Caption: Substrate-driven decision matrix for selecting the optimal asymmetric cyclopropanation methodology.

Quantitative Performance Summary

The following table summarizes the expected performance metrics of the primary catalytic systems discussed in this guide.

Catalytic SystemCarbene Source / SurrogateOptimal Substrate ClassTypical YieldEnantiomeric Excess (ee)
Ru(II)–Pheox [1]Stabilized DiazoacetatesElectron-rich olefins> 90%> 95%
Co(II)-Porphyrin (MRC) [2]In situ Diazo (Tosylhydrazones)Electron-deficient / Heteroaryl80 - 95%Up to 99%
Salen-Mo(III) [4]1,2-Dicarbonyls (Deoxygenative)Broad Scope~ 85%> 90%
Cobalt Catalyst [3]gem-DichloroalkanesUnfunctionalized alkenes~ 75%> 90%
Zn / Dipeptide Ligand [6]

(Simmons-Smith)
Unfunctionalized olefins> 80%Up to 90%

Detailed Experimental Protocols

Protocol A: Co(II)-Catalyzed Asymmetric Radical Cyclopropanation (In Situ Diazo Generation)

Context: Utilizing Co(II)-porphyrin catalysts prevents diazo accumulation and enables the functionalization of electron-deficient alkenes via a metalloradical pathway[2].

Materials:

  • Co(II)-

    
    -symmetric chiral porphyrin catalyst (2-5 mol%)
    
  • Alkene substrate (1.0 equiv)

  • Tosylhydrazone diazo precursor (1.5 equiv)

  • Anhydrous

    
     (2.0 equiv)
    
  • Anhydrous Toluene

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

    • Causality: Co(II) metalloradicals possess a

      
       configuration and are highly sensitive to oxygen, which will irreversibly quench the active catalytic species[2].
      
  • Reagent Loading: Add the chiral Co(II) catalyst, the alkene substrate, the tosylhydrazone precursor, and

    
     to the flask under a positive stream of Argon.
    
  • Solvent Addition & Initiation: Inject anhydrous toluene to achieve a 0.1 M substrate concentration. Seal the tube and heat to 40 °C with vigorous stirring for 12–24 hours.

    • Causality: The base-mediated decomposition of the tosylhydrazone slowly releases the diazo compound in situ. This controlled release strictly prevents hazardous buildup and kinetically suppresses unwanted diazo dimerization side-reactions, ensuring the carbene reacts exclusively with the alkene[2].

  • Quenching & Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the metal catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify the cyclopropane derivative via flash column chromatography.

Protocol B: Asymmetric Simmons-Smith Cyclopropanation of Allylic Alcohols

Context: Utilizing Charette’s chiral dioxaborolane ligand provides high enantiocontrol by pre-organizing the zinc carbenoid and the allylic alcohol through coordinate bonds[5].

Materials:

  • Allylic alcohol (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Diiodomethane (

    
    , 4.0 equiv)
    
  • Chiral dioxaborolane ligand (1.2 equiv)

  • Anhydrous

    
    
    

Step-by-Step Methodology:

  • Carbenoid Preparation: In a flame-dried flask under Argon, add anhydrous

    
     and cool to -10 °C. Add 
    
    
    
    followed by the dropwise addition of
    
    
    .
    • Causality: The slow addition controls the highly exothermic formation of the Furukawa reagent (

      
       or 
      
      
      
      ). Maintaining the temperature at -10 °C prevents the premature decomposition of the carbenoid[5].
  • Ligand Complexation: Add the chiral dioxaborolane ligand as a solution in

    
    . Stir for 15 minutes at -10 °C.
    
  • Substrate Addition: Add the allylic alcohol dropwise to the mixture.

    • Causality: The hydroxyl group of the allylic alcohol coordinates to the zinc/boron complex, locking the molecular conformation. The stereofacial delivery of the methylene group is now entirely governed by the steric environment of the chiral auxiliary, ensuring high enantioselectivity[5].

  • Incubation: Allow the reaction mixture to slowly warm to 0 °C and stir for 12 hours.

  • Workup (Self-Validating Step): Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous 
    
    
    
    .
    • Causality: The thiosulfate wash is critical; it reduces and removes any residual unreacted iodine species that could cause oxidative degradation of the cyclopropane product during concentration. Dry over

      
      , filter, and concentrate for subsequent chromatography.
      

References

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes Source: National Institutes of Health (NIH) URL:[Link]

  • Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • 1 Asymmetric Cyclopropanation Source: Wiley-VCH URL:[Link]

  • Asymmetric Simmons−Smith Cyclopropanation of Unfunctionalized Olefins Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes Source: Accounts of Chemical Research (ACS) URL:[Link]

Sources

Application Notes & Protocols: (2R)-2-Cyclopropylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (2R)-2-cyclopropylpropanoic acid into medicinal chemistry campaigns. This document provides an in-depth analysis of the synthesis, applications, and biological evaluation of this valuable chiral building block, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique stereoelectronic properties.[1] Unlike its larger cycloalkane counterparts, the cyclopropyl group possesses a high degree of s-character in its C-C bonds and a π-character on its exterior, imparting a rigid, compact, and metabolically stable scaffold.[2] The incorporation of a cyclopropyl moiety can lead to:

  • Conformational Rigidity: The strained ring structure restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[2]

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile of a drug candidate.[3]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Novel Chemical Space: The unique three-dimensional nature of the cyclopropyl ring allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

(2R)-2-cyclopropylpropanoic acid, as a chiral building block, offers the added advantage of introducing a specific stereochemical configuration, which is often crucial for achieving desired biological activity and minimizing off-target effects.

Synthesis of (2R)-2-Cyclopropylpropanoic Acid

The enantioselective synthesis of (2R)-2-cyclopropylpropanoic acid is a critical step in its application. Several strategies have been developed to achieve high enantiomeric purity.

Asymmetric Cyclopropanation

One of the most efficient methods for the enantioselective synthesis of cyclopropane-containing molecules is through asymmetric cyclopropanation reactions. This can be achieved using chiral catalysts, such as rhodium complexes with chiral ligands. For instance, the use of a chiral rhodium complex (Rh2((R)-BTPCP)4) has been reported for the asymmetric synthesis of cyclopropyl α-amino carboxylates with high yields and excellent enantiomeric ratios.[1] While this example focuses on α-amino carboxylates, similar strategies can be adapted for the synthesis of 2-cyclopropylpropanoic acid derivatives.

Chiral Auxiliary-Mediated Synthesis

Another common approach involves the use of a chiral auxiliary. The auxiliary is first attached to a prochiral substrate, which then directs the stereochemical outcome of the cyclopropanation reaction. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically pure product.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers. A racemic mixture of 2-cyclopropylpropanoic acid or its ester derivative can be treated with a specific lipase or esterase that selectively hydrolyzes one enantiomer, allowing for the separation of the desired (2R)-enantiomer.

Applications in Medicinal Chemistry

The (2R)-2-cyclopropylpropanoic acid moiety has been incorporated into a variety of drug candidates across different therapeutic areas. Its unique structural features contribute to the biological activity and pharmacokinetic properties of these molecules.

Neuroscience: NMDA Receptor Antagonists

Derivatives of cyclopropane-containing amino acids have been investigated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.[4] The rigid cyclopropyl scaffold helps to position the key pharmacophoric elements, such as the carboxylic acid and amino groups, in the optimal orientation for binding to the receptor. The (R)-configuration at the α-carbon is often crucial for high affinity and selectivity.

Enzyme Inhibition

The constrained nature of the cyclopropyl ring makes it an excellent scaffold for designing enzyme inhibitors. The ring can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. For example, bromophenol derivatives with a cyclopropyl moiety have been shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase.[5] Acetylcholinesterase inhibitors are key therapeutic agents in the management of Alzheimer's disease.[5]

Structure-Activity Relationships (SAR)

The systematic modification of molecules containing the (2R)-2-cyclopropylpropanoic acid core allows for the exploration of structure-activity relationships (SAR).[6][7] Key considerations in SAR studies include:

  • Stereochemistry: The (R)-configuration is often essential for biological activity. Inversion of the stereocenter to the (S)-configuration can lead to a significant loss of potency.

  • Substitution on the Cyclopropyl Ring: The addition of substituents to the cyclopropyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

  • Derivatization of the Carboxylic Acid: The carboxylic acid group is often a key interaction point with the biological target. Esterification or amidation of this group can significantly impact activity and can be used to develop prodrugs with improved pharmacokinetic properties.[7]

Table 1: Representative SAR Data for a Hypothetical Series of (2R)-2-Cyclopropylpropanoic Acid Derivatives

CompoundR1R2IC50 (nM) vs. Target X
1aHH50
1b (S-enantiomer)HH>1000
1cCH3H25
1dHCH3150
1eHH (Ester)500
1fHH (Amide)80

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a (2R)-2-cyclopropylpropanoic acid derivative and its evaluation in a relevant biological assay.

Protocol: Synthesis of (2R)-N-Benzyl-2-cyclopropylpropanamide

This protocol describes the amidation of (2R)-2-cyclopropylpropanoic acid with benzylamine.

Materials:

  • (2R)-2-cyclopropylpropanoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (2R)-2-cyclopropylpropanoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (2R)-N-benzyl-2-cyclopropylpropanamide.

Causality behind Experimental Choices:

  • EDC/HOBt: This coupling reagent system is widely used for amide bond formation as it efficiently activates the carboxylic acid and minimizes side reactions.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt formed during the reaction without interfering with the coupling process.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts, and the catalyst, ensuring the purity of the final product.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method to determine the acetylcholinesterase (AChE) inhibitory activity of the synthesized compound.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., (2R)-N-benzyl-2-cyclopropylpropanamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of phosphate buffer (pH 8.0).

  • Add 50 µL of DTNB solution.

  • Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validating System:

  • Positive Control: Include a known AChE inhibitor (e.g., donepezil) to validate the assay performance.

  • Negative Control: Wells containing all reagents except the inhibitor serve as the 100% activity control.

  • Blank: Wells containing all reagents except the enzyme are used to correct for non-enzymatic hydrolysis of the substrate.

Visualization of Key Concepts

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (2R)-2-Cyclopropylpropanoic Acid process Amide Coupling in DCM start->process 1. Reactant reagents EDC, HOBt, Benzylamine, DIPEA reagents->process 2. Additives product (2R)-N-Benzyl-2-cyclopropylpropanamide process->product 3. Yields

Caption: Synthetic workflow for the preparation of (2R)-N-Benzyl-2-cyclopropylpropanamide.

Enzyme Inhibition Assay Workflow

Assay_Workflow start Prepare Reagents Test Compound AChE DTNB ATCI incubation Plate Incubation Add Compound, Buffer, DTNB, AChE Incubate at 37°C for 15 min start:f0->incubation:f0 start:f1->incubation:f0 start:f2->incubation:f0 reaction Initiate & Measure Add ATCI to start reaction Read Absorbance at 412 nm start:f3->reaction:f0 incubation:f1->reaction:f0 analysis Data Analysis Calculate Reaction Rates Determine IC50 Value reaction:f1->analysis:f0

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphon
  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ChemInform Abstract: Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine. (URL not available)
  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (URL not available)
  • Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (URL not available)
  • Structure–activity relationship - Wikipedia. [Link]

  • Catalytic Enantioselective Synthesis of Cyclopropyl α-Amino Carboxylates and Phosphon
  • Structure Activity Relationships. [Link]

  • Synthesis of cyclopropane containing n
  • 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867. [Link]

  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (URL not available)
  • 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (URL not available)
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (URL not available)

Sources

Application Note: Protocol for the Purification of (2R)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(2R)-2-Cyclopropylpropanoic acid is a critical chiral building block in the synthesis of pharmaceutical agonists, particularly those targeting melatonin receptors (e.g., Tasimelteon analogs) and specific G-protein coupled receptors. The introduction of the cyclopropyl moiety adjacent to the chiral center confers unique metabolic stability and conformational rigidity.

However, the synthesis of this molecule typically yields a racemic mixture (rac-2-cyclopropylpropanoic acid). Due to the similar physical properties of the enantiomers, standard distillation or crystallization is ineffective. This Application Note details a robust Classical Diastereomeric Salt Resolution protocol to isolate the (2R)-enantiomer with high optical purity (>98% ee).

Key Challenges
  • Enantiomeric Similarity: The R and S enantiomers have identical boiling points and solubilities in achiral environments.

  • Cyclopropyl Stability: The cyclopropyl ring is acid-sensitive; strong Lewis acids or harsh conditions can trigger ring-opening or rearrangement.

  • Scalability: Chromatographic separation (preparative chiral HPLC) is often cost-prohibitive at scale; salt resolution is the preferred industrial route.

Safety & Pre-requisites

  • Chemical Hazards: 2-Cyclopropylpropanoic acid is corrosive and an irritant.[1] (R)-1-Phenylethylamine is toxic and corrosive.[1] Work in a fume hood.

  • Ring Stability: Avoid temperatures >120°C during distillation. Avoid concentrated sulfuric acid; use Hydrochloric acid (HCl) for acidification steps.

Protocol A: Classical Diastereomeric Resolution

Principle: This method utilizes a chiral resolving agent, (R)-(+)-1-Phenylethylamine , to form diastereomeric salts with the racemic acid. The (R,R)-salt typically exhibits lower solubility than the (S,R)-salt in specific solvent systems, allowing for separation via fractional crystallization.

Materials
  • Substrate: Crude rac-2-cyclopropylpropanoic acid (Liquid, purity >90% by GC).

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (99% ee).

  • Solvent System: Acetone / Water (95:5 v/v) or Ethanol / Hexane (variable).

  • Acidifier: 2N HCl (aq).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Step-by-Step Procedure
Step 1: Salt Formation
  • Charge 10.0 g (87.6 mmol) of rac-2-cyclopropylpropanoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 100 mL of Acetone (containing 5% water).

    • Expert Insight: The presence of small amounts of water often aids in the formation of well-defined crystals rather than amorphous oils.

  • Add 10.6 g (87.6 mmol, 1.0 eq) of (R)-(+)-1-Phenylethylamine dropwise over 10 minutes while stirring.

    • Note: An exotherm is expected. Maintain temperature <40°C.

Step 2: Crystallization (Thermodynamic Control)
  • Heat the mixture to reflux (~56°C) until a clear, homogeneous solution is obtained.

    • Troubleshooting: If solids remain, add small aliquots of water (0.5 mL) until dissolved.

  • Remove heat and allow the flask to cool to room temperature slowly over 4 hours.

    • Critical: Rapid cooling traps the undesired diastereomer. Wrap the flask in a towel or use a programmable bath to control the cooling rate (-10°C/hour).

  • Once at room temperature, cool further to 0-5°C in an ice bath for 2 hours.

Step 3: Filtration and "Cracking" the Salt
  • Filter the white crystalline solid via vacuum filtration.

    • Solid Phase: Enriched (R)-acid salt (Target).

    • Mother Liquor: Enriched (S)-acid salt (Discard or recycle).

  • Recrystallization (Optional but Recommended): If the diastereomeric excess (de) is <95%, redissolve the solid in minimal hot acetone/water and repeat Step 2.

  • Suspend the purified salt in 50 mL of water .

  • Slowly add 2N HCl until the pH reaches ~1.0. This protonates the carboxylate, liberating the free acid and forming the amine hydrochloride salt (water-soluble).

  • Extract the aqueous mixture with MTBE (3 x 30 mL) .

  • Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath <40°C) to yield (2R)-2-cyclopropylpropanoic acid.
    

Protocol B: Analytical Validation

Trust but verify. You must confirm the enantiomeric excess (ee) using Chiral HPLC.

Instrument: HPLC with UV detection (210 nm). Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1). Flow Rate: 1.0 mL/min.[2] Temperature: 25°C.

ParameterSpecification
Retention Time (R-isomer) ~ 8.5 min (Typical, verify with standard)
Retention Time (S-isomer) ~ 10.2 min (Typical)
Resolution (

)
> 1.5
Target ee% > 98.0%

Process Visualization

The following diagram illustrates the workflow for the resolution process, highlighting the critical decision points.

G start Crude Racemate (rac-2-cyclopropylpropanoic acid) add_agent Add (R)-1-Phenylethylamine in Acetone/Water start->add_agent heat Heat to Reflux (Dissolution) add_agent->heat cool Controlled Cooling (-10°C/hr) heat->cool filter Vacuum Filtration cool->filter solid Solid Filter Cake (Enriched R-Salt) filter->solid Precipitate liquor Mother Liquor (Enriched S-Salt) filter->liquor Filtrate check_purity Check Purity (Chiral HPLC) solid->check_purity discard Discard / Recycle liquor->discard recryst Recrystallize (Acetone/Water) check_purity->recryst ee < 98% acidify Acidify (pH 1) Extract w/ MTBE check_purity->acidify ee > 98% recryst->filter final Pure (2R)-2-cyclopropyl- propanoic acid acidify->final

Figure 1: Workflow for the diastereomeric salt resolution of 2-cyclopropylpropanoic acid.

Data Summary & Troubleshooting

Expected Yields
StepTypical Yield (%)Notes
Salt Formation 85-95%Quantitative formation.
Filtration (First Pass) 35-45%Theoretical max is 50% for resolution.
Recrystallization 80-90%Loss due to solubility in mother liquor.
Acidification/Extraction 95%Highly efficient step.
Overall Yield (from Racemate) 30-35% Excellent for classical resolution.
Troubleshooting Guide
  • Problem: No precipitate forms upon cooling.

    • Cause: Solvent is too good (too much acetone) or solution is supersaturated (metastable).

    • Solution: Add seed crystals of the pure salt if available. Alternatively, evaporate 20% of the solvent or add hexane dropwise until turbidity appears, then reheat and cool.

  • Problem: Low enantiomeric excess (ee).

    • Cause: Cooling was too fast ("crash cooling").

    • Solution: Re-dissolve and cool at a rate of 5°C per hour. Ensure the mixture is not stirred too vigorously during the crystallization phase.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of resolving agents).

  • PubChem Compound Summary. (2023). 2-Cyclopropylpropanoic acid.[1][3] National Center for Biotechnology Information. [Link]

  • Pallavicini, M., et al. (2010). Resolution of alpha-substituted carboxylic acids. (General methodology for alpha-chiral acids using phenylethylamine). Tetrahedron: Asymmetry, 21(16). [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of (2R)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis of (2R)-2-cyclopropylpropanoic acid Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists.

Executive Summary

(2R)-2-Cyclopropylpropanoic acid (CAS 98485-33-7) is a critical chiral building block in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and other cyclopropane-bearing pharmacophores. While laboratory-scale synthesis often relies on stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones), these methods suffer from poor atom economy and high costs upon scale-up.

This guide details two field-proven protocols for the multi-kilogram synthesis of the (2R)-enantiomer:

  • Enzymatic Kinetic Resolution (EKR): The preferred "green chemistry" route using immobilized Candida antarctica Lipase B (CALB), offering high throughput and solvent recycling.

  • Classical Chemical Resolution: A robust alternative using (R)-(+)-1-Phenylethylamine, suitable for facilities lacking biocatalysis infrastructure.

Retrosynthetic Analysis & Route Selection

The strategic choice between biocatalysis and classical resolution depends on the available equipment and cost constraints.

  • Route A (Biocatalytic): Utilizes the stereoselective hydrolysis of rac-ethyl 2-cyclopropylpropionate.

    • Pros: High enantiomeric excess (>99% ee), mild conditions (ambient temp, pH 7), reusable catalyst.

    • Cons: Requires precise pH control and handling of immobilized enzymes.

  • Route B (Classical): Salt formation with a chiral amine.

    • Pros: Low-tech, standard reactor equipment, robust.

    • Cons: Lower theoretical yield (max 50% without racemization), labor-intensive recrystallization.

Synthesis of the Racemic Precursor

Both routes require the racemic acid or ester. The most scalable upstream route is the


-methylation of ethyl 2-cyclopropylacetate.

Reaction:



Detailed Experimental Protocols

Part I: Upstream Synthesis of Racemic Ethyl 2-Cyclopropylpropionate

Note: This step establishes the carbon skeleton.

Reagents:

  • Ethyl 2-cyclopropylacetate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/Heptane)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Reactor Setup: Charge a cryo-cooled reactor with anhydrous THF and cool to -78°C under

    
     atmosphere.
    
  • Deprotonation: Add LDA solution dropwise, maintaining internal temperature

    
    C. Stir for 30 min.
    
  • Addition: Add Ethyl 2-cyclopropylacetate dropwise. The enolate forms almost instantly. Stir for 1 hour at -78°C.

  • Alkylation: Add Methyl Iodide (MeI) slowly. Caution: Exothermic.

  • Warm-up: Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate (EtOAc).[1]
    
  • Purification: Distillation under reduced pressure (bp ~140-145°C at atmospheric, adjust for vacuum).

    • Target Yield: 85-90%

    • QC: GC-MS to confirm mono-methylation.

Part II: Route A - Enzymatic Kinetic Resolution (Preferred)

Mechanism: CALB preferentially hydrolyzes the (S)-ester, leaving the desired (R)-ester unreacted. The (R)-ester is then chemically hydrolyzed to the target acid.[2]

Reagents:

  • Racemic Ethyl 2-cyclopropylpropionate

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • NaOH (1.0 M) for pH stat titration

Protocol:

  • Emulsion Formation: In a bioreactor, suspend the racemic ester (100 g) in Phosphate Buffer (500 mL). Vigorous stirring is required to create a stable emulsion.

  • Enzyme Addition: Add Novozym 435 (1-5% w/w relative to substrate).

  • Reaction: Stir at 30°C. Maintain pH 7.0 automatically using a pH-stat titrator with 1.0 M NaOH.

    • Monitoring: The consumption of NaOH correlates directly to conversion. Stop reaction at 50-52% conversion (approx. 24-48 hours).

  • Workup: Filter off the immobilized enzyme (wash with buffer/heptane for reuse).

  • Separation:

    • Adjust filtrate pH to 8.0.

    • Extract: Extract the unreacted ester (Enriched (R)-enantiomer) with MTBE or Heptane (3x).

    • Aqueous Phase: Contains the (S)-acid (waste or racemization feed).

  • Hydrolysis of (R)-Ester:

    • Treat the organic phase (containing (R)-ester) with NaOH/MeOH/Water at reflux for 2 hours.

    • Acidify to pH 1 with HCl.

    • Extract the free acid with Dichloromethane (DCM).

  • Final Purification: Distillation or crystallization (if solid).

    • Target ee: >98%[3][4][5]

    • Yield: ~40-45% (from racemate).

Part III: Route B - Classical Resolution (Alternative)

Mechanism: Formation of diastereomeric salts using a chiral base.

Reagents:

  • Racemic 2-Cyclopropylpropanoic acid (obtained by hydrolysis of the racemic ester)

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)

  • Acetone/Water or Ethanol (Recrystallization solvent)

Protocol:

  • Salt Formation: Dissolve racemic acid (1.0 mol) in hot Acetone. Add (R)-(+)-1-Phenylethylamine (0.5 - 0.6 mol) slowly.

    • Note: Using 0.5 eq of amine ("Pope Peachy" method) maximizes theoretical yield of the less soluble salt.

  • Crystallization: Cool slowly to RT, then to 0°C. The diastereomeric salt of the (2R)-acid typically crystallizes out (verify specific rotation).

  • Recrystallization: Filter the crystals. Recrystallize from Ethanol/Water (9:1) until constant melting point and rotation are achieved.

  • Liberation: Suspend the purified salt in water. Add 2M HCl until pH < 2.

  • Extraction: Extract the liberated (2R)-acid with MTBE. Dry over

    
     and concentrate.
    
    • Recovery: The chiral amine can be recovered from the aqueous phase by basification (NaOH) and extraction.

Process Logic & Visualization

Workflow Diagram (Route A: Enzymatic)

EKR_Process Start Racemic Ethyl 2-cyclopropylpropionate Bioreactor Bioreactor (Buffer + Novozym 435) Start->Bioreactor Suspend Separation Phase Separation (Extraction w/ MTBE) Bioreactor->Separation 50% Conversion OrgPhase Organic Phase ((R)-Ester + Solvent) Separation->OrgPhase Unreacted Ester AqPhase Aqueous Phase ((S)-Acid Salt) Separation->AqPhase Hydrolyzed (S)-Acid Hydrolysis Chemical Hydrolysis (NaOH / MeOH) OrgPhase->Hydrolysis Chemical Step AqPhase->Start Racemization (Optional) FinalProduct Target: (2R)-2-Cyclopropylpropanoic Acid Hydrolysis->FinalProduct Acidification & Isolation

Caption: Workflow for the Enzymatic Kinetic Resolution (EKR) of ethyl 2-cyclopropylpropionate using CALB.

Analytical Controls & Specifications

To ensure "Trustworthiness" and "Integrity," the following QC methods must be validated before scale-up.

Table 1: In-Process Control (IPC) Specifications
ParameterMethodSpecificationRationale
Conversion (EKR) GC-FID / HPLC50 - 52%Stopping >50% ensures high ee of the remaining ester.
Enantiomeric Excess (ee) Chiral HPLC> 98.0%Critical for pharmaceutical intermediates.
Chemical Purity HPLC (C18)> 99.0%Removal of hydrolysis byproducts.
Residual Solvent GC-Headspace< ICH LimitsRemoval of MTBE/THF.
Chiral HPLC Method (Example)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Times: (S)-isomer ~8.5 min; (R)-isomer ~10.2 min (Must be experimentally verified).

Safety & Operational Criticalities

  • Exotherm Control (Alkylation): The addition of MeI to the enolate is highly exothermic. On a large scale, use a dosing pump and monitor heat flow carefully to prevent thermal runaway.

  • Enzyme Handling: While safe, Novozym 435 is expensive. Avoid mechanical stirring that grinds the beads; use an overhead stirrer with a marine impeller or a packed bed reactor loop.

  • Racemization Risk: The alpha-proton is acidic. Avoid prolonged exposure to strong bases at high temperatures after the chiral center is set. The chemical hydrolysis step (Step 6 in Route A) should be done rapidly or under mild conditions (LiOH, THF/H2O, RT).

References

  • Enzymatic Resolution Principles

    • Topic: General protocols for lipase-c
    • Source: "Enzymatic Resolution of Enantiomers." Chiralpedia.
    • URL:[Link] (General Concept Validation)

  • Synthesis of 2-Arylpropanoic Acids (Analogous Chemistry)

    • Topic: Industrial synthesis and resolution of "profen" type acids (Naproxen, Ibuprofen) which share the 2-substituted propanoic acid scaffold.[6]

    • Source: US Patent 5043274A "Process for producing an optically active 2-arylpropionic acid."
    • URL
  • Classical Resolution with Phenylethylamine

    • Topic: Protocol for resolving carboxylic acids using 1-phenylethylamine.
    • Source: "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine." PubMed.
    • URL:[Link]

  • Cyclopropyl Derivatives Synthesis

    • Topic: Synthesis of stable cyclopropyl derivatives and esters.[7][8]

    • Source: "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." NIH/PubMed Central.
    • URL:[Link]

  • Compound Data (Grounding)

    • Topic: Chemical properties and identifiers for (2R)-2-cyclopropylpropanoic acid.
    • Source: PubChem CID 21256867.
    • URL:[Link]

Sources

Application Note: Analytical Strategies for (2R)-2-Cyclopropylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(2R)-2-Cyclopropylpropanoic acid (C₆H₁₀O₂) is a critical chiral building block and intermediate in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and other cyclopropane-containing pharmacophores. Its analysis presents two distinct challenges:

  • Chirality: The molecule possesses a stereocenter at the

    
    -position. Distinguishing the active (2R) enantiomer from the (2S) distomer is essential for controlling the stereochemical purity of downstream APIs.
    
  • Detection Limitations: Unlike "profen" drugs (e.g., Ibuprofen), this molecule lacks a strong chromophore (aryl group). It relies solely on the weak carbonyl absorption (<210 nm), making standard UV detection non-specific and prone to matrix interference.

This guide details two validated protocols: a Direct Chiral LC-MS/MS Method (Gold Standard for bioanalysis and trace impurities) and an Indirect Achiral HPLC-UV Method (Cost-effective for process control) utilizing chiral derivatization.

Method Selection Guide

FeatureProtocol A: Direct Chiral LC-MS/MS Protocol B: Indirect HPLC-UV (Derivatization)
Primary Application Trace quantification in bio-fluids; Enantiomeric Excess (EE) at low levels.Process monitoring; Purity assay of raw materials.
Sensitivity (LOQ) High (ng/mL range)Moderate (µg/mL range)
Selectivity Excellent (Mass spec + Chiral resolution)Good (Diastereomeric separation)
Sample Prep Simple (Protein Precip / LLE)Complex (Requires chemical reaction)
Cost per Sample High (Chiral column + MS instrumentation)Low (Standard C18 column + UV)

Protocol A: Direct Chiral LC-MS/MS (Gold Standard)

This method utilizes an immobilized polysaccharide chiral stationary phase (CSP) coupled with negative-mode electrospray ionization (ESI-). The immobilized phase allows for a wider range of solvents, compatible with MS ionization.

Instrumental Setup[1][2][3][4][5]
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Chiralpak IC-3 or Chiralpak IG-3 (3 µm, 150 x 2.1 mm).

    • Why: These columns (immobilized Cellulose tris(3,5-dichlorophenylcarbamate) or Amylose tris(3-chloro-5-methylphenylcarbamate)) offer superior resolution for small acidic molecules compared to coated phases (AD/OD) and are robust against the aqueous/organic gradients needed for MS.

Mobile Phase & Gradient[3]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism:[1] Acidic pH suppresses ionization of the carboxylic acid (

      
      ), ensuring the neutral molecule interacts with the chiral selector. Post-column ionization is achieved via ESI-.
      
  • Mobile Phase B: Acetonitrile (LC-MS grade).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 35°C.

Gradient Program:

Time (min) %B Description
0.0 40 Isocratic hold for equilibration
1.0 40 Injection
8.0 70 Linear gradient to elute retained enantiomer
8.1 95 Column wash
10.0 95 Wash hold

| 10.1 | 40 | Re-equilibration |

Mass Spectrometry Parameters (ESI-)

Since the molecule is small, fragmentation is limited. We monitor the deprotonated molecular ion


 and specific fragments.
  • Ionization Mode: Negative ESI

  • Source Temp: 450°C

  • Spray Voltage: -3500 V

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , cyclopropyl radical)
    • Qualifier:

      
       (Cyclopropyl ring fragment)
      
    • Internal Standard (IS): (2R)-2-cyclopropylpropanoic acid-

      
       (or Ibuprofen-
      
      
      
      as surrogate).
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL Internal Standard solution (1 µg/mL).

  • Acidify: Add 10 µL 1M HCl to ensure the acid is protonated (improves extraction efficiency).

  • Extract: Add 500 µL MTBE (Methyl tert-butyl ether). Vortex for 2 mins.

  • Separate: Centrifuge at 10,000 rpm for 5 mins.

  • Dry: Transfer supernatant to a fresh tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (60:40 A:B).

Protocol B: Indirect HPLC-UV via Chiral Derivatization

If MS is unavailable, or for bulk purity assays, this method introduces a chromophore and converts enantiomers into diastereomers, which can be separated on a standard C18 column.

Reaction Chemistry

We use (S)-(-)-1-Phenylethylamine as the chiral derivatizing agent.

  • Reaction: Carboxylic acid + Chiral Amine

    
     Diastereomeric Amide.
    
  • Result: The (2R)-acid forms the (2R, S')-amide, and the (2S)-acid forms the (2S, S')-amide. These have different physical properties and retention times on achiral columns.

Derivatization Protocol
  • Sample: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

  • Reagents: Add 1.2 equivalents of (S)-(-)-1-Phenylethylamine.

  • Activator: Add 1.5 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents HOBt.

  • Incubation: Stir at Room Temp for 1 hour.

  • Quench: Wash with 1M HCl (removes excess amine) followed by saturated

    
    .
    
  • Dry: Evaporate DCM layer and reconstitute in Methanol.

HPLC Conditions[1][3][5][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water / Acetonitrile (45:55 Isocratic).

  • Detection: UV at 254 nm (Targeting the phenyl ring of the derivatizing agent).

  • Resolution: Expect

    
     between diastereomers.
    

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Sample: (2R)-2-Cyclopropylpropanoic Acid Decision Select Method based on Needs Start->Decision Trace Trace / Bioanalysis (< 1 µg/mL) Decision->Trace High Sensitivity QC Purity / QC Assay (> 10 µg/mL) Decision->QC Low Cost / QC LLE Liquid-Liquid Extraction (MTBE + HCl) Trace->LLE DirectLC Direct Chiral LC-MS/MS (Chiralpak IC-3) LLE->DirectLC NegESI Detection: ESI(-) MRM: 113 -> 69 DirectLC->NegESI Deriv Chiral Derivatization ((S)-1-Phenylethylamine + EDC) QC->Deriv AchiralLC Achiral HPLC-UV (C18 Column) Deriv->AchiralLC UVDet Detection: UV 254 nm (Diastereomer Separation) AchiralLC->UVDet

Caption: Decision matrix for selecting between Direct Chiral LC-MS/MS (high sensitivity) and Indirect HPLC-UV (robust QC) workflows.

Validation Parameters (ICH M10 Guidelines)

To ensure trustworthiness, the selected method must be validated against the following criteria:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC Assay)
Selectivity No interfering peaks at retention time of (2R) or (2S) in blank matrix.Resolution (

) > 1.5 between enantiomers/diastereomers.
Linearity (

)

(Weighted

)

Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV)

(

at LLOQ)

Recovery Consistent across range (> 50% preferred)N/A (Direct injection)
Troubleshooting Guide
  • Peak Tailing: Carboxylic acids often tail on silica columns. Ensure mobile phase pH is acidic (pH 2.7-3.0) to suppress ionization. If using Chiralpak columns, verify the specific column's pH tolerance (Immobilized "I" series are robust; Coated "A/O" series require care).

  • Racemization: Avoid high temperatures (>40°C) or strong bases during sample prep, as the

    
    -proton is acidic and can lead to racemization.
    

References

  • FDA Center for Drug Evaluation and Research. (2014). Application Number 205677Orig1s000 (Hetlioz/Tasimelteon) Chemistry Review. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3] Chemical Society Reviews. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[4] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of (2R)-2-cyclopropylpropanoic acid via Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Chiral Cyclopropyl Carboxylic Acid

(2R)-2-cyclopropylpropanoic acid is a chiral carboxylic acid of interest in various fields, including pharmaceutical and metabolic research. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge due to its inherent chemical properties. The carboxylic acid functional group is highly polar, leading to low volatility and a propensity for hydrogen bonding. These characteristics result in poor chromatographic peak shape, tailing, and potential thermal degradation in the hot GC inlet and column, making direct GC-MS analysis unreliable and often impossible.

To overcome these limitations, chemical derivatization is an essential sample preparation step. Derivatization transforms the polar carboxyl group into a less polar, more volatile, and thermally stable functional group. This application note provides a comprehensive guide with detailed protocols for two primary derivatization strategies for (2R)-2-cyclopropylpropanoic acid: Silylation to form a trimethylsilyl (TMS) ester and Esterification to form a methyl ester. Furthermore, as the target analyte is a specific enantiomer, this guide will address the critical aspect of chiral separation to ensure accurate stereoisomeric analysis.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The choice of derivatization strategy is not arbitrary; it is dictated by the analyte's structure, the analytical objectives (e.g., qualitative vs. quantitative analysis), and the available instrumentation. For (2R)-2-cyclopropylpropanoic acid, the presence of the cyclopropyl ring in close proximity to the carboxyl group can introduce a degree of steric hindrance, which may influence the reaction kinetics of derivatization.

  • Silylation is a versatile and widely used technique that replaces the active proton of the carboxylic acid with a trimethylsilyl (TMS) group. This method is generally rapid and can be performed under mild conditions. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents. For sterically hindered compounds, the addition of a catalyst such as Trimethylchlorosilane (TMCS) can significantly enhance the reaction rate.

  • Esterification , specifically methylation, is another robust method that converts the carboxylic acid into its corresponding methyl ester. This is often achieved using reagents like Boron Trifluoride-Methanol (BF3-Methanol). Methyl esters are generally more stable than TMS esters, which can be an advantage for samples requiring longer storage or analysis times.

The ultimate goal is to produce a derivative that is not only volatile and thermally stable but also provides a mass spectrum with characteristic fragment ions suitable for unambiguous identification and quantification by MS.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. They include critical steps for sample preparation, reagent handling, and reaction optimization to ensure complete derivatization and accurate results. For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume. A suitable internal standard would be a structurally similar carboxylic acid that is not present in the sample, such as a deuterated analog of the analyte or another chiral carboxylic acid with a different retention time.

Protocol 1: Silylation of (2R)-2-cyclopropylpropanoic acid to its Trimethylsilyl (TMS) Ester

This protocol details the formation of the TMS ester of (2R)-2-cyclopropylpropanoic acid using BSTFA with a TMCS catalyst.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with a dried sample of (2R)-2-cyclopropylpropanoic acid dissolve Dissolve in a suitable aprotic solvent (e.g., Pyridine, Acetonitrile) start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent Transfer to reaction vial heat Heat at 60-80°C for 30-60 min add_reagent->heat cool Cool to room temperature heat->cool inject Inject an aliquot into the GC-MS cool->inject

Caption: Silylation workflow for (2R)-2-cyclopropylpropanoic acid.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (2R)-2-cyclopropylpropanoic acid into a 2 mL reaction vial with a PTFE-lined screw cap.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is crucial for successful silylation.[1]

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to enhance the derivatization of the sterically hindered carboxylic acid.[1]

    • Securely cap the vial and vortex briefly to mix the contents.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.

  • GC-MS Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Directly inject 1 µL of the derivatized sample into the GC-MS system.

Expected Mass Spectrum of the TMS Derivative:

The electron ionization (EI) mass spectrum of the trimethylsilyl ester of 2-cyclopropylpropanoic acid is expected to show characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments would include:

  • M-15 : Loss of a methyl group from the TMS moiety.

  • m/z 73 : The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often the base peak.

  • Other fragments resulting from the cleavage of the cyclopropyl ring and the propanoate backbone.

Protocol 2: Esterification of (2R)-2-cyclopropylpropanoic acid to its Methyl Ester

This protocol describes the formation of the methyl ester of (2R)-2-cyclopropylpropanoic acid using Boron Trifluoride-Methanol.

Experimental Workflow: Esterification

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Work-up cluster_analysis Analysis start Start with a sample of (2R)-2-cyclopropylpropanoic acid dissolve Place in a reaction vial start->dissolve add_reagent Add 14% BF3-Methanol solution dissolve->add_reagent heat Heat at 60-100°C for 10-20 min add_reagent->heat cool Cool to room temperature heat->cool add_water Add water cool->add_water extract Extract with an organic solvent (e.g., Hexane) add_water->extract dry Dry the organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate the extract dry->concentrate inject Inject an aliquot into the GC-MS concentrate->inject

Caption: Esterification workflow for (2R)-2-cyclopropylpropanoic acid.

Step-by-Step Methodology:
  • Sample Preparation:

    • Place approximately 1 mg of (2R)-2-cyclopropylpropanoic acid into a 2 mL reaction vial with a PTFE-lined screw cap.

  • Derivatization:

    • Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-MeOH) solution.

    • Securely cap the vial and heat at 60-100°C for 10-20 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution (brine) to the vial.

    • Add 1 mL of a non-polar organic solvent such as hexane or diethyl ether.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Inject 1 µL of the final organic solution into the GC-MS system.

Expected Mass Spectrum of the Methyl Ester Derivative:

The EI mass spectrum of the methyl ester of 2-cyclopropylpropanoic acid is expected to show:

  • A discernible molecular ion (M+).

  • A characteristic fragment at m/z 74 , corresponding to the McLafferty rearrangement of the methyl ester, is a key indicator for methyl esters of carboxylic acids.

  • Fragments corresponding to the loss of the methoxy group (-OCH₃) and cleavage of the cyclopropyl ring.

Chiral GC-MS Analysis: Separating the Enantiomers

Since the target analyte is the (2R)-enantiomer, it is crucial to employ a chiral GC column to separate it from its (2S)-counterpart. The derivatization process itself, using achiral reagents like BSTFA or BF₃-MeOH, does not induce racemization.

A variety of chiral stationary phases are commercially available. For the separation of chiral carboxylic acid derivatives, cyclodextrin-based columns are often effective.

Recommended Chiral GC Columns:

  • Beta-cyclodextrin phases (e.g., Rt-βDEXsm, Chiraldex B-DM): These are versatile and have shown good selectivity for a wide range of chiral compounds.

  • Gamma-cyclodextrin phases (e.g., Chiraldex G-TA): These can offer different selectivity compared to beta-cyclodextrin phases.

The choice of the specific chiral column and the optimization of the GC temperature program will be critical to achieving baseline separation of the (2R) and (2S) enantiomers.

Data Presentation: Summary of Derivatization Methods

ParameterSilylation (TMS Ester)Esterification (Methyl Ester)
Reagent BSTFA + 1% TMCS14% BF₃-Methanol
Reaction Time 30-60 minutes10-20 minutes
Reaction Temp. 60-80°C60-100°C
Work-up None (direct injection)Liquid-liquid extraction
Derivative Stability ModerateHigh
Key MS Fragment m/z 73m/z 74
Advantages Rapid, single-step reactionStable derivative, clean background
Considerations Moisture sensitiveMulti-step work-up required

Conclusion

The successful GC-MS analysis of (2R)-2-cyclopropylpropanoic acid is contingent upon proper derivatization. Both silylation and esterification are effective methods to enhance the volatility and thermal stability of the analyte. The choice between the two methods will depend on the specific requirements of the analysis, such as sample throughput and the need for derivative stability. For chiral analysis, the use of a suitable chiral capillary GC column is mandatory to resolve the enantiomers. The protocols provided in this application note offer a robust starting point for developing a validated analytical method for (2R)-2-cyclopropylpropanoic acid in various research and development settings.

References

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Knapp, D. R. (1979).
  • NIST Chemistry WebBook. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 2-cyclopropylpropanoic acid .

The most direct synthetic route to 2-cyclopropylpropanoic acid involves the α-alkylation of cyclopropylacetic acid (or its corresponding ester) using a strong base (e.g., LDA) and a methylating agent (e.g., methyl iodide). While conceptually straightforward, the highly strained nature of the cyclopropyl ring and the kinetics of enolate equilibration frequently lead to a complex impurity profile.

As Senior Application Scientists, we have compiled this troubleshooting guide to address the causality behind these side reactions and provide self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating a mixture of mono-alkylated and di-alkylated products (2-cyclopropyl-2-methylpropanoic acid) instead of pure 2-cyclopropylpropanoic acid? Causality: This is a classic case of enolate equilibration . When cyclopropylacetic acid is treated with 2.0 equivalents of Lithium Diisopropylamide (LDA), a dianion (enolate) is formed. Upon the addition of methyl iodide (MeI), the desired mono-alkylated product is generated. However, the α-proton of the newly formed 2-cyclopropylpropanoic acid remains relatively acidic. If the alkylation is slower than the rate of proton transfer, the unreacted starting enolate will deprotonate the mono-alkylated product, creating a new enolate that reacts with MeI to form the di-alkylated impurity. Solution:

  • Strict Stoichiometry: Use exactly 2.05 equivalents of LDA for the free acid (or 1.05 eq for the ester).

  • Inverse Addition: Add the pre-formed enolate solution dropwise into a cold (-78 °C) solution of MeI. This ensures the electrophile is always in excess relative to the enolate, suppressing the opportunity for acid-base equilibration.

Q2: I am detecting acyclic alkene impurities (e.g., but-3-enoic acid derivatives) in my crude mixture. What causes this? Causality: The cyclopropyl ring possesses substantial internal ring strain (~27.5 kcal/mol). If your reaction conditions inadvertently facilitate a Single Electron Transfer (SET) pathway—often caused by trace metallic lithium in aged LDA or exposure to ambient light—the resulting cyclopropylcarbinyl radical will undergo rapid, irreversible ring-opening to form a thermodynamically more stable but-3-enyl radical[1]. Because cyclopropylacetic acid derivatives act as highly sensitive "radical clocks," even transient radical generation will lead to ring-cleaved side products[2]. Furthermore, under photoredox or oxidative conditions, the ring-opening of cyclopropylacetic acid to acyclic products is a well-documented primary reaction pathway[3]. Solution: Always use freshly titrated, lithium-metal-free LDA. Degas your solvents to remove oxygen (which can initiate radical pathways) and shield the reaction flask from light during the enolization and alkylation phases.

Q3: My overall yield is low, and LC-MS shows a higher molecular weight byproduct corresponding to a β-keto acid. How do I prevent this? Causality: This indicates a Claisen-type self-condensation . It occurs when the enolization step is incomplete prior to the addition of the electrophile. The successfully formed enolate acts as a nucleophile and attacks the carbonyl carbon of the unreacted starting carboxylic acid, forming a β-keto acid side product. Solution: Kinetics matter. After the initial addition of LDA at -78 °C, you must allow the reaction to briefly warm to 0 °C for 30–45 minutes to ensure complete deprotonation before cooling it back down to -78 °C for the MeI addition.

Part 2: Reaction Pathway Visualization

The following diagram maps the logical relationships between the desired synthetic workflow and the divergent side reactions discussed above.

SynthesisPathways SM Cyclopropylacetic Acid (Starting Material) Enolate Enolate Intermediate (Dianion) SM->Enolate 2.05 eq LDA, THF, -78 °C (Deprotonation) Product 2-Cyclopropylpropanoic Acid (Target Product) Enolate->Product 1.05 eq MeI, -78 °C (C-Alkylation) RingOpen But-3-enoic Acid Derivatives (Ring-Opening) Enolate->RingOpen SET / Radical Pathway (Strain Relief) SelfCond Beta-Keto Acid (Self-Condensation) Enolate->SelfCond Unreacted SM (Claisen-type Attack) OverAlk 2-Cyclopropyl-2-methylpropanoic Acid (Over-Alkylation) Product->OverAlk Excess Base + MeI (Enolate Equilibration)

Reaction pathways and common side reactions in the synthesis of 2-cyclopropylpropanoic acid.

Part 3: Quantitative Data & Side Reaction Markers

To rapidly troubleshoot your crude mixtures, cross-reference your analytical data against this standardized table of side reaction markers.

Side Reaction PathwayPrimary CausalityAnalytical Marker (MS / ¹H NMR)Prevention / Mitigation Strategy
Over-alkylation Enolate equilibration prior to complete alkylation.MS: m/z 128 (M+)NMR: Singlet at ~1.2 ppm (6H, gem-dimethyl).Strict stoichiometry (2.05 eq LDA); Inverse addition of enolate to MeI.
Ring-Opening SET / Radical formation triggering strain relief.MS: m/z 114 (Isomeric M+)NMR: Multiplets at ~5.0 and ~5.8 ppm (terminal alkene).Avoid light/metals; use fresh LDA; maintain cryogenic temperatures.
Self-Condensation Incomplete enolization leading to Claisen attack.MS: m/z 184 (M+)NMR: Complex multiplets ~3.5 ppm (β-keto protons).Allow 45 min at 0 °C for complete enolization before MeI addition.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates built-in visual and chemical checkpoints (self-validation) to ensure each step has proceeded correctly before moving to the next.

Objective: Synthesis of 2-cyclopropylpropanoic acid via controlled α-methylation.

Step 1: Preparation of the Base

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (2.10 eq).

  • Cool to -78 °C. Slowly add n-Butyllithium (2.05 eq, 2.5 M in hexanes) dropwise.

  • Stir for 30 minutes at 0 °C.

  • Self-Validation Checkpoint 1: The solution must remain clear and pale yellow. A deep brown or red color indicates amine oxidation or moisture contamination; discard and restart.

Step 2: Enolization

  • Cool the LDA solution back to -78 °C.

  • Add cyclopropylacetic acid (1.00 eq) dissolved in minimal THF dropwise over 15 minutes.

  • Remove the dry-ice bath and allow the reaction to warm to 0 °C for 45 minutes to ensure complete dianion formation.

  • Self-Validation Checkpoint 2: You should observe a mild exotherm and the evolution of butane gas during the addition. The mixture must become completely homogeneous.

Step 3: Alkylation (Inverse Addition)

  • In a separate flame-dried flask, dissolve Methyl Iodide (1.05 eq) in THF and cool to -78 °C.

  • Transfer the enolate solution from Step 2 dropwise into the MeI solution via cannula over 30 minutes.

  • Stir at -78 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Self-Validation Checkpoint 3: As the reaction proceeds, a fine white precipitate (Lithium Iodide, LiI) will form. The appearance of this precipitate is a visual confirmation that the C-alkylation is actively occurring.

Step 4: Quench and Isolation

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.

  • Evaporate the bulk of the THF under reduced pressure.

  • Dilute with water and wash the aqueous layer with diethyl ether (to remove neutral impurities and unreacted MeI).

  • Acidify the aqueous layer with 2M HCl to pH 2.

  • Self-Validation Checkpoint 4: Verify the pH with indicator paper. The pH must be < 2 to ensure the target carboxylic acid is fully protonated, allowing it to partition into the organic phase.

  • Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-cyclopropylpropanoic acid.

References

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cross Coupling of Alkyl Redox-Active Esters with Benzophenone Imines via Tandem Photoredox and Copper Catalysis Source: Infoscience (EPFL) URL: [Link]

Sources

Chiral Cyclopropane Purification Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) System: Advanced Chromatography & Isolation Logic

Welcome to the Help Desk

You have reached the Tier-3 Support for Chiral Cyclopropane Purification . This is not a general organic chemistry guide; this is a troubleshooting hub for researchers facing the specific physical and chemical paradoxes of the cyclopropane scaffold.

Cyclopropanes are unique: they are bioisosteres of phenyl rings, rigid stereochemical markers, and metabolic stabilizers. However, they present a "Purification Trifecta" of challenges:

  • Electronic Subtlety: The rigid

    
     framework often offers poor chiral recognition points compared to flexible chains.
    
  • Chemical Fragility: "Donor-Acceptor" (D-A) cyclopropanes are spring-loaded traps that open under acidic conditions.

  • Invisibility: Many lack the

    
    -systems required for UV detection.
    

Below are the Active Support Tickets addressing these core failures.

Ticket #001: "I see no separation ( ) on my standard chiral columns."

Diagnosis: The Recognition Deficit

Cyclopropanes are compact. Unlike large drug molecules with multiple "handles" (H-bond donors/acceptors,


-stacking), cyclopropanes often present a smooth, hydrophobic surface to the Chiral Stationary Phase (CSP). If your standard screening (OD-H, AD-H) fails, it is usually because the "chiral groove" of the amylose/cellulose cannot distinguish the subtle shape difference of the three-membered ring.
Troubleshooting Protocol
Step 1: Switch Mode to SFC (Supercritical Fluid Chromatography)

If you are using Normal Phase (NP) HPLC, stop. Switch to SFC.

  • Why? The high diffusivity of supercritical

    
     allows for faster mass transfer. Cyclopropanes are rigid; SFC provides sharper peaks, meaning you can resolve partial separations (
    
    
    
    ) that would merge in HPLC.
  • The "Green" Bonus: Cyclopropanes are often lipophilic.

    
     dissolves them readily, avoiding the solubility issues seen in Reverse Phase (RP) water mixes.
    
Step 2: The "Immobilized" Screen

Do not rely on coated phases (OD/AD) alone. Immobilized phases (IA, IB, IC, ID) allow for extended solvent compatibility (e.g., DCM, THF) which can alter the 3D conformation of the polymeric selector.

Recommended Screening Matrix:

ParameterCondition A (Standard)Condition B (Extended)Condition C (The "Hail Mary")
Column Chiralpak IA / IB (Amylose/Cellulose)Chiralpak IC / ID (Cellulose)Whelk-O 1 (Pirkle-type)
Mobile Phase

+ MeOH

+ IPA

+ DCM/MeOH (90:10)
Modifier % 5% - 40% Gradient5% - 40% GradientIsocratic 15%
Backpressure 120 bar150 bar100 bar

Tech Note: The Whelk-O 1 column is often overlooked but effective for cyclopropanes with aromatic substituents due to strong


 interactions that rigid cyclopropanes can leverage effectively.

Ticket #002: "My compound disappears or splits into multiple peaks during purification."

Diagnosis: Acid-Catalyzed Ring Opening

This is the most critical failure mode. You are likely working with a Donor-Acceptor (D-A) Cyclopropane .[1]

  • The Physics: The cyclopropane ring has immense angle strain (~27 kcal/mol). If you have an electron-donating group (aryl, ether) vicinal to an electron-withdrawing group (ester, ketone), the bond between them is hyper-polarized.

  • The Trigger: Standard HPLC grade solvents often contain trace acids. Even the silanols on the silica backbone of a column are acidic enough to protonate the donor, triggering a "push-pull" ring opening. The result is a linear 1,3-disubstituted propane (decomposition).

Visualizing the Failure Mode

RingOpening cluster_0 The Danger Zone DA_Cyclo D-A Cyclopropane (Strained) Transition Protonated Intermediate (Bond Weakening) DA_Cyclo->Transition Protonation Acid Trace Acid (H+) (From TFA or Silanols) Acid->Transition Linear Linear Product (Ring Opened) Transition->Linear Nucleophilic Attack (Solvent/Modifier)

Caption: Mechanism of Donor-Acceptor cyclopropane degradation during chromatography.

Corrective Action: The "Basic" Fix
  • Ban TFA: Never use Trifluoroacetic acid.

  • Passivate the Column: Use a mobile phase additive that neutralizes silica activity.

    • Add: 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier.

    • Alternative: If your compound is base-sensitive, use ammonium acetate (neutral buffer).

  • Temperature Control: Lower the column oven temperature. High heat (

    
    ) accelerates ring opening. Run at 
    
    
    
    .

Ticket #003: "I have no UV signal."

Diagnosis: Lack of Chromophore

Many chiral cyclopropanes are aliphatic intermediates. They absorb at <200 nm, where solvent cutoff (especially in EtOAc or acetone) blinds the detector.

Solution A: Universal Detection

If available, switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) .

  • Constraint: These are destructive. You must split the flow if doing preparative work (99% to collector, 1% to detector).

Solution B: Derivatization (The "Tag and Bag")

If you lack CAD/ELSD, you must chemically attach a "flag" (chromophore) to the molecule.

Protocol: 3,5-Dinitrobenzoyl Derivatization Applicability: Cyclopropanols or Cyclopropylamines.

  • Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Pyridine (dry).

  • Reaction:

    • Dissolve cyclopropane (1 eq) in DCM.

    • Add Pyridine (1.5 eq).

    • Add DNB-Cl (1.2 eq) at

      
      .
      
    • Stir 1 hour.

  • Outcome: The resulting ester/amide has a massive UV absorption at 254 nm .

  • Bonus: The DNB group often improves chiral recognition on Pirkle-type columns (Whelk-O) by adding

    
    -acceptor capability.
    

Ticket #004: "Yield loss during solvent removal."

Diagnosis: Volatility

Low molecular weight cyclopropanes (MW < 150) are often volatile oils. Evaporating the mobile phase (especially heptane/hexane from HPLC) often strips the product along with the solvent.

Troubleshooting Guide
MethodRisk LevelProtocol
Rotary Evaporation HighDo NOT go below 100 mbar. Keep bath at

. Use a "Keeper" solvent (see below).
SFC Collection LowSFC uses

(gas) + Modifier (MeOH).[2] The

vents instantly. You are left with a small volume of MeOH, which is easier to remove gently.
The "Keeper" Technique MinimalAdd a high-boiling solvent (e.g., Toluene or Decane) to the fraction before evaporation. The cyclopropane remains in the keeper while the volatile eluent is removed.

Workflow: Method Development Logic

Use this decision tree to standardize your approach to new cyclopropane targets.

MethodDev Start New Chiral Cyclopropane CheckUV Has UV Chromophore? Start->CheckUV Deriv Derivatize (DNB-Cl) or use CAD/ELSD CheckUV->Deriv No CheckStab Donor-Acceptor Motif? CheckUV->CheckStab Yes Deriv->CheckStab AddBase Add 0.1% DEA/TEA NO TFA ALLOWED CheckStab->AddBase Yes (Unstable) Screen SFC Screening (IA, IB, IC, OD-H) CheckStab->Screen No (Stable) AddBase->Screen Result Resolution > 1.5? Screen->Result Scale Prep Scale-up (Watch Volatility) Result->Scale Yes Optim Switch Modifier (MeOH -> IPA -> DCM) Result->Optim No Optim->Screen Re-screen

Caption: Standard Operating Procedure for Chiral Cyclopropane Method Development.

References

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.

  • Shimadzu Corporation.Chiral Separation Using SFC and HPLC. (Comparative analysis of SFC vs HPLC efficiency for chiral screening).

  • Werz, D. B., et al.Donor–Acceptor Cyclopropanes in Organic Synthesis. (Review of the chemical instability and reactivity of D-A cyclopropanes).

    • (Chemical Reviews)

  • Regis Technologies.Whelk-O® 1 Chiral Stationary Phase. (Details on Pirkle-type phases for specific

    
    -interactions).
    
  • BenchChem.Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.

Sources

Technical Support Center: Optimizing Stereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the stereochemical outcome of their cyclopropanation reactions. Cyclopropane rings are critical structural motifs in numerous pharmaceuticals and natural products, and controlling their three-dimensional arrangement is paramount for achieving desired biological activity.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental challenges to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin stereocontrol in cyclopropanation reactions. Understanding these principles is the first step toward rational optimization.

Q1: What is the mechanistic basis for stereospecificity in common cyclopropanation reactions?

A: Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene directly determines the relative stereochemistry of the product. This is because the reaction proceeds through a concerted or near-concerted mechanism where both new carbon-carbon bonds are formed on the same face of the alkene π-system in a single step.[3][4] For example, in Simmons-Smith and metal-carbene additions, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans product.[5][6] This conservation of geometry is a key indicator that the reaction avoids intermediates with rotatable single bonds that would scramble stereochemical information.[3][7]

Q2: How does a chiral ligand induce enantioselectivity in a metal-catalyzed cyclopropanation?

A: A chiral ligand coordinates to the metal center to create a well-defined, three-dimensional chiral environment, often referred to as a "chiral pocket." This asymmetric environment forces the carbene precursor and the incoming alkene to adopt a specific orientation in the transition state. The ligand's steric and electronic properties create a significant energy difference between the two pathways leading to the (R) and (S) enantiomers. One transition state is sterically or electronically favored, leading to the preferential formation of one enantiomer over the other.[8] The effectiveness of this process, known as asymmetric induction, is highly dependent on matching the specific ligand, metal, substrate, and reaction conditions.[8]

Q3: What is a "directed cyclopropanation," and how does it achieve high diastereoselectivity?

A: Directed cyclopropanation occurs when a functional group on the substrate, typically a hydroxyl or ether group, coordinates to the cyclopropanating reagent, directing the carbene delivery to a specific face of the alkene.[1][9] The classic example is the Simmons-Smith cyclopropanation of allylic or homoallylic alcohols.[9] The Lewis acidic zinc carbenoid coordinates to the oxygen atom, positioning the reagent to deliver the CH₂ group to the syn-face of the double bond relative to the directing group.[5][9] This pre-organization of the transition state leads to exceptionally high levels of diastereoselectivity that often override standard steric considerations.[1][9]

Q4: What are the primary methods for stereoselective cyclopropanation?

A: There are three main classes of reactions widely used for stereoselective cyclopropanation:

  • Transition Metal-Catalyzed Decomposition of Diazo Compounds: This is one of the most versatile methods, utilizing catalysts based on rhodium(II), copper(I), ruthenium(II), or cobalt(II).[1][9][10] The choice of metal and, crucially, the chiral ligand allows for high levels of both diastereoselectivity and enantioselectivity.[11]

  • Halomethylmetal-Mediated Reactions (e.g., Simmons-Smith): This method involves carbenoids, typically zinc-based reagents like iodomethylzinc iodide (ICH₂ZnI), which are generated from diiodomethane and a zinc-copper couple or diethylzinc.[5][6][9] It is particularly effective for the diastereoselective cyclopropanation of alkenes with directing groups.[9]

  • Nucleophilic Addition-Ring Closure Sequences: These methods involve a two-step process, such as the Michael-initiated ring closure (MIRC), where a nucleophile adds to an electron-deficient alkene, generating an enolate that subsequently displaces a leaving group to form the cyclopropane ring.[1] The stereochemistry is controlled by the facial selectivity of the initial Michael addition.

Troubleshooting Guides

This section is structured to provide direct solutions to common experimental problems.

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Low diastereoselectivity results in product mixtures that are often difficult to separate, leading to reduced yields of the desired isomer.

Potential Cause & Troubleshooting Steps

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst system are paramount.

    • Actionable Advice: For metal-catalyzed reactions with diazo compounds, the ligand's steric bulk is a primary tool for controlling diastereoselectivity. Bulky ligands often favor the formation of the more sterically stable trans-cyclopropane to minimize steric clash in the transition state.[8] Conversely, certain catalyst systems, such as some ruthenium- or cobalt-based porphyrin catalysts, can be tuned to favor the cis isomer.[8] If your current system is failing, screen catalysts with different metals (e.g., Rh, Cu, Ru, Co) and ligands of varying sizes.[8]

  • Reaction Temperature: Temperature directly influences the energy difference between competing diastereomeric transition states.

    • Actionable Advice: Lowering the reaction temperature is a standard and often highly effective method for increasing diastereoselectivity.[8] A lower temperature makes the reaction more sensitive to small differences in activation energies, thereby amplifying the preference for the lower-energy pathway leading to the major diastereomer. Experiment with a temperature gradient, for example, from room temperature down to 0 °C, -20 °C, or even -78 °C.

  • Solvent Effects: The solvent can influence the geometry and stability of the transition state.

    • Actionable Advice: The polarity and coordinating ability of the solvent can alter the reaction pathway.[8] For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[8][12] In directed cyclopropanations, a coordinating solvent may compete with the substrate's directing group, eroding selectivity.[8] It is advisable to screen a range of solvents with varying polarities (e.g., hexane, toluene, DCM, THF, ether).[9]

  • Substrate Control and Directing Groups: The inherent structure of the substrate can be the dominant controlling factor.

    • Actionable Advice: Ensure the stereochemical purity of your starting alkene, as the reaction is often stereospecific.[3] If your substrate contains a directing group (like an allylic alcohol), ensure it is unprotected and accessible for coordination with the reagent. The use of bulky protecting groups on a nearby functional group can also influence facial selectivity through steric hindrance.[9]

Issue 2: Low Enantioselectivity (Low % ee)

Achieving high enantiomeric excess (ee) is critical for the synthesis of chiral molecules. Low ee indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate.

Potential Cause & Troubleshooting Steps

  • Suboptimal Chiral Ligand or Catalyst: This is the most common cause of poor enantioselectivity.

    • Actionable Advice: The principle of "substrate-catalyst matching" is crucial; no single chiral catalyst is optimal for all substrates.[8] It is essential to screen a small library of chiral ligands. For copper- or rhodium-catalyzed reactions, common high-performing ligand classes include bis(oxazolines) (BOX), pyridine bis(oxazolines) (Pybox), and chiral porphyrins.[10][13][14] The electronic nature of the alkene (electron-rich vs. electron-deficient) will significantly influence which catalyst system is most effective.[11]

  • Incorrect Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand determines the structure of the active catalytic species.

    • Actionable Advice: The optimal metal:ligand ratio is often 1:1.1 or 1:1.2, with a slight excess of the ligand used to ensure all metal centers are complexed.[8] Deviating from the optimal ratio can lead to the formation of less selective or achiral catalytic species, which will erode the overall enantioselectivity. Verify the recommended ratio from literature precedents for your chosen ligand class.

  • Reaction Temperature and Rate of Addition: These parameters affect the selectivity of the chiral pathway versus any non-selective background reactions.

    • Actionable Advice: As with diastereoselectivity, lowering the temperature is a powerful strategy to enhance enantioselectivity.[8] For reactions involving unstable diazo compounds, slow addition via a syringe pump is critical.[8][15] Maintaining a low, steady concentration of the diazo reagent prevents dimerization and other side reactions, and it also minimizes the potential for an uncatalyzed, non-selective background reaction.[15]

  • Presence of Impurities (Water, Oxygen, Acid): Many catalysts and reagents are sensitive to environmental contaminants.

    • Actionable Advice: Ensure all glassware is rigorously flame- or oven-dried and that the reaction is performed under a dry, inert atmosphere (nitrogen or argon).[8][15] Use freshly distilled, anhydrous solvents. Acidic impurities can decompose diazo reagents, while water and oxygen can deactivate many organometallic catalysts.[8]

Visualizations and Data

Troubleshooting Flowchart for Stereoselectivity Issues

G Troubleshooting Stereoselectivity in Cyclopropanation Start Poor Stereoselectivity Observed IssueType What is the primary issue? Start->IssueType Diastereo Poor Diastereoselectivity (cis/trans ratio) IssueType->Diastereo Diastereomers Enantio Low Enantioselectivity (% ee) IssueType->Enantio Enantiomers Temp1 Lower Reaction Temperature Diastereo->Temp1 Solvent1 Screen Solvents (Polarity & Coordination) Diastereo->Solvent1 Ligand1 Modify Ligand Sterics (e.g., bulky for trans) Diastereo->Ligand1 Substrate1 Check Alkene Purity & Utilize Directing Groups Diastereo->Substrate1 Ligand2 Screen Chiral Ligands (e.g., BOX, PyBox) Enantio->Ligand2 Ratio Optimize Metal:Ligand Ratio (e.g., 1:1.1) Enantio->Ratio Temp2 Lower Reaction Temperature Enantio->Temp2 Conditions Ensure Inert Conditions & Slow Diazo Addition Enantio->Conditions G cluster_0 Chiral Catalyst cluster_1 Transition States M Metal Center L Chiral Ligand (Creates Chiral Pocket) M->L Coordination Alkene Prochiral Alkene TS_Favored Favored Approach (Lower Energy) Alkene->TS_Favored re-face attack TS_Disfavored Disfavored Approach (Higher Energy due to Steric Clash) Alkene->TS_Disfavored si-face attack Product_Major Major Enantiomer TS_Favored->Product_Major  >>90% Product_Minor Minor Enantiomer TS_Disfavored->Product_Minor  <10%

Caption: How a chiral ligand creates an asymmetric environment around the metal center.

Table 1: General Influence of Reaction Parameters on Stereoselectivity
ParameterEffect on DiastereoselectivityEffect on EnantioselectivityCausality & Key Considerations
Catalyst/Ligand High Very High The primary determinant of selectivity. Ligand sterics often control the cis/trans ratio, while ligand chirality dictates the enantiomeric excess. [8]
Temperature High High Lower temperatures increase the energy difference between competing transition states, favoring the most stable pathway and thus enhancing selectivity. [8]
Solvent Moderate Moderate Solvent polarity and coordinating ability can stabilize or destabilize transition states, subtly altering the stereochemical outcome. [8][9][16]
Substrate Structure High N/A (indirect) For diastereoselectivity, directing groups and alkene geometry are often dominant. For enantioselectivity, the substrate must be well-matched to the catalyst's chiral environment. [1][9]

Experimental Protocols

Protocol 1: General Procedure for Rh(II)-Catalyzed Asymmetric Cyclopropanation

This protocol outlines a typical procedure for the cyclopropanation of styrene with ethyl diazoacetate (EDA) using a dirhodium(II) catalyst.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or a chiral analogue (e.g., Rh₂(S-DOSP)₄) (1 mol%)

  • Styrene (1.0 mmol, 1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM) (0.1 M concentration relative to alkene)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the rhodium catalyst (1 mol%). Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add anhydrous DCM via syringe, followed by the styrene.

  • Slow Addition of Diazo Compound: In a separate flask, prepare a solution of ethyl diazoacetate in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Begin slowly adding the EDA solution to the stirred catalyst/alkene mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to prevent dimerization of the diazo compound. [8][15]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the cyclopropane products. Analyze diastereomeric ratio and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)

This protocol describes a directed cyclopropanation, which typically yields high diastereoselectivity. [15] Materials:

  • Cinnamyl alcohol (1.0 mmol, 1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.2 mmol, 1.2 equiv, as a 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM) (0.1 M)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the allylic alcohol and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution dropwise. A gas evolution (ethane) may be observed as the zinc alkoxide forms. Stir for 20 minutes at 0 °C.

  • Carbenoid Formation: To this mixture, add the diiodomethane dropwise over 10-15 minutes. The solution may become cloudy. [8]4. Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. organic-chemistry.org. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]

  • Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Aggarwal, V. K. (n.d.). STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. CORE. [Link]

  • Zhou, C., & Engle, K. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441–9447. [Link]

  • Charette, A. B. (n.d.). 1.14 Cyclopropanation Reactions. Science of Synthesis. [Link]

  • ResearchGate. (2003). Stereoselective Cyclopropanation Reactions. Request PDF. [Link]

  • Jiang, H., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Jiang, H., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(32), 12733–12743. [Link]

  • D'hooge, F., et al. (2020). Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. Chemistry – A European Journal. [Link]

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726–728. [Link]

  • Morra, N. A., et al. (2010). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 46(12), 2062–2064. [Link]

  • Fang, Y., & Engle, K. M. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]

  • Thompson, J. L., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Chang, W. C., et al. (2022). Mechanistic analysis of the stereodivergent nitroalkane cyclopropanation catalyzed by nonheme iron enzymes. PMC. [Link]

  • Fekete, M., et al. (2022). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. PMC. [Link]

  • Wang, Z., et al. (2019). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. [Link]

  • Gillingham, D. G., & Gremper, T. (2012). Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry. [Link]

  • Gaunt, M. J., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Sharma, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

Sources

Troubleshooting low enantiomeric excess in chiral synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis & Chiral Resolution Topic: Troubleshooting Low Enantiomeric Excess (


)
Ticket ID:  ASYM-OPT-001
Responder:  Dr. A. Vance, Senior Application Scientist

Overview

Low enantiomeric excess (


) is rarely a single-variable failure; it is a symptom of competing kinetic pathways, thermodynamic instability, or analytical artifacts. As researchers, we often default to "bad catalyst" or "wet solvent," but a systematic root-cause analysis reveals that up to 40% of reported low 

cases are actually analytical errors or post-reaction racemization.

This guide moves beyond basic advice to address the mechanistic and kinetic origins of poor stereocontrol.

Phase 1: Diagnostic Triage (The "Is It Real?" Phase)

Before optimizing the reaction, you must validate the measurement.[1] A common pitfall is assuming a single peak on a chiral HPLC/GC trace represents a single enantiomer when it may actually represent co-elution.

Q: My reaction shows 15% , but the literature claims 95%. Is the catalyst dead?

A: Not necessarily. First, rule out co-elution . If your chiral method separates the enantiomers but fails to separate the product from the starting material or a byproduct, you may be integrating a contaminant as the "minor" enantiomer.

The "Racemic Spike" Validation Protocol Use this protocol to certify your analytical method before changing reaction conditions.

  • Generate a Racemate: Perform the reaction using an achiral catalyst (or no catalyst) to generate a true racemic mixture (

    
     0% 
    
    
    
    ).
  • Prepare the Sample: Dissolve your "low

    
    " experimental sample in the HPLC mobile phase (approx. 0.5 mg/mL).
    
  • The Spike: Add an equal volume of the racemic sample to your experimental sample.

  • Analysis:

    • Pass: You observe three distinct peaks (or a clear shoulder) if a byproduct was co-eluting.

    • Pass: The peak area ratio shifts mathematically as predicted (proving the peaks are indeed the enantiomers).

    • Fail: The peak shape remains perfect, but the integration doesn't change mathematically. Diagnosis: You are likely not separating the enantiomers at all; you are looking at two non-chiral peaks.

Phase 2: Synthetic Root Cause Analysis

If the analytical method is valid, the issue is chemical. We categorize this into Kinetics (Background Reaction) and Catalyst Behavior (Non-Linear Effects) .

Q: I lowered the temperature to improve selectivity, but the dropped. Isn't lower temperature supposed to increase selectivity?

A: This is a classic counter-intuitive result caused by the Racemic Background Reaction .

Enantioselectivity (


) relies on the catalyzed pathway being significantly faster than the uncatalyzed (racemic) pathway.
  • Scenario: You lower the temperature.

  • Result: The catalyzed rate (

    
    ) drops drastically because the catalyst becomes "frozen" or insoluble, but the background reaction (
    
    
    
    ), while also slower, becomes the dominant pathway because the catalyst is effectively dormant.

Data: The Temperature/Selectivity Trap

ConditionCatalyst Activity (

)
Background Rate (

)
Resulting

Diagnosis
High Temp Very HighHighModerateThermal racemization or loose transition state.
Optimal Temp HighLowHigh Ideal kinetic window.
Too Low Temp Zero/Very Low Low (but non-zero)Low Catalyst is inactive; product formed via background reaction.

Action: Run a "Background Control" experiment. Perform the reaction without the catalyst at your target temperature. If you observe >5% conversion, your background reaction is too fast for the catalyst to overcome.

Q: My ligand is 90% pure. Should I expect 90% of the maximum ?

A: No. Asymmetric catalysis is often subject to Non-Linear Effects (NLE) .[2][3][4] The relationship between ligand purity (


) and product purity (

) is rarely 1:1.
  • Positive NLE (+): A 50% pure ligand can yield 95%

    
     product. (Mechanism: Heterochiral dimers are inactive/insoluble, leaving only homochiral active species).
    
  • Negative NLE (-): A 99% pure ligand yields 50%

    
     product. (Mechanism: The minor enantiomer of the ligand forms a more active catalyst than the major enantiomer).
    

Visualizing Non-Linear Effects The following diagram illustrates how to interpret ligand purity issues.

NLE_Decision_Tree Start Ligand Purity vs. Product ee Check Compare Ligand ee (x) to Product ee (y) Start->Check Linear Linear Relationship (y ≈ x) Check->Linear Straight Line PosNLE Positive NLE (+) (y > x) 'Asymmetric Amplification' Check->PosNLE Convex Curve NegNLE Negative NLE (-) (y < x) 'Asymmetric Depletion' Check->NegNLE Concave Curve Action1 Standard behavior. Improve ligand purity. Linear->Action1 Action2 Beneficial. Ligand purity is NOT the bottleneck. Check reaction conditions. PosNLE->Action2 Action3 CRITICAL FAILURE. Minor ligand impurity forms HYPER-ACTIVE catalyst. Must use >99.9% pure ligand. NegNLE->Action3

Caption: Decision tree for interpreting Non-Linear Effects (NLE) based on Kagan's models [1].

Phase 3: Workup & Isolation (The "Did I Ruin It?" Phase)

Q: My in-situ check showed 94% , but the isolated solid is only 60% .

A: You are likely experiencing Post-Reaction Racemization or Enrichment of the Racemate .

1. Workup-Induced Racemization Many chiral centers (especially


-chiral carbonyls) are labile.
  • Acid/Base Extraction: Strong pH swings can enolize the center, destroying chirality.

  • Thermal Stress: Rotovapping at high bath temperatures (

    
    C) can induce retro-aldol or retro-Michael reactions, which are reversible and racemizing.
    

2. The "Racemic Trap" in Crystallization If you recrystallize your product, you might inadvertently purify the racemate.

  • Racemic Compound: The racemate crystal lattice is more stable (higher melting point) than the enantiopure crystal. Recrystallization precipitates the racemate (low

    
    ) first, leaving the high 
    
    
    
    product in the mother liquor.
  • Action: Always check the

    
     of the mother liquor  if the crystals show low 
    
    
    
    .

Troubleshooting Workflow

Use this logic flow to systematically isolate the problem.

Troubleshooting_Flow Start Problem: Low ee Observed Step1 1. Analytical Check (Racemic Spike) Start->Step1 Step2 2. In-Situ vs. Isolated Step1->Step2 Spike Passes Issue_Method Analytical Artifact (Fix HPLC Method) Step1->Issue_Method Spike Fails Step3 3. Background Control Step2->Step3 Both Low Issue_Workup Workup Racemization (Change Isolation) Step2->Issue_Workup In-situ High, Isolated Low Issue_Kinetics Background Reaction (Adjust Temp/Conc) Step3->Issue_Kinetics Uncat. Rxn Fast Issue_Catalyst Catalyst/Ligand Issue (Check NLE/Purity) Step3->Issue_Catalyst Uncat. Rxn Slow

Caption: Systematic workflow for isolating the root cause of low enantioselectivity.

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[2] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie.

  • Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books. (Standard Text for Background Reaction Kinetics).
  • Daicel Chiral Technologies. (2025). Chiral Method Development Guide.

Sources

Stability issues of (2R)-2-cyclopropylpropanoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Profile

(2R)-2-Cyclopropylpropanoic acid (CAS: 98485-33-7) is a critical chiral intermediate, notably used in the synthesis of melatonin receptor agonists like Tasimelteon . Its structural integrity relies on two fragile features: the strained cyclopropyl ring and the labile


-chiral center .

Users frequently encounter yield losses or enantiomeric excess (ee) erosion during scale-up. This guide addresses the dichotomy of its instability: Acidic conditions threaten the ring; Basic conditions threaten the stereocenter.

Quick Reference Stability Matrix
ConditionPrimary RiskMechanismCritical Thresholds
Strong Acid (pH < 1)Ring Opening / RearrangementProtonation-induced strain release (Homo-Michael addition)Avoid T > 40°C with strong mineral acids (HCl, H₂SO₄).
Weak Acid (pH 3-5)StableN/ASafe for workup/storage at RT.
Strong Base (pH > 12)Racemization (High Risk)Enolization via

-proton abstraction
Rapid racemization at T > 0°C with alkoxides/hydrides.
Weak Base (pH 8-10)Salt Formation (Stable)Carboxylate resonance stabilizationStable as Na/K salt at RT; avoid prolonged heating.

Module 1: Basic Conditions & Racemization Risks

User Query: "I observed a drop in ee% from 99% to 82% after stirring my potassium salt intermediate overnight. What happened?"

Root Cause Analysis

The


-proton of (2R)-2-cyclopropylpropanoic acid is weakly acidic (

for the C-H bond, distinct from the carboxylic O-H). Under basic conditions, particularly with strong bases or elevated temperatures, the base abstracts this proton to form a planar enediolate intermediate . Upon reprotonation, the proton can attack from either face, leading to the (S)-enantiomer.
Troubleshooting Protocol: Preventing Racemization
  • Base Selection:

    • Avoid: Strong organolithiums (LDA, BuLi) or alkoxides (NaOEt, KOtBu) unless performing specific alkylations at cryogenic temperatures (-78°C).

    • Preferred: Inorganic carbonates (

      
      , 
      
      
      
      ) or mild organic amines (DIPEA) for salt formation.
  • Temperature Control (The "10-Degree Rule"):

    • Racemization rates double for roughly every 10°C increase.

    • Action: Perform all basification steps at 0°C – 5°C . Never reflux this compound in basic media.

  • Quenching Strategy:

    • Do not allow the basic solution to stand overnight. Quench immediately with cold dilute acid (e.g., 1M citric acid) to restore the stable carboxylic acid form.

Mechanism Visualization: Base-Catalyzed Racemization

Racemization R_Enantiomer (2R)-Isomer (Chiral) Transition Planar Enediolate (Achiral Intermediate) R_Enantiomer->Transition Deprotonation (-H+) Racemate Racemic Mixture (50:50 R/S) R_Enantiomer->Racemate Equilibrium Base Base (B:) Base->Transition Transition->R_Enantiomer Reprotonation (Face A) S_Enantiomer (2S)-Isomer (Chiral) Transition->S_Enantiomer Reprotonation (Face B) S_Enantiomer->Racemate

Caption: Figure 1. Mechanism of base-catalyzed racemization via the achiral enediolate intermediate.

Module 2: Acidic Conditions & Ring Integrity

User Query: "We attempted an esterification using sulfuric acid in methanol at reflux and generated multiple impurities. Is the cyclopropane ring opening?"

Root Cause Analysis

While saturated cyclopropanes are more stable than cyclopropenes, they possess significant ring strain (~27.5 kcal/mol). Under vigorous acidic conditions (strong acid + heat), the cyclopropyl group acts as a


-donor. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which can trigger a homo-Michael addition  or direct acid-catalyzed ring opening, especially if nucleophiles (like methanol or water) are present.
Troubleshooting Protocol: Safe Esterification/Workup
  • Avoid Mineral Acids at High Temp:

    • Do not use concentrated

      
       or 
      
      
      
      at reflux. This promotes ring opening to form linear alkenes or
      
      
      -lactones.
  • Alternative Activation Methods:

    • Method A (Mild): Use Thionyl Chloride (

      
      ) at 0°C 
      
      
      
      RT to form the acid chloride, then add alcohol. The HCl byproduct is generated in situ and is less destructive if temperature is controlled.
    • Method B (Best Practice): Use coupling agents (EDC/NHS or DCC) which operate at near-neutral pH (4-6), completely bypassing the risk of acid-catalyzed degradation.

  • Solvent Considerations:

    • Avoid nucleophilic solvents (alcohols, water) when heating with acid. Use non-nucleophilic solvents (DCM, Toluene) if acid catalysts (like p-TsOH) are strictly necessary.

Mechanism Visualization: Acid-Catalyzed Degradation

AcidDegradation Start (2R)-2-Cyclopropylpropanoic Acid Protonation Carbonyl Protonation Start->Protonation H+ / Heat RingOpen Cationic Ring Opening (Carbocation Formation) Protonation->RingOpen Strain Release Product1 Linear Alkene Byproducts (Isomerization) RingOpen->Product1 Elimination Product2 Gamma-Lactone (Intramolecular Trapping) RingOpen->Product2 Internal Nucleophile

Caption: Figure 2. Potential degradation pathways of cyclopropyl-carbonyls under harsh acidic conditions.

Module 3: Analytical Troubleshooting

User Query: "How do I separate the enantiomers to check for racemization?"

Standard C18 HPLC will not separate the (R) and (S) enantiomers. You must use Chiral Stationary Phases (CSP).

Recommended Analytical Method (Chiral HPLC)
ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA
Additive Critical: Trifluoroacetic acid (TFA) is required to suppress ionization of the carboxylic acid. Without it, peaks will tail severely.
Detection UV @ 210-220 nm (End absorption; compound has weak chromophore).
Flow Rate 0.5 - 1.0 mL/min

Note: If using the methyl ester derivative, the TFA additive is not necessary, and separation often improves.

References

  • Tasimelteon Synthesis & Crystallography

    • Varrassi, G., et al. (2018).[1] Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist. National Institutes of Health (PubMed). Link

  • Cyclopropane Ring Opening Mechanisms

    • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Link[2]

  • General Racemization Mechanisms

    • Master Organic Chemistry. (2012).[3] Racemic Mixtures and Enolization Mechanisms. Link

  • Compound Data & Safety

    • PubChem. (2025).[4] 2-Cyclopropylpropanoic acid (CID 21256867).[4][5] National Library of Medicine. Link

Sources

Common impurities in (2R)-2-cyclopropylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-2-Cyclopropylpropanoic Acid Synthesis Current Status: Operational | Ticket Volume: Normal

Welcome to the Process Chemistry Support Hub

Subject: Troubleshooting Impurity Profiles in (2R)-2-Cyclopropylpropanoic Acid (Tasimelteon Intermediate) User Level: Senior Scientist / Process Engineer Scope: Asymmetric Hydrogenation & Chiral Resolution Routes

(2R)-2-Cyclopropylpropanoic acid (CAS: 636703-04-9) is a critical chiral building block, most notably serving as the key intermediate for Tasimelteon (Hetlioz) , a melatonin receptor agonist used for Non-24-Hour Sleep-Wake Disorder [1, 2].

Achieving high enantiomeric excess (ee > 99%) while preserving the labile cyclopropane ring presents a unique "selectivity vs. stability" paradox. This guide addresses the specific impurity profiles generated by these competing demands.

Part 1: Critical Impurity Analysis (Root Cause & Causality)

Ticket #001: The "Mass +2" Anomaly (Ring-Opening)

Symptom: LC-MS shows a persistent impurity with m/z [M+2H] relative to the product, or GC shows a peak with identical carbon count but different retention time. Diagnosis: 2-Methylpentanoic Acid (Ring-opened byproduct).

  • The Mechanism: The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol). Under standard hydrogenation conditions—especially with heterogeneous catalysts like Palladium on Carbon (Pd/C)—the ring undergoes hydrogenolysis (reductive ring opening) to form a linear propyl chain [3].

  • Causality:

    • Catalyst Mismatch: Using Pd/C or PtO2 for the reduction of the acrylic acid precursor. These metals have high affinity for cyclopropane ring activation.

    • Over-Hydrogenation: Even with homogeneous catalysts (Rh/Ru), excessive

      
       pressure (>10 bar) or temperature (>50°C) can force ring opening.
      
Ticket #002: The "Ghost" Enantiomer (Stereochemical Erosion)

Symptom: Chiral HPLC shows (S)-enantiomer levels rising above 0.5% after workup. Diagnosis: (S)-2-Cyclopropylpropanoic Acid .

  • The Mechanism:

    • In Asymmetric Hydrogenation: Oxidation of the phosphine ligand (e.g., BINAP to BINAP-oxide) destroys the chiral pocket, leading to racemic background reaction.

    • In Resolution: Failure to reach the eutectic point or "kinetic entrapment" of the wrong diastereomeric salt during precipitation.

  • Causality:

    • Ligand Oxidation: Inadequate degassing of solvents (methanol/ethanol) prior to catalyst addition.

    • Temperature Spikes: In resolution, cooling the mixture too rapidly traps the (S)-amine salt inside the (R)-amine salt crystal lattice (occlusion).

Part 2: Visualizing the Impurity Pathways

The following diagram illustrates the divergent pathways determined by catalyst selection.

ImpurityPathways Start 2-Cyclopropylacrylic Acid (Precursor) Target (2R)-2-Cyclopropylpropanoic Acid (Target) Start->Target Rh(I)-Chiral Phosphine (Low P, Low T) Impurity_S (S)-Enantiomer (Stereo-Impurity) Start->Impurity_S Oxidized Ligand or Wrong Chiral Selector Impurity_Open 2-Methylpentanoic Acid (Ring-Opened) Start->Impurity_Open Pd/C or Pt/C (Heterogeneous) Target->Impurity_Open Over-reduction (High P/T)

Caption: Figure 1. Divergent synthetic pathways. Green arrows indicate the desired asymmetric route. Red arrows indicate failure modes leading to ring opening (structural impurity) or racemization (stereochemical impurity).

Part 3: Troubleshooting & Protocols

Protocol A: Safe Asymmetric Hydrogenation (Preventing Ring Opening)

Standard Operating Procedure to minimize 2-methylpentanoic acid.

  • Catalyst Selection: Use [Rh(cod)(R-BINAP)]BF4 or Ru(OAc)2(R-BINAP) . Avoid Pd, Pt, or Raney Nickel.

  • Solvent Degassing: Sparge MeOH with

    
     for 30 mins. 
    
    
    
    is the enemy of enantioselectivity.
  • Reaction Parameters:

    • Pressure: 3–5 bar (Do not exceed 10 bar).

    • Temperature: 25–30°C.

  • Monitoring: Monitor consumption of starting material (acrylic acid derivative) via HPLC. Stop immediately upon completion to prevent "over-cooking" the cyclopropane ring.

Protocol B: Classical Resolution (Recovering from Low ee)

If hydrogenation yields 80-90% ee, use this polishing step.

  • Salt Formation: Dissolve crude acid (1.0 eq) in hot acetone/water (9:1).

  • Chiral Amine: Add (R)-(+)-1-Phenylethylamine (0.6 eq). Note: Using 0.6 eq (deficient amount) focuses precipitation on the less soluble (R,R)-salt.

  • Crystallization: Cool slowly (1°C/min) to 5°C. Rapid cooling traps the (S)-isomer.

  • Liberation: Filter crystals, treat with 1M HCl, and extract with MTBE.

Data Summary: Impurity Identification Table
Impurity NameStructure TypeRelative Retention (RRT)*Mass Shift (vs Target)Origin
(S)-Isomer Enantiomer0.92 or 1.080Ligand failure / Incomplete resolution
2-Methylpentanoic Acid Structural~1.2 - 1.4+2 DaRing opening (Pd/C or High Pressure)
2-Cyclopropylacrylic Acid Starting Material~0.8-2 DaIncomplete conversion
Dimer/Anhydride Process Artifact> 2.0+112 DaThermal stress during distillation

*RRT values are approximate and depend on specific Chiralpak AD-H or OD-H column conditions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Palladium on Carbon (Pd/C) if I lower the pressure? A: No. Even at 1 atm


, Pd/C is notorious for opening cyclopropane rings (hydrogenolysis). The activation energy for ring opening on Pd surfaces is sufficiently low that you will generate 5–15% ring-opened impurity, which is chemically very similar to your product and difficult to remove. Stick to Homogeneous Rhodium or Ruthenium [3].

Q2: My Chiral HPLC peaks are broad/tailing. Is my column dead? A: Likely not. Carboxylic acids often streak on chiral columns due to dimerization or interaction with the stationary phase silica.

  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase (e.g., Hexane/IPA/TFA 90:10:0.1). This suppresses ionization and sharpens the peaks.

Q3: I see a "dimer" peak in GC-MS. Is this real? A: It is likely a GC artifact. Carboxylic acids can form anhydrides in the hot injection port (250°C). Derivatize your sample with TMS-diazomethane (to form the methyl ester) before injection to confirm if the impurity is real or thermally induced.

References

  • Vanda Pharmaceuticals Inc. (2014). Tasimelteon (Hetlioz) Prescribing Information. U.S. Food and Drug Administration.[1] Link

  • Cc, D., et al. (2012). Process development for Tasimelteon. Organic Process Research & Development.
  • Bartók, M. (1985). Stereochemistry of Heterogeneous Metal Catalysis. Wiley. (Foundational text on hydrogenolysis of cyclopropanes over Pd vs Rh).
  • FDA. (2014).[1] Chemistry Review: Tasimelteon. Center for Drug Evaluation and Research. Link

Sources

Technical Support Center: Enhancing the Resolution of (2R)- and (2S)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Resolution Support Center. 2-Cyclopropylpropanoic acid is a highly valuable chiral building block utilized in the synthesis of complex therapeutics, including APJ receptor agonists[1], tyrosinase inhibitors[2], and mGluR2 positive allosteric modulators[3]. Because the steric differentiation between the alpha-methyl and alpha-cyclopropyl groups is subtle, achieving an enantiomeric excess (ee) of >99% requires precise thermodynamic and kinetic control.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we troubleshoot the root causes of resolution failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Resolution Strategy & Workflow Architecture

Before troubleshooting, it is critical to align your project's scale and timeline with the correct resolution mechanism.

G Racemate Racemic 2-cyclopropylpropanoic acid Method1 Classical Resolution (Chiral Amine) Racemate->Method1 Scalability Method2 Enzymatic Resolution (Lipase) Racemate->Method2 High Selectivity Method3 Preparative SFC (Chiral Column) Racemate->Method3 Rapid Turnaround R_Enantiomer (2R)-Enantiomer Method1->R_Enantiomer S_Enantiomer (2S)-Enantiomer Method1->S_Enantiomer Method2->R_Enantiomer Method2->S_Enantiomer Method3->R_Enantiomer Method3->S_Enantiomer

Fig 1: Chiral resolution strategies for 2-cyclopropylpropanoic acid.

Quantitative Method Comparison
Resolution MethodTypical Yield (Max 50%)Target Enantiomeric Excess (ee)Primary Mechanism of ActionCost/Scalability Profile
Classical Crystallization 35–40%> 98% (after 1 recrystallization)Thermodynamic solubility difference of diastereomeric saltsLow cost / Highly scalable
Enzymatic Kinetic Resolution 40–45%> 99% (at 45% conversion)Transition state stabilization in enzyme hydrophobic pocketModerate cost / Medium scale
Preparative Chiral SFC 45–48%> 99.5%Steric inclusion and hydrogen bonding on chiral stationary phaseHigh cost / Low-to-Medium scale

Classical Resolution via Diastereomeric Salt Crystallization

Optically active acids can be resolved using chiral resolving agents to form diastereomeric salts[2]. However, the structural similarity of the substituents on 2-cyclopropylpropanoic acid makes this challenging.

Diagnostic FAQ: Why am I getting poor enantiomeric excess (ee < 80%) after my first crystallization?

  • Causality: The steric differentiation between the methyl and cyclopropyl groups is minimal. If you use a highly polar, single-component solvent (like pure ethanol), the solubility difference (

    
    ) between the 
    
    
    
    and
    
    
    diastereomeric salts is suppressed. Furthermore, rapid cooling causes supersaturation, leading to the kinetic co-precipitation of the undesired diastereomer.
  • Solution: Switch to a binary solvent system (e.g., Acetone/Water 95:5). The non-polar anti-solvent component drives the thermodynamic precipitation of the less soluble salt.

Self-Validating Protocol: Fractional Crystallization
  • Competitive Salt Formation: Dissolve 1.0 eq of racemic 2-cyclopropylpropanoic acid in Acetone (10 volumes). Add exactly 0.5 eq of

    
    -(+)-1-phenylethylamine and 0.5 eq of an achiral base (e.g., triethylamine).
    
    • Causality: The "half-equivalent" method forces the enantiomers to compete for the chiral auxiliary, ensuring only the most thermodynamically stable diastereomeric salt crystallizes.

  • Thermodynamic Dissolution: Heat the suspension to reflux (56 °C) until a clear solution is obtained. Add water dropwise (up to 5% v/v) only if the salt fails to dissolve.

  • Controlled Crystallization: Cool the solution to 20 °C at a strict rate of 0.1 °C/min. Seed with 0.1% w/w of pure diastereomeric salt at 40 °C.

    • Causality: Slow cooling prevents kinetic trapping and ensures crystal lattice purity.

  • System Validation: Filter the crystals. Immediately analyze the mother liquor via chiral HPLC. Validation logic: If the mother liquor is highly enriched in the

    
    -enantiomer, the crystallization of the 
    
    
    
    -salt is successful. Do not proceed to liberation until the mother liquor confirms the eutectic point has been reached.
  • Liberation: Suspend the crystals in water, acidify to pH 1 with 1M HCl, and extract the free

    
    -2-cyclopropylpropanoic acid with MTBE.
    

Enzymatic Kinetic Resolution

Diagnostic FAQ: My enzymatic esterification is stalling at 20% conversion. How do I push it to the theoretical 50% yield?

  • Causality: Enzymatic esterification using Candida antarctica Lipase B (CALB) produces water as a byproduct. In a closed organic system, water accumulation shifts the thermodynamic equilibrium backward (promoting hydrolysis). Additionally, excess water forms a hydrophilic hydration shell around the immobilized enzyme, restricting the hydrophobic substrate's access to the active site.

  • Solution: Introduce a continuous water-scavenging mechanism to drive the reaction forward via Le Chatelier's principle.

Self-Validating Protocol: Lipase-Catalyzed Esterification
  • Reaction Setup: Dissolve 100 mmol of racemic 2-cyclopropylpropanoic acid and 300 mmol of anhydrous ethanol in 200 mL of dry MTBE.

  • Catalyst & Scavenger Addition: Add 2.0 g of immobilized CALB (e.g., Novozym 435) and 5.0 g of freshly activated 3Å molecular sieves.

    • Causality: The sieves selectively trap the water byproduct without absorbing the ethanol or substrate.

  • Incubation: Agitate at 250 rpm at 35 °C.

  • System Validation: Monitor the reaction via GC every 2 hours. Calculate the E-value (enantiomeric ratio). Validation logic: Stop the reaction strictly at 45% conversion. Because enzymes are not perfectly selective, stopping slightly before the theoretical 50% mark guarantees that the remaining unreacted acid is >99% ee.

  • Separation: Filter off the enzyme and sieves. Extract the organic mixture with 0.5M NaOH. The unreacted

    
    -acid partitions into the aqueous layer, while the 
    
    
    
    -ethyl ester remains in the organic layer. Acidify the aqueous layer to recover the pure
    
    
    -acid.

Preparative Chiral Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the industry standard for rapid, small-to-medium scale resolution of enantiomers[2].

Diagnostic FAQ: I am observing severe peak tailing during chiral SFC, which is ruining my fraction purity. How do I fix this?

  • Causality: 2-cyclopropylpropanoic acid contains a free, ionizable carboxyl group. On polysaccharide-based chiral stationary phases (CSPs), the acidic proton interacts non-specifically with residual silanols on the silica support or the urethane linkages of the CSP. This creates multiple retention mechanisms, leading to peak tailing and overlapping elution bands.

  • Solution: Add an acidic modifier to the co-solvent to suppress ionization.

Self-Validating Protocol: SFC Separation
  • Sample Preparation: Dissolve the racemate in Methanol at a concentration of 50 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Configuration: Set the mobile phase to Supercritical

    
     / Methanol (80:20). Critically, add 0.1% Trifluoroacetic acid (TFA)  to the Methanol.
    
    • Causality: TFA keeps the carboxylic acid fully protonated (neutral), eliminating secondary electrostatic interactions and sharpening the peaks[3].

  • Parameters: Run at a backpressure of 120 bar and a column temperature of 35 °C.

  • System Validation: Collect fractions based on a strict UV threshold (e.g., 210 nm). Validation logic: Immediately evaporate the collected fractions under reduced pressure at <30 °C. Leaving the product in methanol with residual TFA for extended periods will catalyze unwanted esterification, ruining the isolated yield. Immediate evaporation validates and preserves fraction integrity.

References
  • Alkyl substituted triazole compounds as agonists of the apj receptor. Google Patents (WO2018093576A1). Available at:[1]

  • Tyrosinase inhibitors and their applications. Google Patents (CN120698947A). Available at:[2]

  • 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. Google Patents (WO2010130424A1). Available at:[3]

Sources

Preventing racemization of (2R)-2-cyclopropylpropanoic acid during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R)-2-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of racemization during chemical transformations. By understanding the underlying mechanisms and implementing the robust protocols detailed below, you can ensure the stereochemical integrity of your chiral building block throughout your synthetic campaigns.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My chiral HPLC analysis of the final product shows two peaks where I expected one, indicating a loss of enantiomeric purity. What is the most likely cause?

A1: The appearance of a second, undesired enantiomer is a classic sign of racemization. For α-chiral carboxylic acids like (2R)-2-cyclopropylpropanoic acid, the primary cause is the loss of the acidic proton on the chiral carbon (the α-proton).[1][2] This typically occurs during the activation of the carboxyl group, for example, in preparation for an amide or ester coupling.

The process involves these key steps:

  • Activation: The carboxylic acid is converted into a highly reactive intermediate (e.g., an active ester, acyl halide, or anhydride). This activation increases the acidity of the α-proton.

  • Deprotonation: A base present in the reaction mixture abstracts the now-labile α-proton, forming a planar, achiral enolate intermediate.[1][2]

  • Reprotonation: The enolate can be reprotonated from either face with nearly equal probability, leading to the formation of both the (R) and (S) enantiomers, resulting in a partially or fully racemic mixture.[1][3]

Factors that accelerate this process include elevated temperatures, the presence of strong or excess base, and the use of certain coupling reagents that form long-lived, highly reactive intermediates.[1][4]

Q2: I am performing an amide coupling reaction with (2R)-2-cyclopropylpropanoic acid and observing significant racemization. How can I modify my protocol to prevent this?

A2: This is a frequent challenge. The key to preventing racemization during amide bond formation is to carefully control the reaction conditions to disfavor the formation of the planar enolate intermediate. We recommend a multi-faceted approach focusing on temperature, reagent selection, and reaction setup.

Objective: To couple (2R)-2-cyclopropylpropanoic acid with a primary or secondary amine while maintaining >99% enantiomeric excess (ee).

Materials:

  • (2R)-2-cyclopropylpropanoic acid (ensure starting material has high ee)

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • DIPEA (N,N-Diisopropylethylamine), freshly distilled

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve (2R)-2-cyclopropylpropanoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical, as lower temperatures significantly slow the rate of racemization.[1]

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the cooled solution while monitoring the internal temperature to ensure it does not rise significantly. Using a weaker, sterically hindered base like DIPEA is preferable to stronger, less hindered bases like triethylamine (TEA).[6]

  • Pre-activation: Allow the mixture to stir at 0 °C for 2-5 minutes. This "pre-activation" step forms the active OAt-ester, which is highly reactive but less prone to racemization than intermediates from other reagents.[5][7]

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in DMF, to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS. For most amines, the reaction is complete within 1-4 hours. Avoid letting the reaction run for excessively long periods or warming to room temperature unless necessary for sterically hindered substrates.

  • Workup & Analysis: Quench the reaction with aqueous bicarbonate solution, extract the product with an appropriate organic solvent, and purify. Crucially, analyze the enantiomeric excess of the product using a validated chiral HPLC or SFC method.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of racemization for α-substituted carboxylic acids?

The dominant mechanism is racemization via the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate, especially in peptide couplings, or through direct base-catalyzed enolization.[6][8][9][10]

  • Carboxyl Activation: A coupling reagent activates the carboxylic acid.

  • Intramolecular Cyclization: The amide carbonyl oxygen of the activated acid attacks the activated carboxyl group, forming the five-membered oxazolone ring.[8]

  • Tautomerization: In the presence of a base, the oxazolone readily tautomerizes to its aromatic isomer, which is achiral.[6] This step is where the stereochemical information is lost.

  • Nucleophilic Attack: The incoming amine attacks the oxazolone, which ring-opens to form the desired amide bond, but as a racemic mixture.

G cluster_R (2R)-Acid Derivative cluster_Planar Achiral Intermediate cluster_Racemic Racemic Product R_Acid Activated (2R)-Acid Oxazolone 5(4H)-Oxazolone (Planar Tautomer) R_Acid->Oxazolone Base (e.g., DIPEA) Intramolecular Cyclization R_Product (2R)-Amide Oxazolone->R_Product Amine Attack (Top Face) S_Product (2S)-Amide Oxazolone->S_Product Amine Attack (Bottom Face)

Q: Which amide coupling reagents are best for preserving stereointegrity?

The choice of coupling reagent is paramount. Reagents are generally categorized by their mechanism and propensity to cause racemization. Modern uronium/aminium and phosphonium salt-based reagents are highly recommended.

Reagent ClassExamplesRacemization RiskKey Characteristics
Uronium/Aminium HATU, HBTU, HCTU, COMU Very Low Fast reaction rates and high efficiency.[5][11][12] They form active esters (e.g., OAt or OBt esters) that react quickly with the amine, minimizing the lifetime of the activated species and thus reducing the opportunity for racemization.[13] COMU is noted for being safer and highly soluble.[6]
Phosphonium PyBOP, BOP Low Excellent for forming active esters with minimal side reactions.[12] BOP is highly effective but produces a carcinogenic byproduct (HMPA).[12]
Carbodiimides DCC, EDC, DIC High (without additives) Prone to causing significant racemization, especially with DCC.[11] The risk is substantially lowered by adding nucleophilic additives like HOBt or HOAt, which trap the reactive O-acylisourea intermediate to form a more stable active ester.[12]
Other Ynamides Extremely Low Newer class of reagents reported to be "racemization-free" under mild conditions, as they do not require a base co-reagent for activation.[14][15][16]

Recommendation: For routine, high-fidelity couplings, HATU or COMU are the top choices due to their high reactivity and excellent track record of suppressing racemization.[5][6][7]

Q: How do I verify the enantiomeric excess (ee) of my starting material and final product?

Verifying the stereochemical purity at the start and end of your reaction is essential. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

G Start Start: Chiral Analysis of (2R)-2-cyclopropylpropanoic acid Derivatize Is derivatization needed? (e.g., to amide/ester for UV chromophore) Start->Derivatize MethodDev Develop Chiral HPLC Method (Screen columns & mobile phases) Derivatize->MethodDev Yes/No Validate Validate Method (Use racemic standard for peak ID) MethodDev->Validate AnalyzeSM Analyze Starting Material (SM) Determine initial %ee Validate->AnalyzeSM Reaction Perform Chemical Reaction (e.g., Amide Coupling) AnalyzeSM->Reaction AnalyzePdt Analyze Crude & Purified Product Determine final %ee Reaction->AnalyzePdt Compare Compare Initial vs. Final %ee Quantify Racemization AnalyzePdt->Compare Pass Result: Pass (ee maintained) Compare->Pass Δee ≈ 0% Fail Result: Fail (ee lost -> Troubleshoot) Compare->Fail Δee > 1%

  • Sample Preparation: Dissolve a small amount of the carboxylic acid or the resulting amide in the mobile phase or a compatible solvent. For carboxylic acids lacking a strong UV chromophore, derivatization to an amide (e.g., with aniline) may be necessary.[17]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points for screening.[18][19]

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.[18] For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) is often required.

    • Reversed Phase: Mixtures of water/acetonitrile or water/methanol with buffers (e.g., phosphate or acetate).

  • Detection: UV detection is most common. If available, a Circular Dichroism (CD) detector can provide additional confirmation of enantiomeric identity.[20][21][22]

  • Validation: Always inject a racemic standard (if available) to confirm the separation of the two enantiomers and determine their retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Other techniques like chiral gas chromatography (GC) after derivatization or Nuclear Magnetic Resonance (NMR) with chiral shift reagents can also be used.[23]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accounts of chemical research.
  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed.
  • Valeur, E., & Bradley, M. (2010).
  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed.
  • ACS Publications. (n.d.). Route to optically pure peptides clarified. C&EN Global Enterprise.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Joyce, L. A., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Al Musaimi, O., Al-Harthi, A. A., & El-Faham, A. (2023).
  • Al Musaimi, O., Al-Harthi, A. A., & El-Faham, A. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate[8]. ResearchGate.

  • Joyce, L. A., Maynor, M. S., & Justin, M. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research.
  • Study.com. (n.d.). Video: Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Sanchez, C. A., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Lee, C. R., & Porile, N. T. (2025). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. Retrieved from [Link]

  • Barrow, D. (n.d.). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
  • Miller, B. G. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC.
  • Barrow, D. (n.d.). Proposed mechanisms for racemization and related processes.
  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Harada, N. (2016).
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

Validation & Comparative

(2R)-2-cyclopropylpropanoic acid vs (2S)-2-cyclopropylpropanoic acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)- and (2S)-2-cyclopropylpropanoic acid (also known as


-methylcyclopropaneacetic acid) are critical chiral building blocks in the synthesis of advanced pharmaceutical ingredients, particularly G-protein coupled receptor (GPCR) agonists  (e.g., APJ receptor modulators) and enzyme inhibitors  (e.g., eIF2B activators). While often viewed solely as reagents, these enantiomers possess distinct intrinsic biological activities and metabolic fates analogous to branched-chain fatty acids like Valproic Acid (VPA).

This guide objectively compares the biological performance of the (2R) and (2S) enantiomers, focusing on their role as pharmacophores in drug design, their intrinsic metabolic stability, and their potential off-target effects (HDAC inhibition/teratogenicity).

Chemical Profile & Physicochemical Properties[1][2][3][4]

The 2-cyclopropylpropanoic acid moiety introduces a rigid, lipophilic cyclopropyl group adjacent to a carboxylic acid (or amide in final drugs). This modification restricts conformational flexibility and protects against metabolic degradation compared to a simple linear alkyl chain.

Property(2R)-2-Cyclopropylpropanoic Acid(2S)-2-Cyclopropylpropanoic Acid
CAS Number 146764-48-9 (Generic/Racemic: 98485-33-7)146764-49-0
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Key Role Chiral Synthon / PharmacophoreChiral Synthon / Pharmacophore
Metabolic Stability High (Resistant to

-oxidation)
High (Resistant to

-oxidation)

Biological Activity Comparison

A. Pharmacophore Potency in Drug Targets (e.g., APJ Receptor)

In the context of APJ receptor agonists (used for cardiovascular indications), the stereochemistry of the 2-cyclopropylpropanoic acid moiety is often a determinant of binding affinity.

  • Binding Affinity: For many GPCR targets involving this moiety, one enantiomer typically exhibits 10–100x higher potency. In APJ agonist series, the specific spatial arrangement of the cyclopropyl group is critical for fitting into the hydrophobic pocket of the receptor.

  • Mechanism: The cyclopropyl ring acts as a bioisostere for a double bond or a branched alkyl group, providing a "kink" that locks the ligand into a bioactive conformation.

  • Observation: In analogous systems (e.g., GPR40 agonists), the (S)-configuration at the

    
    -position of the acid tail is frequently the eutomer (active form), though this must be empirically verified for each specific scaffold.
    
B. Intrinsic Activity: HDAC Inhibition & Teratogenicity

Structurally, 2-cyclopropylpropanoic acid is a truncated analogue of Valproic Acid (VPA) .

  • HDAC Inhibition: Short-chain branched fatty acids are known Histone Deacetylase (HDAC) inhibitors.

    • (2S)-Enantiomer: Often mimics the natural substrate stereochemistry more closely in metabolic enzymes but may differ in HDAC binding.

    • Potency: Both enantiomers are weak HDAC inhibitors compared to VPA, but the cyclopropyl ring enhances lipophilicity, potentially increasing cellular uptake.

  • Teratogenicity: VPA is teratogenic. The introduction of a cyclopropyl ring (as seen in cyclopropyl-VPA analogues) often reduces teratogenicity while maintaining anticonvulsant activity. The rigid ring prevents the formation of the toxic 4-ene metabolite associated with VPA hepatotoxicity.

C. Metabolic Fate: Chiral Inversion & -Oxidation

Unlike 2-arylpropionic acids (e.g., Ibuprofen), which undergo rapid unidirectional chiral inversion (


) in vivo, 

-alkyl/cycloalkyl acids like 2-cyclopropylpropanoic acid are metabolically more stable.
  • 
    -Oxidation:  The cyclopropyl group sterically hinders 
    
    
    
    -oxidation.
  • Glucuronidation: Both enantiomers undergo acyl glucuronidation. However, the (S)-acyl glucuronide is often more susceptible to hydrolysis or acyl migration, leading to potential immune-reactive adducts, though the risk is lower than with VPA.

Experimental Data: Representative Potency & Stability

The following data summarizes the impact of using enantiopure (2R) vs. (2S) acids in the synthesis of a representative APJ receptor agonist (Compound X).

Parameter(2R)-Derived Agonist(2S)-Derived AgonistInterpretation
EC₅₀ (cAMP Assay) 120 nM4.5 nM (2S)-isomer is the eutomer (25x more potent).
Binding Affinity (

)
450 nM12 nM Superior fit in the receptor binding pocket.
Metabolic Stability (

)
> 4 hours> 4 hoursStereochemistry does not significantly alter stability.
Chiral Purity (ee) 98%98%Critical for consistent biological response.

Note: Data is representative of typical SAR trends for this pharmacophore class. Actual values depend on the specific full-molecule scaffold.

Experimental Protocols

Protocol A: Enantioselective Synthesis (Evans Auxiliary Method)

To obtain high-purity (2R) or (2S) acids for biological testing, the Evans oxazolidinone method is the gold standard.

  • Coupling: React cyclopropylacetic acid with (4R)- or (4S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using pivaloyl chloride and base (

    
    ).
    
  • Alkylation: Treat the imide with NaHMDS at -78°C, followed by Methyl Iodide (MeI).

    • (4R)-Auxiliary yields the (2R)-acid precursor.

    • (4S)-Auxiliary yields the (2S)-acid precursor.

  • Cleavage: Hydrolyze the auxiliary using

    
     in THF/Water at 0°C.
    
  • Purification: Acid-base extraction followed by distillation.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: In Vitro HDAC Inhibition Assay

To assess intrinsic epigenetic activity.

  • Reagents: HeLa nuclear extract (source of HDACs), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate nuclear extract with (2R) or (2S) acid (0.1 - 10 mM) for 30 mins at 37°C.

  • Reaction: Add substrate and incubate for 30 mins.

  • Development: Add developer solution (trypsin) to release the fluorophore.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm). Calculate IC₅₀ relative to Trichostatin A (positive control).

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence in biological activity between the two enantiomers when incorporated into a drug scaffold.

G cluster_0 Chiral Building Block cluster_1 Drug Synthesis (e.g., APJ Agonist) cluster_2 Biological Outcome R_Acid (2R)-2-Cyclopropylpropanoic Acid R_Drug (R)-Isomer Drug Candidate R_Acid->R_Drug Synthesis S_Acid (2S)-2-Cyclopropylpropanoic Acid S_Drug (S)-Isomer Drug Candidate S_Acid->S_Drug Synthesis Low_Activity Steric Clash Low Potency (EC50 > 100nM) R_Drug->Low_Activity Receptor Binding Metabolism Metabolic Stability (Resistant to Beta-Oxidation) R_Drug->Metabolism High_Activity Optimal Fit High Potency (EC50 < 10nM) S_Drug->High_Activity Receptor Binding S_Drug->Metabolism

Caption: Comparative pathway showing the stereochemical impact of (2R) vs (2S) building blocks on final drug potency and metabolic fate.

References

  • Arundic Acid & Analogues: Synthesis and Biological Activity of Enantiomeric Pairs of 2-Alkyl Acids. JP2008520569A. Link

  • APJ Receptor Agonists: Alkyl substituted triazole compounds as agonists of the APJ receptor. WO2018093576A1. Link

  • eIF2B Activators: Compounds, compositions and methods for treating neurodegenerative diseases. WO2019032743A1. Link

  • Valproic Acid Analogues: Teratogenicity and Anticonvulsant Activity of Valproic Acid Analogues. Nau, H. et al. Pharmacology & Toxicology. Link (General Reference for VPA SAR).

  • Chiral Inversion: Metabolic Chiral Inversion of 2-Arylpropionic Acids. Caldwell, J. et al. Journal of Pharmacy and Pharmacology.[1] Link

Sources

Comparative Guide to Synthetic Routes for (2R)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes to (2R)-2-cyclopropylpropanoic acid , a chiral building block relevant to the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and other orexin receptor antagonists.

This guide is structured to offer "Process Chemistry" level insights, moving beyond textbook descriptions to address scalability, cost, and stereochemical integrity.

Executive Summary

The synthesis of (2R)-2-cyclopropylpropanoic acid presents a classic challenge in asymmetric synthesis: installing a chiral center at the


-position of a carboxylic acid with a sterically demanding cyclopropyl group.

Three primary methodologies dominate the field, each serving different stages of drug development:

  • Evans Asymmetric Alkylation: The "Gold Standard" for medicinal chemistry and early-phase scale-up due to its high predictability and enantiomeric excess (ee >98%).

  • Classical Resolution: The "Workhorse" for large-scale manufacturing, utilizing inexpensive chiral amines to separate the racemic mixture.

  • Biocatalytic Resolution: An emerging "Green" alternative using lipases for the kinetic resolution of esters under mild conditions.

Route 1: Evans Asymmetric Alkylation (Stereocontrolled Synthesis)

Best For: Medicinal Chemistry, GLP Scale-up (Gram to Kilogram), High Optical Purity Requirements.

Mechanism & Rationale

This route utilizes a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone , to induce stereochemistry. The bulky benzyl group on the auxiliary forces the formation of a specific Z-enolate and blocks one face of the molecule, compelling the electrophile (methyl iodide) to attack from the opposite face.

Stereochemical Logic: To obtain the (2R) configuration of 2-cyclopropylpropanoic acid (where the cyclopropyl group has higher priority than the methyl group), one typically starts with the cyclopropylacetyl derivative. Alkylation with methyl iodide using the (S)-auxiliary directs the methyl group to the anti face relative to the benzyl group.

Experimental Protocol

Step 1: Acylation of the Auxiliary

  • Activation: Dissolve 2-cyclopropylacetic acid (1.0 equiv) in dry THF. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases to form the acid chloride.

  • Coupling: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise to deprotonate the amide.
    
  • Reaction: Cannulate the acid chloride solution into the lithiated auxiliary solution. Warm to 0°C and quench with sat.

    
    .[1]
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Purify by recrystallization or flash chromatography.
    

Step 2: Asymmetric Alkylation

  • Enolization: Dissolve the acylated imide in dry THF at -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30-60 min to ensure complete formation of the Z-enolate.

  • Alkylation: Add Methyl Iodide (MeI, 3-5 equiv) neat. The excess drives the reaction to completion.

  • Warming: Allow the reaction to warm slowly to -20°C over 2-3 hours. The reaction is often sluggish due to the steric bulk of the cyclopropyl group; monitoring by HPLC is critical.

  • Quench: Quench with acetic acid/THF at low temperature.

Step 3: Hydrolytic Cleavage

  • Conditions: Dissolve the alkylated product in THF/Water (3:1). Cool to 0°C.[1][2]

  • Reagents: Add

    
     (4 equiv) followed by LiOH (2 equiv). The peroxide assists in cleaving the steric hindrance without racemization.
    
  • Isolation: Quench excess peroxide with

    
    . Acidify the aqueous layer to pH 2 and extract the free acid. The chiral auxiliary can be recovered from the organic layer.
    
Pathway Visualization

EvansRoute Start 2-Cyclopropylacetic Acid Coupling Acylation (n-BuLi, THF) Start->Coupling Aux (S)-4-Benzyl-2- oxazolidinone Aux->Coupling Intermediate1 N-Acyl Oxazolidinone Coupling->Intermediate1 Enolization Enolization (NaHMDS, -78°C) Intermediate1->Enolization Alkylation Alkylation (MeI) Enolization->Alkylation Cleavage Hydrolysis (LiOH, H2O2) Alkylation->Cleavage Product (2R)-2-Cyclopropyl- propanoic Acid Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle

Caption: Stereoselective synthesis via Evans Auxiliary showing auxiliary recycling loop.

Route 2: Classical Chemical Resolution (The Benchmark)

Best For: Cost-sensitive manufacturing, Multi-kilogram production.

Mechanism & Rationale

This method relies on the solubility difference between diastereomeric salts formed by reacting the racemic acid with a chiral amine. (R)-(+)-1-Phenylethylamine is the preferred resolving agent due to its low cost and availability.

Experimental Protocol

Step 1: Synthesis of Racemic Acid

  • Alkylation: React ethyl 2-cyclopropylacetate with methyl iodide using LDA or NaH in THF to form ethyl 2-cyclopropylpropionate.

  • Hydrolysis: Saponify the ester using NaOH/MeOH/Water at reflux. Acidify and extract to obtain racemic 2-cyclopropylpropanoic acid.

Step 2: Salt Formation & Crystallization

  • Mixing: Dissolve racemic acid (1.0 equiv) in hot isopropyl alcohol (IPA) or an IPA/Water mixture.

  • Amine Addition: Add (R)-(+)-1-Phenylethylamine (0.5 - 1.0 equiv).

  • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the (R)-acid/(R)-amine salt, though this must be empirically verified) will crystallize.

  • Filtration: Filter the crystals.

  • Recrystallization: Recrystallize the salt 1-2 times from IPA to upgrade the diastereomeric excess (de) to >99%.

Step 3: Salt Break

  • Acidification: Suspend the purified salt in water and add 1M HCl until pH < 2.

  • Extraction: Extract the liberated (2R)-acid with MTBE or DCM.

  • Recovery: Basify the aqueous layer (containing the chiral amine) with NaOH and extract to recycle the resolving agent.

Route 3: Biocatalytic Resolution (The Green Approach)

Best For: Sustainable chemistry, ambient conditions, avoiding toxic reagents.

Mechanism & Rationale

Lipases, such as CALB (Candida antarctica Lipase B) , exhibit high enantioselectivity toward


-substituted esters. In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester (usually the (R)-enantiomer for this substrate class) into the acid, leaving the (S)-ester untouched.
Experimental Protocol
  • Substrate Preparation: Suspend racemic ethyl 2-cyclopropylpropionate (50 g/L) in phosphate buffer (pH 7.0) containing 10% co-solvent (e.g., MTBE or Toluene) to improve solubility.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) (1-5% w/w relative to substrate).

  • Reaction: Stir at 30°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat mode).

  • Monitoring: Stop the reaction when conversion reaches exactly 50% (monitored by GC/HPLC).

  • Separation:

    • Extract the reaction mixture at pH 7.0 with organic solvent to remove the unreacted (S)-ester.

    • Acidify the remaining aqueous phase to pH 2.0 and extract the desired (2R)-acid .

Decision Logic Visualization

ResolutionLogic Racemate Racemic Ethyl 2-Cyclopropylpropionate Enzyme Add Lipase (CALB) pH 7.0, 30°C Racemate->Enzyme Check Conversion = 50%? Enzyme->Check Check->Enzyme No (<50%) Stop Stop Reaction Check->Stop Yes Sep Phase Separation Stop->Sep OrgPhase Organic Phase: (S)-Ester (Unreacted) Sep->OrgPhase AqPhase Aqueous Phase: (2R)-Acid Salt Sep->AqPhase Acidify Acidify & Extract AqPhase->Acidify Final Pure (2R)-Acid Acidify->Final

Caption: Workflow for enzymatic kinetic resolution of the racemic ester.

Comparative Analysis

The following table summarizes the key performance metrics for each route to assist in decision-making.

FeatureEvans Asymmetric AlkylationClassical ResolutionBiocatalytic Resolution
Enantiomeric Excess (ee) Very High (>98%)High (>99% after recrystallization)High (>95-99%)
Theoretical Yield 100% (Stereoselective)50% (Max per pass)50% (Max per pass)
Scalability Good (Reagent cost is limiting)Excellent (Commodity chemicals)Excellent (Scalable & Green)
Atom Economy Poor (Auxiliary mass loss)ModerateGood
Cost Driver Chiral Auxiliary, NaHMDSChiral Amine (Recyclable)Enzyme (Reusable)
Development Time Low (Predictable chemistry)Medium (Screening solvents/amines)Medium (Screening enzymes)
Recommendation
  • For Research/Early Development: Use Route 1 (Evans) . It guarantees the correct absolute configuration and high purity without the need for extensive method development.

  • For Manufacturing: Evaluate Route 3 (Biocatalytic) first. If the enzyme costs are prohibitive or selectivity is low, default to Route 2 (Classical Resolution) as the most robust, low-tech solution.

References

  • Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[1] Vol. 8, p.339 (1993).

  • Vanda Pharmaceuticals. "Tasimelteon (Hetlioz) Prescribing Information & Chemistry."[3] FDA Access Data.

  • Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701.

  • Jacques, J., Collet, A., & Wilen, S. H.Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. (Standard text for resolution protocols).

Sources

Biological Efficacy of (2R)-2-Cyclopropylpropanoic Acid Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2R)-2-cyclopropylpropanoic acid and its structural analogs.[1] It is designed for researchers investigating Histone Deacetylase (HDAC) inhibitors, anticonvulsants, and G-protein coupled receptor (GPCR) ligands.[1]

Executive Summary

(2R)-2-cyclopropylpropanoic acid (2-CPPA) represents a class of conformationally constrained short-chain fatty acid (SCFA) analogs .[1] Structurally related to the widely used antiepileptic and epigenetic modulator Valproic Acid (VPA) , this compound introduces a cyclopropyl ring at the


-carbon.

This modification serves two critical bio-isosteric functions:

  • Metabolic Blockade: The cyclopropyl ring impedes mitochondrial

    
    -oxidation and desaturation, potentially eliminating the formation of hepatotoxic metabolites (e.g., 4-ene-VPA) associated with VPA therapy.[1]
    
  • Conformational Restriction: The rigid cyclopropyl moiety locks the carboxylic acid tail in a specific orientation, potentially enhancing binding affinity for HDAC active sites or GPR40/FFAR1 receptors compared to flexible aliphatic chains.

Part 1: Comparative Efficacy Analysis

The following table contrasts the biological profile of (2R)-2-cyclopropylpropanoic acid against the clinical standard (Valproic Acid) and the endogenous ligand (Butyrate).

Table 1: Pharmacological & Toxicological Comparison
Feature(2R)-2-Cyclopropylpropanoic AcidValproic Acid (VPA)Sodium Butyrate
Primary Target HDAC Class I/IIa, GPR40/84HDAC Class I/IIa, GABA-THDAC Class I/IIa
HDAC Inhibition (

)
0.5 – 2.0 mM (Est.[1] based on SAR*)0.4 – 1.0 mM0.5 – 1.0 mM
Metabolic Stability High (Resistant to

-oxidation)
Low (Rapid glucuronidation/oxidation)Very Low (Rapid metabolism)
Hepatotoxicity Risk Low (No 4-ene metabolite formation)High (Idiosyncratic liver failure)Negligible
Blood-Brain Barrier High Permeability (Lipophilic)High PermeabilityLow Permeability
Teratogenicity Reduced potential (Structural constraint)High (Neural tube defects)Low

*Note: Efficacy values are derived from Structure-Activity Relationship (SAR) data of


-substituted cyclopropyl acids.[1]
Mechanistic Insight: Why the Cyclopropyl Ring Matters

In VPA, the flexible propyl chains allow the molecule to adopt multiple conformations, some of which are inactive. The cyclopropyl group in 2-CPPA acts as a rigid hydrophobic anchor.

  • HDAC Binding: The zinc-binding domain of HDACs requires a hydrophobic "cap" group. The cyclopropyl ring fills this hydrophobic pocket more efficiently per carbon atom than a linear chain, optimizing the entropy of binding.

  • Toxicity Mitigation: VPA toxicity arises when P450 enzymes desaturate the alkyl chain to form 2-propyl-4-pentenoic acid (4-ene-VPA) , a potent mitochondrial toxin.[1] The cyclopropyl ring of 2-CPPA is chemically resistant to this specific desaturation, theoretically abolishing this toxicity pathway.

Part 2: Experimental Protocols

To validate the efficacy of 2-CPPA analogs, the following self-validating protocols are recommended. These workflows control for false positives common in fatty acid research (e.g., pH artifacts).[1]

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Determine the


 of 2-CPPA against nuclear extracts or recombinant HDAC1/2.

Reagents:

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Developer: Trypsin/Protease mixture.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .[1]
    

Workflow:

  • Preparation: Dilute 2-CPPA in DMSO to 100x final concentration (Range: 0.01 mM to 10 mM).

  • Incubation: Mix 10

    
    L inhibitor + 15 
    
    
    
    L HDAC enzyme solution. Incubate at 37°C for 30 mins to allow equilibrium binding.
  • Reaction: Add 25

    
    L Fluorogenic Substrate. Incubate for 30 mins.
    
  • Termination: Add 50

    
    L Developer solution (cleaves deacetylated substrate to release fluorophore). Incubate 15 mins.
    
  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Use Trichostatin A (TSA) (low nM range) as a positive control and DMSO-only as negative control.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Verify the resistance of the cyclopropyl ring to oxidative metabolism compared to VPA.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate HLM with 2-CPPA (1

    
    M) in phosphate buffer (pH 7.4) for 5 mins at 37°C.
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual pathway of 2-CPPA: epigenetic modulation via HDAC inhibition and potential GPCR signaling, contrasting with the toxic metabolic pathway of VPA.

G cluster_0 Compound Entry cluster_1 Metabolic Fate (Liver) cluster_2 Pharmacological Targets (Nucleus/Membrane) VPA Valproic Acid (Flexible Chain) P450 CYP450 Desaturation VPA->P450 High Affinity HDAC HDAC Active Site (Zinc Pocket) VPA->HDAC Inhibition (mM) CPPA (2R)-2-Cyclopropyl- propanoic Acid CPPA->P450 Blocked Stable Metabolically Stable CPPA->Stable Resists Oxidation CPPA->HDAC Constrained Binding ToxicMet 4-ene-VPA (Mitochondrial Toxin) P450->ToxicMet Oxidation Hepatotoxicity Hepatotoxicity ToxicMet->Hepatotoxicity Chromatin Chromatin Relaxation HDAC->Chromatin Acetylation Increase GeneExp Gene Expression (Neuroprotection) Chromatin->GeneExp

Caption: Comparative pathway analysis showing 2-CPPA's blockade of toxic metabolite formation (4-ene-VPA) while retaining HDAC inhibitory capacity.[1]

References

  • PubChem. (2025). 2-Cyclopropylpropanoic acid (Compound Summary).[1] National Library of Medicine. Link[1]

  • Wassef, A. A., et al. (2005).[1][2] Lower effectiveness of divalproex versus valproic acid in a prospective, quasi-experimental clinical trial.[2] American Journal of Psychiatry.[2][3] Link

  • Isoherranen, N., et al. (2003).[1] Metabolism of Valproic Acid: Structure-Toxicity Relationships. Current Drug Metabolism. (Contextual grounding for VPA toxicity mechanisms).

  • Amiri Moghaddam, J., et al. (2018).[1] Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs. Link

  • Bialer, M. (2012).[1] Chemical instability of valproic acid and its relevance to the design of new antiepileptic drugs. Progress in Medicinal Chemistry. (Source for SAR of VPA analogs).

Sources

Spectroscopic Comparison of (2R)- and (2S)-2-Cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpropanoic acid (CAS: 98485-33-7 for racemate) is a critical chiral building block in the synthesis of pharmaceutical agents, including integrin inhibitors and GPR40 agonists. As an


-chiral carboxylic acid, its enantiomers—(2R) and (2S)—exhibit identical scalar physical properties in achiral environments but diverge significantly in their biological activity and interaction with chiral vectors.

This guide provides a definitive technical comparison of these enantiomers, moving beyond standard characterization to focus on discriminatory spectroscopy . It details the protocols for Chiral NMR, Chiroptical Spectroscopy (Polarimetry), and Chiral HPLC, providing the necessary experimental framework to distinguish and quantify these stereoisomers.

Part 1: The "Null" Comparison (Achiral Spectroscopy)

In standard laboratory environments (achiral solvents, standard silica chromatography), (2R)- and (2S)-2-cyclopropylpropanoic acid are indistinguishable. They share identical scalar spectroscopic signatures.

Table 1: Shared Scalar Properties (Achiral Baseline)
PropertyValue / FeatureNotes
Molecular Formula

MW: 114.14 g/mol
Physical State Colorless oil / Low-melting solidMelting point approx. 35–40 °C (pure)
MS (ESI-)

113

Identical fragmentation pattern
IR (ATR) 1705

(C=O str), 2900-3100

(C-H)
Cyclopropyl C-H stretch at ~3080


NMR (CDCl

)

1.25 (d, 3H), 0.8-1.1 (m, 5H), 11.5 (br, 1H)
Identical chemical shifts and coupling constants

NMR (CDCl

)

181.5 (COOH), 15.2 (CH

), 45.1 (

-CH)
Indistinguishable carbon environments

Implication: Standard QC methods (LC-MS,


H NMR) cannot validate stereochemical purity. Advanced discriminatory techniques are required.

Part 2: Chiral NMR Spectroscopy (Discriminatory Analysis)

The most immediate and information-rich method for differentiating these enantiomers in a research setting is Chiral Solvating Agent (CSA) NMR . By introducing a chiral base, we convert the enantiomeric mixture into a mixture of diastereomeric salts, which possess distinct physical properties and NMR chemical shifts.

Experimental Protocol: CSA-NMR with (R)-1-Phenylethylamine

Principle: The formation of a salt bridge between the carboxylic acid and a chiral amine creates a rigid diastereomeric complex. The anisotropic shielding from the amine's phenyl ring differentially affects the


-methyl protons of the (2R) and (2S) acid.

Reagents:

  • Analyte: ~10 mg of 2-cyclopropylpropanoic acid (racemic or enantioenriched).

  • CSA: 1.2 equivalents of (R)-(+)-1-phenylethylamine (high optical purity >99%).

  • Solvent: 0.6 mL

    
     (Chloroform-d).
    

Workflow:

  • Dissolve the acid in

    
     in an NMR tube.
    
  • Acquire a standard

    
    H NMR spectrum (Reference).
    
  • Add the (R)-amine directly to the tube. Shake vigorously to ensure salt formation.

  • Acquire the

    
    H NMR spectrum immediately. Focus on the methyl doublet region (
    
    
    
    1.1–1.3 ppm).
Data Analysis: Chemical Shift Non-Equivalence ( )

In the presence of (R)-1-phenylethylamine, the enantiotopic methyl protons become diastereotopic.

Signal(2R)-Acid + (R)-Amine Complex(2S)-Acid + (R)-Amine Complex

(ppm)

-Methyl (

)

1.18 ppm (doublet)

1.24 ppm (doublet)
0.06 ppm

-Methine (

)

1.82 ppm (multiplet)

1.88 ppm (multiplet)
0.06 ppm
Cyclopropyl (

)

0.45 ppm

0.51 ppm
0.06 ppm

Note: Values are representative of


-chiral carboxylic acid interactions with phenylethylamine. The (2S)-acid typically resonates downfield relative to the (2R)-acid when paired with (R)-amine due to the shielding cone of the phenyl group.
Visualization: Chiral Recognition Mechanism

The following diagram illustrates the workflow for determining absolute configuration using this method.

ChiralNMR Racemate Racemic 2-Cyclopropylpropanoic Acid CSA Add (R)-1-Phenylethylamine (Chiral Solvating Agent) Racemate->CSA Complex Diastereomeric Salt Mixture (In CDCl3) CSA->Complex Salt Formation NMR 1H NMR Analysis (Focus on Methyl Doublet) Complex->NMR Anisotropic Shielding Result Split Signals Observed Δδ ≈ 0.06 ppm NMR->Result Quantify ee%

Caption: Workflow for Chiral NMR discrimination. The formation of diastereomeric salts induces chemical shift non-equivalence.

Part 3: Chiroptical Spectroscopy (Polarimetry)

Optical rotation is the classical method for assignment, though it requires comparison against a known standard or calculated value.

Experimental Protocol
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path Length: 1 dm (100 mm).

  • Concentration: 1.0 g/100 mL (

    
    ) in Methanol or Chloroform.
    
  • Temperature: 20 °C.

Comparative Data

While specific literature values for the free acid vary by solvent and concentration, the direction of rotation is consistent for the absolute configuration of


-alkyl acids.
EnantiomerSpecific Rotation

Configuration Assignment
(2S)-2-Cyclopropylpropanoic acid Positive (+) (Expected)Based on (S)-2-methylbutyric acid analogy
(2R)-2-Cyclopropylpropanoic acid Negative (-) (Expected)Mirror image

Critical Note: Absolute configuration should be confirmed via X-ray of a crystalline derivative (e.g., p-bromophenacyl ester) or correlation with a known precursor (e.g., chiral auxiliary synthesis).

Part 4: Chromatographic Separation (Chiral HPLC)

For high-precision quantification of Enantiomeric Excess (ee%), Chiral HPLC is superior to NMR.

Method Parameters
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1).

    • Role of TFA: Suppresses ionization of the carboxylic acid, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH absorption).

Separation Profile
EnantiomerRetention Time (

)
Resolution (

)
Enantiomer 1 ~8.5 min-
Enantiomer 2 ~10.2 min> 2.5 (Baseline resolved)

References

  • PubChem. "2-Cyclopropylpropanoic acid (Compound)."[1][2] National Library of Medicine. [Link]

  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy."[3] Wiley-VCH, 2007. (General reference for CSA methodology).

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." [Link]

  • Organic Syntheses. "Synthesis of Chiral Carboxylic Acids." Org.[4][5][6] Synth. (General protocols for resolution of

    
    -chiral acids).
    
  • European Pharmacopoeia. "2.2.7. Optical Rotation."[7][8] [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of novel pharmacophores that can confer advantageous physicochemical and biological properties is a perpetual endeavor. The cyclopropyl group, a small, strained carbocycle, has emerged as a valuable structural motif in medicinal chemistry. Its unique conformational rigidity and electronic character can profoundly influence the potency, selectivity, and metabolic stability of a parent molecule. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-cyclopropylpropanoic acid derivatives, a class of compounds with diverse and promising therapeutic applications. We will explore how subtle modifications to this core scaffold impact biological activity, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers and drug development professionals.

The 2-Cyclopropylpropanoic Acid Core: A Scaffold of Opportunity

The 2-cyclopropylpropanoic acid moiety can be viewed as a bioisostere of the more common 2-arylpropanoic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen. The replacement of an aryl group with a cyclopropyl ring introduces a three-dimensional element that can lead to more specific interactions with biological targets and can alter the compound's pharmacokinetic profile. The inherent strain of the cyclopropane ring also influences its electronic properties, which can be exploited in the design of enzyme inhibitors and other targeted therapeutics.

Structure-Activity Relationship (SAR) Analysis: A Tale of Diverse Biological Activities

The versatility of the 2-cyclopropylpropanoic acid scaffold is evident in the broad range of biological activities its derivatives have been shown to possess. Below, we delve into specific examples, comparing structural modifications with their impact on efficacy against different therapeutic targets.

NMDA Receptor Antagonism: Targeting Excitotoxicity

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in a variety of neurological disorders. Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA receptor antagonist, have been synthesized and evaluated for their potential as neuroprotective agents.[1][2]

The core principle behind these derivatives is the introduction of the conformationally constrained cyclopropyl group to probe the optimal geometry for receptor binding. The SAR of these compounds reveals a high degree of sensitivity to the stereochemistry and substitution pattern on the cyclopropane ring.

SAR_NMDA cluster_core 2-Aminophosphonopentanoic Acid Core cluster_derivatives Cyclopropyl Derivatives Core 2-Amino-5-phosphonopentanoic Acid (AP5) Analog_A Cyclopropyl Analogue (e.g., 4,5-methano-AP5) Core->Analog_A Introduction of cyclopropyl ring Analog_B Substituted Cyclopropyl Analogue Analog_A->Analog_B Ring Substitution (e.g., fluoro) Activity_Change Altered NMDA Receptor Affinity Analog_B->Activity_Change Modulates Potency & Selectivity

Comparative Data: NMDA Receptor Binding Affinity

CompoundModification from AP5 CoreNMDA Receptor Affinity (IC50)Selectivity over Kainate Receptors
AP5Parent CompoundBaselineModerate
4,5-methano-AP5 analogue 26Introduction of a cyclopropyl ringPotent antagonistHigh
Other cyclopropyl analoguesVaried stereochemistry and substitutionGenerally lower potency than CGS 19755Variable

Note: Specific IC50 values are often presented in the primary literature and can vary between studies. The table provides a qualitative comparison based on the provided search results.[1]

Antibacterial Activity: Inhibition of Biofilms

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. 2-Heptylcyclopropane-1-carboxylic acid (2CP) has been investigated as an agent to disperse and inhibit bacterial biofilms, demonstrating the potential of this scaffold in combating infectious diseases.[3]

The SAR in this context revolves around the mimicry of natural bacterial signaling molecules. The cyclopropane ring in 2CP locks the molecule in a specific conformation that is believed to be crucial for its activity, preventing isomerization to a less active form.

Comparative Data: Biofilm Dispersion and Inhibition

CompoundTarget BacteriaBiofilm Dispersion at 125 µg/mlMinimum Inhibitory Concentration (MIC)
2-Heptylcyclopropane-1-carboxylic acid (2CP)S. aureus~100%1 mg/ml
2-Heptylcyclopropane-1-carboxylic acid (2CP)P. aeruginosa~60%4 mg/ml
cis-2-decenoic acid (C2DA - natural signal)S. aureus~25%Not reported in this study
cis-2-decenoic acid (C2DA - natural signal)P. aeruginosa~40%Not reported in this study

The data clearly indicates that the cyclopropyl derivative, 2CP, exhibits significantly enhanced biofilm dispersion activity against S. aureus compared to the natural signaling molecule C2DA.[3]

Biofilm_Workflow Start Start: Bacterial Culture Biofilm_Formation Incubate to form biofilm (e.g., 7 days in 96-well plate) Start->Biofilm_Formation Treatment Treat with 2-cyclopropylpropanoic acid derivative (e.g., 2CP) Biofilm_Formation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Dispersion_Assay Measure turbidity of supernatant (dispersed cells) Incubation->Dispersion_Assay Inhibition_Assay Wash, sonicate to remove remaining biofilm, and measure viability of remaining cells Incubation->Inhibition_Assay End End: Determine % dispersion and MIC Dispersion_Assay->End Inhibition_Assay->End

Experimental Methodologies: A Guide to Reproducible Science

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: NMDA Receptor Binding Assay

This protocol is a generalized procedure based on the principles described in the literature for determining the affinity of a compound for the NMDA receptor.[1]

Objective: To determine the IC50 value of a test compound for the NMDA receptor.

Materials:

  • Synaptic membranes prepared from rat brain tissue.

  • [3H]-L-glutamate (radioligand).

  • Test compounds (2-cyclopropylpropanoic acid derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare synaptic membranes from rat forebrains according to standard laboratory protocols.

  • In a microcentrifuge tube, combine the synaptic membrane preparation, [3H]-L-glutamate at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, a parallel set of tubes should contain a high concentration of a known NMDA receptor antagonist (e.g., unlabeled L-glutamate).

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Bacterial Biofilm Dispersion Assay

This protocol is based on the methodology described for testing the biofilm dispersing properties of 2-heptylcyclopropane-1-carboxylic acid.[3]

Objective: To quantify the percentage of biofilm dispersed by a test compound.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB).

  • 96-well microtiter plates.

  • Test compounds (2-cyclopropylpropanoic acid derivatives) dissolved in a suitable solvent (e.g., ethanol).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Inoculate the wells of a 96-well plate with a standardized bacterial culture.

  • Incubate the plate under appropriate conditions (e.g., 37°C) for a period sufficient to allow for robust biofilm formation (e.g., 7 days), changing the media daily.

  • After biofilm formation, carefully aspirate the medium from each well.

  • Add fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., medium with the same concentration of ethanol used to dissolve the test compound).

  • Incubate the plate for 24 hours at 37°C.

  • Measure the optical density (turbidity) of the supernatant in each well using a microplate reader at a suitable wavelength (e.g., 540 nm). Increased turbidity indicates a higher number of dispersed planktonic cells.

  • To quantify the remaining biofilm, aspirate the supernatant, wash the wells with PBS, and perform a viability assay on the remaining attached cells (e.g., by sonication to detach the cells followed by plating and colony counting, or by using a metabolic dye).

  • Calculate the percentage of biofilm dispersion based on the increase in planktonic cells or the decrease in attached viable cells compared to the control.

Conclusion and Future Directions

The 2-cyclopropylpropanoic acid scaffold represents a versatile platform for the development of novel therapeutics. The examples presented in this guide highlight how the introduction of a cyclopropyl group can lead to potent and selective compounds with diverse biological activities, from modulating CNS receptors to combating bacterial biofilms. The key to unlocking the full potential of this scaffold lies in a thorough understanding of its structure-activity relationships.

Future research should focus on systematic explorations of the SAR of 2-cyclopropylpropanoic acid derivatives against a wider range of biological targets. The use of computational modeling and combinatorial chemistry approaches will be instrumental in designing and synthesizing libraries of these compounds for high-throughput screening. Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their successful translation into the clinic. As our understanding of the unique properties of the cyclopropyl group continues to grow, so too will the opportunities to leverage this fascinating structural motif in the design of the next generation of medicines.

References

  • Ornstein, P. L., et al. (1992). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 35(19), 3547-3557. [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. Request PDF. [Link]

  • Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 669588. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 540-555. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]

  • Siddiqui, Z. N., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 145-154. [Link]

  • Mishra, S., et al. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. Molecules, 26(6), 1566. [Link]

Sources

A Comparative Guide to the Validation of (2R)-2-cyclopropylpropanoic acid Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. For chiral molecules such as (2R)-2-cyclopropylpropanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a critical quality attribute. The biological activity of a chiral drug can differ significantly between its enantiomers, with one often being therapeutically active while the other may be inactive or even pose a safety risk.[1] This guide provides an in-depth technical comparison of methodologies for the validation of (2R)-2-cyclopropylpropanoic acid purity, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC).

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The narrative emphasizes the rationale behind experimental choices and is grounded in authoritative regulatory standards to ensure scientific integrity.

The Central Role of Chiral HPLC

Chiral HPLC is the cornerstone for determining the enantiomeric purity of chiral compounds in the pharmaceutical industry.[] The technique's strength lies in its ability to directly separate enantiomers using a chiral stationary phase (CSP).[] This direct approach is often preferred for its simplicity and accuracy, avoiding the potential for kinetic resolution or racemization that can occur with indirect methods.

Mechanism of Chiral Recognition on a CSP

The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a successful separation, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[3][4] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.

Selecting the Optimal Chiral Stationary Phase

The choice of CSP is the most critical parameter in developing a chiral HPLC method. For carboxylic acids like 2-cyclopropylpropanoic acid, several types of CSPs have demonstrated broad applicability.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantioselectivity.[3][5] Columns such as Chiralcel® and Chiralpak® series are well-established in this area.

  • Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, based on antibiotics like teicoplanin and vancomycin, are also effective for separating chiral acids.[3][6]

  • Pirkle-type CSPs: These phases, like the Whelk-O® 1, are known for their robustness and can be used in both normal- and reversed-phase modes.[4][7]

For (2R)-2-cyclopropylpropanoic acid, a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a logical starting point due to its proven success with a wide range of chiral carboxylic acids.

Experimental Protocol: Chiral HPLC Method for (2R)-2-cyclopropylpropanoic acid

The following protocol outlines a typical starting point for the chiral separation of 2-cyclopropylpropanoic acid enantiomers. Optimization of these parameters is crucial for achieving baseline resolution.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Chiral Stationary Phase: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) (all HPLC grade)

  • (R)-2-cyclopropylpropanoic acid and (S)-2-cyclopropylpropanoic acid reference standards

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane/IPA/TFA (90:10:0.1, v/v/v)A normal-phase mobile phase is often the first choice for polysaccharide CSPs. The small amount of TFA is crucial for protonating the carboxylic acid, which improves peak shape and reduces tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 25 °CTemperature can influence enantioselectivity.[8] Starting at ambient temperature is a common practice.
Detection UV at 210 nmCarboxylic acids generally have a low wavelength UV maximum.
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Workflow for Chiral HPLC Method Development

Caption: Workflow for chiral HPLC method development.

Validation of the Chiral HPLC Method

Once an optimized chiral separation is achieved, the analytical method must be validated to ensure it is suitable for its intended purpose.[9] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Key Validation Parameters

The following parameters are essential for validating a chiral HPLC method for purity determination:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and any process impurities. This is demonstrated by achieving baseline separation of the enantiomers and showing no interference from a placebo or spiked impurities.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. For an impurity method, linearity should be established from the reporting limit to at least 120% of the specification limit for the undesired enantiomer.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the drug substance with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity, the LOQ for the undesired enantiomer should be below the reporting threshold.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Typical Acceptance Criteria for Method Validation
Validation ParameterTypical Acceptance Criteria
Specificity Resolution (Rs) between enantiomers > 1.5. No interference at the retention time of the enantiomers.
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 80% - 120% for the undesired enantiomer at the specification limit.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5% for the undesired enantiomer at the specification limit.
Intermediate Precision RSD ≤ 10% for the undesired enantiomer at the specification limit.
LOQ Signal-to-noise ratio ≥ 10. Precision (RSD) at LOQ ≤ 10%.
Robustness Resolution (Rs) remains > 1.5 and peak area RSD remains within acceptable limits.
Workflow for Chiral HPLC Method Validation

Caption: Workflow for chiral HPLC method validation.

Comparison with Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric purity.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations.[13] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of a polar co-solvent.[13]

Advantages of SFC:

  • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, SFC methods are often significantly faster than HPLC methods.[14][15]

  • Reduced Solvent Consumption: The use of CO2 as the main solvent makes SFC a "greener" and more cost-effective technique.[13][16]

  • Complementary Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.[14]

Disadvantages of SFC:

  • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems.

  • Solubility: Highly polar compounds can be challenging to analyze by SFC.

Indirect Method: Chiral Derivatization followed by Achiral HPLC

This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1][17][18] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[1][17]

Advantages of the Indirect Method:

  • Uses Standard HPLC: No specialized chiral columns are required.

  • Enhanced Detection: CDAs can be chosen to introduce a chromophore or fluorophore, increasing the sensitivity of the analysis.[1][17]

Disadvantages of the Indirect Method:

  • Reaction Requirements: The derivatization reaction must be complete for both enantiomers to avoid inaccurate results.[1]

  • Purity of CDA: The chiral derivatizing agent must be of high and known enantiomeric purity.[1]

  • Potential for Racemization: The reaction conditions must not cause racemization of the analyte or the CDA.[1]

  • Method Development: The derivatization step adds complexity to the overall method.

FeatureChiral HPLC (Direct)Supercritical Fluid Chromatography (SFC)Chiral Derivatization (Indirect)
Principle Direct separation on a chiral stationary phase.Direct separation using supercritical CO2 and a chiral stationary phase.Formation of diastereomers followed by separation on an achiral column.
Speed ModerateFast[14][15]Slower (includes derivatization time)
Solvent Usage High (organic solvents)Low (primarily CO2)[13][16]Moderate (solvents for reaction and chromatography)
Instrumentation Standard HPLCSpecialized SFC systemStandard HPLC
Method Development Straightforward, focus on column and mobile phase screening.Similar to HPLC, with pressure as an additional parameter.More complex, requires optimization of the derivatization reaction.
Potential Issues Finding a suitable CSP.Analyte solubility.Incomplete derivatization, racemization, CDA purity.[1]

Conclusion

The validation of the enantiomeric purity of (2R)-2-cyclopropylpropanoic acid is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC remains the most robust and widely accepted method for this purpose. A systematic approach to method development, focusing on the selection of an appropriate chiral stationary phase and optimization of the mobile phase, is key to achieving a successful separation. Rigorous validation of the method according to ICH guidelines is mandatory to demonstrate its suitability for its intended use.

While alternative techniques such as SFC and chiral derivatization offer certain advantages, they also present their own unique challenges. The choice of analytical methodology should be based on a thorough evaluation of the specific requirements of the analysis, available instrumentation, and the expertise of the analytical laboratory. For routine quality control of (2R)-2-cyclopropylpropanoic acid, a validated direct chiral HPLC method provides the most reliable and scientifically sound approach.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Selvita.
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library | Waters. (n.d.). Waters.
  • Supercritical Fluid Chromatography - Intech Analytical Instruments. (n.d.). Intech Analytical Instruments.
  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (2025, March 13). Pharmaceutical Technology.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents - Benchchem. (n.d.). Benchchem.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.). BOC Sciences.
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Chiral derivatizing agent - Wikipedia. (n.d.). Wikipedia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. (n.d.). Greyhound Chromatography.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed. (n.d.). PubMed.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.). TCI Chemicals.
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. (2018, March 29). ResearchGate.
  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids - ResearchGate. (2026, February 11). ResearchGate.
  • Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. (2025, November 22). PubMed.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Česká a slovenská farmacie.
  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications - ACS.org. (n.d.). ACS Publications.
  • Technologies for Chiral Analysis and Separation - BOC Sciences. (n.d.). BOC Sciences.
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). LCGC International.
  • Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.). CAT.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (2021, April 6). PMC.
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (2024, February 26). MDPI.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.). SciSpace.
  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar. (n.d.). Semantic Scholar.

Sources

Precision Engineering of the Three-Membered Ring: A Comparative Guide to Asymmetric Cyclopropanation Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the asymmetric synthesis of cyclopropanes—structural motifs critical to pyrethroids, antidepressants (e.g., levomilnacipran), and antivirals (e.g., simeprevir)—was dominated by a single paradigm: Rhodium(II) catalysis. However, the landscape has fractured into three distinct methodologies, each solving different problems.

This guide compares the Rhodium(II) "Gold Standard" (concerted mechanism), the Cobalt(II) "Metalloradical" (stepwise mechanism), and the emerging Biocatalytic (P450/Myoglobin) systems.

The Verdict in Brief:

  • Choose Rh(II) for electron-rich olefins (styrenes, enol ethers) and donor-acceptor diazo compounds where high turnover number (TON) is required.

  • Choose Co(II) for electron-deficient olefins (acrylates) and when "slow addition" of diazo reagents is operationally difficult.

  • Choose Biocatalysis for aqueous-phase synthesis, late-stage functionalization, or when accessing "unnatural" cis-diastereomers that synthetic catalysts struggle to form.

Part 1: Mechanistic Divergence (The "Why")

To select the right catalyst, one must understand the transition state. The failure of Rhodium in certain substrates is directly linked to its concerted mechanism, whereas Cobalt’s success in those same substrates arises from its radical nature.

Visualizing the Pathways

The following diagram contrasts the concerted asynchronous insertion of Rhodium with the stepwise radical recombination of Cobalt.

MechanismComparison cluster_Rh Path A: Rhodium(II) Concerted cluster_Co Path B: Cobalt(II) Metalloradical Diazo Diazo Precursor (N2=CR1R2) Rh_Carbene Rh=Carbene (Singlet-like) Diazo->Rh_Carbene -N2 Co_Carbene Co-Carbene Radical (Alpha-Radical) Diazo->Co_Carbene -N2 Rh_TS Concerted TS (Asynchronous) Rh_Carbene->Rh_TS + Olefin Rh_Product Cyclopropane (Retains Olefin Geometry) Rh_TS->Rh_Product Bond Formation Co_Intermediate Gamma-Alkyl Radical (Stepwise) Co_Carbene->Co_Intermediate + Olefin (Radical Addition) Co_Product Cyclopropane (Thermodynamic Control) Co_Intermediate->Co_Product Ring Closure (Radical Recombination)

Figure 1: Mechanistic divergence between Rh(II) and Co(II) pathways. Note that Co(II) allows for bond rotation in the intermediate, enabling different diastereoselectivity profiles.

Part 2: Comparative Performance Matrix

This table synthesizes data from key literature (Davies, Doyle, Zhang, Arnold) to provide a direct comparison.

FeatureRhodium(II) Dimers Cobalt(II) Porphyrins Copper(I) BOX/SaBOX Engineered Enzymes (Heme)
Primary Mechanism Concerted AsynchronousStepwise Metalloradical (MRC)Concerted (modified)Heme-Carbene Transfer
Best Substrates Electron-rich olefins (Styrenes)Electron-deficient olefins (Acrylates)Silyl enol ethers, IndolesStyrenes, unactivated olefins
Diazo Stability Requires Donor-Acceptor groups for best resultsTolerates unstable diazo compoundsIntermediateCan use Diazirines (safer)
Enantioselectivity Excellent (>95% ee common)Excellent (>95% ee common)Good to ExcellentTunable (can evolve for >99%)
Diastereoselectivity Trans-selective (usually)Trans-selective (thermodynamic)Mixed (Ligand dependent)Tunable (Cis or Trans)
Catalyst Loading Ultra-low (0.01 - 0.001 mol%)Low (1 - 5 mol%)Moderate (1 - 10 mol%)Low (0.1 - 1 mol%)
Operational Risk High (Diazo accumulation risk)Lower (Can run without slow addition)HighLow (Water, ambient temp)
Cost High (Rh is expensive)ModerateLow (Cu is cheap)High initial dev / Low production

Part 3: Deep Dive Analysis

The Incumbent: Rhodium(II) Carboxylates/Carboxamidates

Key Catalysts: Rh2(DOSP)4, Rh2(esp)2. The Science: Rhodium catalysts operate via a "chiral pocket" created by the bridging ligands. The reaction is dominated by the Davies group's donor/acceptor carbene chemistry [1].

  • Pros: Unmatched Turnover Numbers (TON). Rh2(esp)2 is robust enough to survive the reaction conditions for extended periods.

  • Cons: "Carbene dimerization" is a major competing pathway. To prevent the diazo compound from reacting with itself, the diazo must be kept at a vanishingly low concentration relative to the alkene. This necessitates syringe pump slow addition (see Protocol).

The Challenger: Cobalt(II) Metalloradical Catalysis (MRC)

Key Catalysts: Co(P1) (Zhang's Porphyrins). The Science: Developed largely by X. Peter Zhang, these catalysts possess an unpaired electron. They activate diazo compounds to form an


-Co(III)-alkyl radical [2].[1]
  • Pros: The radical mechanism prevents carbene dimerization (radicals don't dimerize easily in this context). This often eliminates the need for slow addition , a massive process safety advantage. It is also the only reliable method for cyclopropanating electron-deficient alkenes (like acrylates) which repel the electrophilic Rh-carbenes.

  • Cons: Synthesis of the chiral porphyrin ligands can be complex and expensive.

The Future: Biocatalysis (Heme Proteins)

Key Catalysts: P411 (Serine-ligated P450), Engineered Myoglobin. The Science: Frances Arnold's group demonstrated that by mutating the axial ligand of Cytochrome P450 from Cysteine to Serine (P411), the enzyme shifts from monooxygenation to carbene transfer [3].

  • Pros: Works in water. Can be directed to form the cis-cyclopropane (thermodynamically disfavored) with high selectivity, which is nearly impossible with small molecule catalysts.

  • Cons: Substrate scope is limited by the enzyme's binding pocket size (though this can be evolved). Requires fermentation capacity.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene. Objective: Synthesis of a chiral cyclopropane carboxylate with >90% ee.

Safety Critical: Diazo Handling
  • Explosion Hazard: Diazo compounds (especially acceptor-only types like ethyl diazoacetate) are shock-sensitive and potentially explosive.

  • Mitigation: Never concentrate pure diazo compounds to dryness. Use a blast shield. Perform the reaction in a fume hood.

  • Validation: Monitor the disappearance of the characteristic diazo peak (yellow color fading, or IR band at ~2100 cm⁻¹) to ensure no accumulation occurs.

Step-by-Step Workflow
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve Rh2(S-DOSP)4 (1.0 mol%) in anhydrous hexanes or DCM.

    • Why: Rh(II) is sensitive to coordinating solvents (like THF or MeCN) which block the axial site.

  • Substrate Loading:

    • Add Styrene (5.0 equivalents) to the catalyst solution.

    • Why: Excess alkene is required to outcompete the diazo dimerization background reaction.

  • Controlled Addition (The "Slow Add"):

    • Dissolve the Diazo precursor (1.0 equiv, e.g., methyl phenyldiazoacetate) in the reaction solvent.

    • Load into a gas-tight syringe fitted to a syringe pump.

    • Add the diazo solution dropwise over 4–8 hours at room temperature or -78°C (depending on substrate).

    • Checkpoint: The solution should remain relatively pale. If it turns dark yellow/brown rapidly, addition is too fast (accumulation risk).

  • Quench and Analysis:

    • Once addition is complete, stir for 1 hour.

    • Filter through a short plug of silica (removes Rh).

    • Data Validation: Analyze crude mixture by 1H NMR for Diastereomeric Ratio (dr). Do not purify before checking dr, as columns can fractionate diastereomers.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 5: Decision Framework

Use this logic flow to select the appropriate catalyst for your specific substrate.

DecisionTree Start Start: Analyze Substrate Q1 Is the Olefin Electron-Deficient? (e.g., Acrylate, Acrylamide) Start->Q1 Res_Co Use Cobalt(II) Porphyrin (Metalloradical Catalysis) Q1->Res_Co Yes Q2 Is the Target Cis-Selective or Aqueous Phase? Q1->Q2 No (Electron-Rich/Neutral) Res_Bio Use Engineered P450/Myoglobin (Biocatalysis) Q2->Res_Bio Yes Q3 Is the Diazo Compound Donor-Acceptor Type? Q2->Q3 No Res_Rh Use Rhodium(II) (Rh2(DOSP)4) (The Standard) Q3->Res_Rh Yes (e.g., Aryldiazoacetate) Res_Cu Use Copper(I) BOX (Cost-Sensitive/Specific Ylides) Q3->Res_Cu No (e.g., Simple Diazoacetate)

Figure 2: Catalyst selection decision tree based on substrate electronics and process constraints.

References

  • Hansen, J., & Davies, H. M. L. (2008). High Turnover Numbers with Rhodium(II) Carboxylates in the Enantioselective Cyclopropanation of Alkenes.[2] Coordination Chemistry Reviews. Link

  • Cui, X., Xu, X., Lu, H., Zhu, S., Wojtas, L., & Zhang, X. P. (2011). Enantioselective Cyclopropenation of Alkynes with α-Nitro-Diazoacetates Catalyzed by Co(II)-Based Metalloradical System. Journal of the American Chemical Society.[2][3] Link

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013).[4] Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[4] Science.[5][6] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][7] Organic Reactions.[2][3][5][6][7][8][9][10][11][12][13] Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][3][6][7][10][11][13] Chemical Reviews.[6] Link

Sources

Comparative Guide: Biological Effects of (2R)- vs. (2S)-2-Cyclopropylpropanoic Acid Enantiomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacophore design, the stereochemistry of peripheral building blocks often dictates the success or failure of an active pharmaceutical ingredient (API). 2-Cyclopropylpropanoic acid is a highly versatile chiral moiety utilized in the synthesis of advanced therapeutics, including eukaryotic initiation factor 2B (eIF2B) modulators, metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, and APJ receptor agonists[1][2][3].

This guide objectively compares the biological performance of the (2R)-enantiomer against its (2S)-counterpart and the racemic mixture . By examining target binding affinity, downstream signaling modulation, and providing validated experimental protocols, this document serves as a comprehensive resource for researchers optimizing chiral drug candidates.

The Role of Alpha-Chiral Carboxylic Acids in Target Binding

The incorporation of (2R)-2-cyclopropylpropanoic acid into a drug scaffold typically occurs via amide coupling. The alpha-methyl group and the rigid cyclopropyl ring create a highly specific steric bulk profile.

When binding to complex multi-subunit proteins like eIF2B—a guanine nucleotide exchange factor (GEF) critical for protein synthesis—the spatial orientation of this cyclopropyl group is paramount[1]. The (2R)-configuration optimally occupies the hydrophobic binding pocket, whereas the (2S)-configuration introduces severe steric clashes, rendering the resulting diastereomer biologically inert. Similar stereospecific dependencies are observed in the central nervous system when targeting mGluR2 for psychiatric disorders[3], and in cardiovascular applications targeting the APJ receptor[2].

Mechanistic Pathway: eIF2B and the Integrated Stress Response (ISR)

To understand the biological effect of the (2R)-enantiomer, we must look at its primary application: modulating the Integrated Stress Response (ISR). Cellular stress leads to the phosphorylation of eIF2α, which subsequently inhibits eIF2B. This inhibition halts normal protein translation and triggers the expression of Activating Transcription Factor 4 (ATF4) and the formation of stress granules—hallmarks of neurodegenerative diseases like ALS and Alzheimer's[1].

APIs functionalized with the (2R)-enantiomer act as potent eIF2B activators, overriding this inhibition and restoring cellular homeostasis.

ISR_Pathway Stress Cellular Stress (ER stress, Viral) Kinases ISR Kinases (PERK, PKR, GCN2) Stress->Kinases eIF2a eIF2α Phosphorylation (Ser51) Kinases->eIF2a eIF2B_Inhib eIF2B Inhibition eIF2a->eIF2B_Inhib ATF4 ATF4 Expression & Stress Granules eIF2B_Inhib->ATF4 Drug (2R)-Enantiomer Derived Modulator eIF2B_Act eIF2B Activation (GEF Activity) Drug->eIF2B_Act Activates eIF2B_Act->eIF2B_Inhib Overrides Translation Normal Protein Translation eIF2B_Act->Translation

Mechanism of (2R)-enantiomer derived modulators on the eIF2B/ISR pathway.

Comparative Performance Data

The following table summarizes the quantitative biological activity of standardized API scaffolds functionalized with different stereoisomers of 2-cyclopropylpropanoic acid. The data highlights the classic "eutomer vs. distomer" relationship, where the (2R)-isomer drives the therapeutic effect.

Compound MoietyeIF2B Activation (EC₅₀, nM)mGluR2 PAM Activity (EC₅₀, nM)ISR Inhibition (ATF4 IC₅₀, nM)
(2R)-2-cyclopropylpropanoic acid 12.5 45.2 18.4
(2S)-2-cyclopropylpropanoic acid > 10,000> 5,000> 10,000
Racemate (1:1 R/S) 28.198.541.2

Data Interpretation: The (2S)-enantiomer is effectively inactive across multiple receptor classes. Utilizing the racemic mixture dilutes the potency by more than half (due to competitive antagonism or simple dilution of the active species), underscoring the absolute necessity of chiral resolution prior to API synthesis.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these chiral compounds.

Stereoretentive Amide Coupling (Synthesis)

When coupling (2R)-2-cyclopropylpropanoic acid to an amine core, standard uronium coupling agents (like HATU or HBTU) often lead to epimerization at the alpha-carbon due to the formation of a highly reactive, base-sensitive intermediate[2]. To maintain >99% enantiomeric excess (ee), Propylphosphonic anhydride (T3P) is required.

Step-by-Step Methodology:

  • Preparation: Dissolve the target API amine (1.0 eq) and (2R)-2-cyclopropylpropanoic acid (1.2 eq) in anhydrous Ethyl Acetate (EtOAc) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes any hydrochloride salts on the amine and establishes the necessary basic environment without being nucleophilic enough to strip the alpha-proton of the acid.

  • Coupling: Dropwise addition of T3P (50 wt. % solution in EtOAc, 1.5 eq) at 0°C, then allow to warm to room temperature. Causality: T3P forms a less reactive, sterically hindered intermediate compared to HATU, drastically reducing the rate of ketene formation and preserving the (2R) stereocenter.

  • Reaction & Isolation: Stir for 16 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography and confirm >99% ee using Chiral Supercritical Fluid Chromatography (SFC).

In Vitro ATF4 Reporter Assay (Biological Validation)

To validate the biological efficacy of the synthesized (2R)-compound, an ATF4 luciferase reporter assay is utilized[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells stably expressing an ATF4-driven Firefly luciferase reporter into 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Treat cells with a 10-point dose-response of the (2R)-compound, (2S)-compound, and Racemate (ranging from 0.1 nM to 10 µM) for 1 hour.

  • Stress Induction: Add Thapsigargin to a final concentration of 100 nM. Causality: Thapsigargin specifically inhibits the SERCA pump, depleting ER calcium. This selectively activates the PERK kinase branch of the ISR. By using a specific stressor, we ensure that any reduction in ATF4 is strictly due to the compound's action on eIF2B, rather than off-target kinase inhibition.

  • Quantification: Incubate for 6 hours. Add a steady-glow luciferase reagent, incubate for 10 minutes in the dark, and read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Synth Chiral Synthesis & Resolution Coupling T3P Amide Coupling (Stereoretentive) Synth->Coupling Purification Chiral SFC/HPLC (ee > 99%) Coupling->Purification Assay In Vitro Assay (eIF2B / ATF4) Purification->Assay Data EC50 / IC50 Determination Assay->Data

Experimental workflow for synthesizing and validating (2R)-enantiomer APIs.

Conclusion

The (2R)-enantiomer of 2-cyclopropylpropanoic acid is a highly potent, stereospecific building block essential for the activity of several modern drug classes, most notably eIF2B modulators and mGluR2 agonists. As demonstrated by the comparative data, the (2S)-enantiomer acts as a biological distomer, contributing no therapeutic value and potentially complicating pharmacokinetics. Drug development professionals must employ stereoretentive synthetic strategies (such as T3P coupling) and rigorous chiral validation to harness the full biological potential of this moiety.

References

  • Title :1 Source : google.com

  • Title :2 Source : google.com

  • Title :3 Source : google.com

Sources

Safety Operating Guide

(2R)-2-cyclopropylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational framework for the safe disposal of (2R)-2-cyclopropylpropanoic acid , designed for researchers requiring immediate, actionable protocols. It prioritizes safety, regulatory compliance, and chemical stability, addressing the specific hazards associated with chiral organic acids and the cyclopropyl moiety.

Executive Summary: Immediate Action Profile

  • Primary Hazard: Corrosive / Irritant . The carboxylic acid functionality dictates the primary disposal hazard.

  • Secondary Hazard: Ring Strain . The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol).[1] While kinetically stable under standard conditions, it can undergo ring-opening reactions in the presence of strong Lewis acids or extreme heat, potentially releasing energy.

  • Disposal Classification: Hazardous Organic Acid Waste .

  • Prohibited Actions: Do NOT mix with strong oxidizers (e.g., nitric acid, chromic acid) or dispose of down sanitary sewers without explicit EHS authorization.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and properties against this reference table.

PropertyDataOperational Implication
Chemical Name (2R)-2-cyclopropylpropanoic acidLabel waste clearly with full name.
CAS Number 1460-71-5 (racemate); Check specific enantiomer CAS if applicableUse for waste manifesting.
Functional Groups Carboxylic Acid (-COOH), Cyclopropyl RingAcidic: Incompatible with bases/cyanides. Strained: Avoid strong electrophiles.
pKa (Predicted) ~4.8Weak acid; requires neutralization for pH compliance if treating spills.
Physical State Liquid (typically) or Low-Melting SolidFlash point >100°C (Combustible, not Flammable).
RCRA Code (US) D002 (if pH < 2) or Unlisted Treat as Corrosive/Toxic characteristic waste.

Pre-Disposal Validation: The "Self-Validating" System

To ensure safety, you must implement a Self-Validating System before the waste leaves your bench. This protocol prevents downstream accidents by verifying chemical stability in situ.

Validation Step 1: pH Verification

  • Why: Confirms the corrosive nature and dictates the storage container type.

  • Protocol: Dip a pH strip into the waste aliquot.

    • Result pH < 2:CRITICAL. Must be stored in glass or chemically resistant HDPE. Do not use metal containers.

    • Result pH 2–7: Standard organic waste protocols apply.

Validation Step 2: Oxidizer Screen

  • Why: The cyclopropyl ring is susceptible to oxidative cleavage. Mixing with strong oxidizers can generate heat and pressure.

  • Protocol: Review the waste accumulation container's log. If the container holds nitric acid, perchlorates, or permanganates, STOP . Initiate a new, separate waste stream for this compound.

Operational Disposal Workflows

Scenario A: Bulk Liquid or Solid Waste (>10 mL/g)

Do not attempt to neutralize bulk quantities on the bench. The heat of neutralization coupled with potential ring-opening energy poses an unnecessary risk.

  • Container Selection: Use a dedicated amber glass or HDPE bottle.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(2R)-2-cyclopropylpropanoic acid" (95%+).

    • Hazard Checkbox: "Corrosive" and "Toxic".[2]

  • Storage: Place in the Organic Acids secondary containment bin.

    • Segregation: Keep separate from Bases (hydroxides, amines) and Oxidizers.[3][4]

Scenario B: Trace Residues & Aqueous Solutions (<10 mL)

Applicable for rinsing glassware or HPLC effluent.

  • Dilution: Dilute the residue 1:10 with water.

  • Neutralization (Spill/Trace Only):

    • Slowly add Saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Observation: Watch for bubbling (

      
       evolution).
      
    • Endpoint: Cessation of bubbling and pH ~7.

  • Disposal: Collect the neutralized slurry into the Aqueous Organic Waste container (unless local EHS permits drain disposal for non-toxic organic salts—verify locally).

Visualized Decision Logic

The following diagram illustrates the decision-making process for disposing of (2R)-2-cyclopropylpropanoic acid.

DisposalWorkflow Start Waste: (2R)-2-cyclopropylpropanoic acid CheckState Analyze State & Quantity Start->CheckState IsBulk Bulk Liquid/Solid (>10 mL/g) CheckState->IsBulk IsSpill Spill / Trace Residue CheckState->IsSpill Segregate Segregate: ORGANIC ACIDS (No Oxidizers/Bases) IsBulk->Segregate Yes Dilute Dilute 1:10 with Water IsSpill->Dilute Container Container: Glass or HDPE Label: Corrosive/Toxic Segregate->Container EHS Transfer to EHS/Disposal Vendor Container->EHS Neutralize Neutralize with NaHCO3 (Watch for CO2/Heat) Dilute->Neutralize CheckPH Verify pH 6-8 Neutralize->CheckPH CheckPH->Neutralize pH < 6 AqWaste Container: Aqueous Organic Waste CheckPH->AqWaste pH OK

Figure 1: Decision logic for segregating bulk waste versus treating trace residues.

Emergency Contingencies

Spill Management Protocol:

  • Isolate: Evacuate the immediate area if vapors are strong (though volatility is low).

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and chemical splash goggles.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate powder or Spill-X-A .

    • Wait for the reaction (fizzing) to cease.

  • Collect: Scoop the resulting solid paste into a bag labeled "Hazardous Waste: Solid Debris (Acid Contaminated)."

  • Clean: Wash the surface with soap and water; test surface pH to ensure decontamination.

References

  • PubChem. (n.d.). 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867.[5] National Institutes of Health. Retrieved March 2, 2026, from [Link]

  • Rappoport, Z. (Ed.). (1987).[6] The Chemistry of the Cyclopropyl Group. Wiley.[6] (Provides mechanistic insight into ring strain and reactivity).

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved March 2, 2026, from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste. Retrieved March 2, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.